3-(4,4-Difluorocyclohexyl)-3-oxopropanenitrile
Beschreibung
BenchChem offers high-quality 3-(4,4-Difluorocyclohexyl)-3-oxopropanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4,4-Difluorocyclohexyl)-3-oxopropanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
3-(4,4-difluorocyclohexyl)-3-oxopropanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO/c10-9(11)4-1-7(2-5-9)8(13)3-6-12/h7H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGOCOBCFMCLPRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)CC#N)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-(4,4-Difluorocyclohexyl)-3-oxopropanenitrile chemical structure properties
An In-Depth Technical Guide to 3-(4,4-Difluorocyclohexyl)-3-oxopropanenitrile: A Key Building Block in Modern Drug Discovery
Abstract
3-(4,4-Difluorocyclohexyl)-3-oxopropanenitrile stands as a significant fluorinated building block for drug discovery and medicinal chemistry. Its unique structure, combining a gem-difluorinated cyclohexane ring with a reactive β-ketonitrile moiety, offers a compelling platform for synthesizing novel therapeutics. The difluoro group can enhance metabolic stability and modulate physicochemical properties such as lipophilicity and pKa, while the β-ketonitrile functional group serves as a versatile handle for constructing a wide array of complex heterocyclic systems. This technical guide provides a comprehensive analysis of the compound's molecular profile, a proposed synthetic pathway, expected analytical characterizations, and its potential applications as a pharmaceutical intermediate. It is intended to be a vital resource for researchers and scientists in the field of drug development, offering both foundational knowledge and practical insights.
Part 1: Molecular Profile and Physicochemical Properties
The structural and physicochemical properties of a building block are foundational to its application in synthesis. 3-(4,4-Difluorocyclohexyl)-3-oxopropanenitrile incorporates features designed to address common challenges in drug development, such as metabolic instability and the need for precise molecular conformations.
Chemical Identity and Structure
The molecule consists of a cyclohexane ring where the C4 position is geminally difluorinated, attached to a 3-oxopropanenitrile side chain. This combination provides both a lipophilic, metabolically stabilized aliphatic core and a highly reactive synthetic handle.
| Identifier | Value | Reference |
| Chemical Name | 3-(4,4-Difluorocyclohexyl)-3-oxopropanenitrile | [1] |
| CAS Number | 1546403-48-8 | [1] |
| Molecular Formula | C₉H₁₁F₂NO | [1][2] |
| Molecular Weight | 187.19 g/mol | [1] |
| SMILES | C1CC(CCC1C(=O)CC#N)(F)F | [2] |
| InChI | InChI=1S/C9H11F2NO/c10-9(11)4-1-7(2-5-9)8(13)3-6-12/h7H,1-5H2 | [2] |
| InChIKey | LGOCOBCFMCLPRZ-UHFFFAOYSA-N | [2] |
Figure 1: 2D Structure of 3-(4,4-Difluorocyclohexyl)-3-oxopropanenitrile
(Self-generated image, chemical structure is public domain)Physicochemical Properties
The introduction of fluorine atoms significantly impacts the molecule's properties compared to its non-fluorinated analog. The strong C-F bonds enhance metabolic stability by blocking potential sites of oxidative metabolism on the cyclohexane ring.
| Property | Value | Reference |
| Melting Point | 81 - 86 °C | |
| Appearance | Solid (form may vary) | |
| Stability | The product is chemically stable under standard ambient conditions (room temperature). | |
| Storage | Store in a dry, sealed place. | [1] |
| Predicted XlogP | 1.7 | [2] |
Part 2: Synthesis and Mechanistic Considerations
While specific vendor-proprietary synthesis methods for 3-(4,4-Difluorocyclohexyl)-3-oxopropanenitrile are not publicly detailed, a chemically sound and efficient route can be proposed based on established methodologies for β-ketonitrile synthesis. The most logical approach involves the condensation of an activated derivative of 4,4-difluorocyclohexanecarboxylic acid with acetonitrile.
Proposed Synthetic Pathway: Acetonitrile Acylation
The acylation of the acetonitrile anion provides a direct and reliable method for forming the β-ketonitrile functional group. This pathway is advantageous due to the commercial availability of starting materials and the robustness of the reaction. The process begins with the synthesis of an appropriate acyl donor, such as an ester or acyl chloride, from 4,4-difluorocyclohexanecarboxylic acid.
Caption: Proposed workflow for the synthesis of the target compound.
Experimental Protocol (Hypothetical)
This protocol is a representative example and has not been optimized. All operations should be performed in a chemical fume hood by trained personnel.
Materials:
-
Methyl 4,4-difluorocyclohexanecarboxylate
-
Acetonitrile (anhydrous)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.2 equivalents). Wash the NaH with anhydrous hexanes to remove mineral oil, decant the hexanes, and suspend the NaH in anhydrous THF.
-
Anion Formation: Cool the NaH suspension to 0 °C. Add anhydrous acetonitrile (1.5 equivalents) dropwise via syringe. Allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation, evidenced by the cessation of hydrogen gas evolution.
-
Condensation: Cool the reaction mixture back to 0 °C. Add a solution of methyl 4,4-difluorocyclohexanecarboxylate (1.0 equivalent) in anhydrous THF dropwise over 30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ester is consumed.
-
Workup: Carefully quench the reaction by slowly adding it to a beaker of ice-cold 1 M HCl. Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Isolation: Purify the resulting crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure 3-(4,4-Difluorocyclohexyl)-3-oxopropanenitrile.
Part 3: Spectroscopic and Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected spectroscopic signatures based on the molecule's structure.
| Technique | Expected Observations |
| ¹H NMR | - δ ~3.8-4.2 ppm (s, 2H): A singlet corresponding to the α-methylene protons (-CO-CH₂ -CN).- δ ~2.5-3.0 ppm (m, 1H): A multiplet for the proton on the carbon bearing the side chain (CH -CO).- δ ~1.8-2.2 ppm (m, 8H): A complex series of multiplets for the remaining eight protons on the cyclohexyl ring. |
| ¹³C NMR | - δ ~195-205 ppm: Ketone carbonyl carbon (C =O).- δ ~115-120 ppm: Nitrile carbon (C ≡N).- δ ~120-125 ppm (t): The difluorinated carbon of the cyclohexane ring (C F₂), appearing as a triplet due to C-F coupling.- δ ~40-50 ppm: The methine carbon (C H-CO).- δ ~25-35 ppm: The remaining carbons of the cyclohexyl ring and the methylene carbon (-CO-C H₂-CN). |
| ¹⁹F NMR | A single signal (e.g., a complex multiplet or broad singlet depending on conformational dynamics) is expected as the two fluorine atoms are chemically equivalent. |
| FT-IR (cm⁻¹) | - ~2250-2270 cm⁻¹: A sharp, medium intensity peak for the nitrile (C≡N) stretch.- ~1710-1730 cm⁻¹: A strong, sharp peak for the ketone carbonyl (C=O) stretch. |
| Mass Spec (EI) | - m/z = 187.08: Molecular ion peak [M]⁺.- Characteristic fragmentation patterns including loss of the cyano-methyl group (-CH₂CN) and fragments corresponding to the difluorocyclohexyl moiety. |
Part 4: Reactivity and Applications in Drug Development
3-(4,4-Difluorocyclohexyl)-3-oxopropanenitrile is not an active pharmaceutical ingredient itself but rather a high-value intermediate. Its utility stems from the versatile reactivity of the β-ketonitrile group, which can participate in a wide range of chemical transformations to build more complex molecular architectures.
Role as a Versatile Synthon
The compound is a classic example of a "C3 synthon," providing a three-carbon chain with differentiated reactivity at each position. The active methylene group is nucleophilic, the ketone is electrophilic, and the nitrile can be hydrolyzed or participate in cycloadditions. This makes it an ideal precursor for heterocyclic synthesis, a cornerstone of medicinal chemistry.[3]
Caption: Potential synthetic routes from the title compound to key medicinal scaffolds.
Application in Targeted Therapies
Derivatives of 3-oxopropanenitrile are known intermediates in the synthesis of targeted inhibitors for various enzymes.[4]
-
Janus Kinase (JAK) Inhibitors: The nitrile group is a common feature in several JAK inhibitors used to treat inflammatory diseases like rheumatoid arthritis. This compound could be used to synthesize novel analogs where the difluorocyclohexyl group acts as a metabolically robust scaffold that orients the molecule within the enzyme's binding pocket.[4]
-
Oncology: Many kinase inhibitors and other anticancer agents are built upon heterocyclic cores like pyrimidines and pyrrolopyrimidines.[5][6] The ability to rapidly generate diverse libraries of these scaffolds using this building block makes it a valuable tool in hit-to-lead optimization campaigns.
Part 5: Safety, Handling, and Storage
As with any active chemical reagent, proper handling and storage are paramount to ensure safety. The information below is summarized from available Safety Data Sheets (SDS).[7][8]
Hazard Identification
The compound is classified as hazardous. Users must familiarize themselves with the full SDS before handling.
| Hazard Class | GHS Code | Description | Reference |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed | [8] |
| Acute Toxicity (Dermal) | H312 | Harmful in contact with skin | |
| Acute Toxicity (Inhalation) | H332 | Harmful if inhaled | |
| Skin Irritation | H315 | Causes skin irritation | [8] |
| Eye Irritation | H319 | Causes serious eye irritation | [8] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [8] |
Signal Word: Warning
Safe Handling Protocol
-
Engineering Controls: Always handle this substance within a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles or a face shield.[7]
-
Lab Coat: A standard laboratory coat is required.
-
-
Handling Practices: Avoid generating dust. Do not eat, drink, or smoke in the work area.[7] Wash hands and skin thoroughly after handling.
-
Spill Response: In case of a spill, evacuate the area. Collect the spilled solid using an inert absorbent material and place it in a sealed container for proper disposal.[8]
Storage and Disposal
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated area.[8]
-
Disposal: Dispose of waste material and containers in accordance with local, regional, and national regulations. This material should be treated as hazardous waste.
Conclusion
3-(4,4-Difluorocyclohexyl)-3-oxopropanenitrile is a strategically designed chemical building block with significant potential in drug discovery. The gem-difluoro motif provides a proven method for enhancing metabolic stability, a critical parameter in drug design. Coupled with the synthetic versatility of the β-ketonitrile group, this compound offers chemists a powerful tool for the efficient synthesis of diverse and complex molecules. Its application in constructing heterocyclic scaffolds relevant to oncology and inflammatory diseases underscores its importance as a valuable intermediate for developing next-generation therapeutics.
References
-
PubChem. (n.d.). 3-(4,4-difluorocyclohexyl)-3-oxopropanenitrile. National Center for Biotechnology Information. Available from: [Link]
-
3B Scientific (Wuhan) Corp. (2024). Safety Data Sheet. Available from: [Link]
-
CNR-IRIS. (2023). Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Approach for the Synthesis of Anticancer Drugs. Available from: [Link]
Sources
- 1. CAS 1546403-48-8 | 3-(4,4-difluorocyclohexyl)-3-oxopropanenitrile - Synblock [synblock.com]
- 2. PubChemLite - 3-(4,4-difluorocyclohexyl)-3-oxopropanenitrile (C9H11F2NO) [pubchemlite.lcsb.uni.lu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. iris.cnr.it [iris.cnr.it]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
A Senior Application Scientist's Guide to the Role of the gem-Difluorocyclohexane Moiety in Enhancing Drug Metabolic Stability
Executive Summary
In modern drug discovery, achieving metabolic stability is a critical hurdle. A promising lead compound can fail due to rapid clearance by metabolic enzymes, primarily the Cytochrome P450 (CYP450) superfamily. Aliphatic carbocycles, such as cyclohexane, are common scaffolds in medicinal chemistry but often contain metabolically vulnerable C-H bonds, or "soft spots," susceptible to oxidative metabolism. Strategic fluorination, specifically the introduction of a geminal difluoro (CF₂) group, has emerged as a powerful tactic to "shield" these susceptible positions. This guide provides an in-depth technical analysis of the role of the gem-difluorocyclohexane group in drug design, synthesizing mechanistic principles, physicochemical consequences, and field-proven validation protocols. We will explore not only how this moiety can block metabolic pathways but also how it modulates other critical drug-like properties, offering a holistic perspective for researchers, scientists, and drug development professionals.
Part 1: The Metabolic Vulnerability of Saturated Carbocycles
The journey of a drug through the body is a perilous one, governed by the principles of Absorption, Distribution, Metabolism, and Elimination (ADME)[1]. Metabolism, the enzymatic conversion of drug molecules, is a key determinant of a compound's pharmacokinetic profile and oral bioavailability. The liver is the primary site of drug metabolism, where CYP450 enzymes catalyze the oxidation of xenobiotics to increase their hydrophilicity and facilitate excretion[2][3].
Saturated aliphatic rings like cyclohexane are particularly prone to CYP450-mediated hydroxylation. The enzyme's active site contains a highly reactive iron-oxo species (Compound I) that can abstract a hydrogen atom from an unactivated C-H bond, leading to a carbon-centered radical, which then rebounds onto the iron-bound hydroxyl group to form an alcohol metabolite[3]. These positions are often referred to as metabolic "soft spots." Blocking this initial oxidation is a key strategy for improving a drug's half-life.
Part 2: The gem-Difluoro Group as a Metabolic Shield
The strategic replacement of hydrogen with fluorine is a well-established tactic in medicinal chemistry to enhance metabolic stability[4][5][6][7]. The rationale is grounded in fundamental chemical principles: the carbon-fluorine (C-F) bond is significantly stronger (bond dissociation energy ~115 kcal/mol) than a typical carbon-hydrogen (C-H) bond (~100 kcal/mol). This increased bond strength presents a higher activation energy barrier for CYP450-mediated hydrogen atom abstraction, effectively shutting down oxidation at that position[4][6].
The gem-difluoro (CF₂) group is a particularly robust metabolic shield. By replacing a methylene (CH₂) group, it not only removes two abstractable hydrogen atoms but also alters the electronic properties of the adjacent C-H bonds, further deactivating them toward oxidation. This "metabolic blocking" effect is a primary reason for incorporating the gem-difluorocyclohexane motif into drug candidates.
Part 3: Physicochemical Consequences and Context Dependency
While effective at blocking metabolism, installing a gem-difluoro group is not a "magic bullet." As experienced scientists know, every molecular change has cascading effects on other properties. The true expertise lies in understanding and balancing these trade-offs.
1. Electronic Effects on Acidity and Basicity (pKa)
The two fluorine atoms exert a powerful electron-withdrawing inductive effect. This has a predictable and significant impact on the pKa of any nearby ionizable groups.
-
For adjacent amines: The electron density on the nitrogen is reduced, making it less basic. This typically results in a decrease in the pKa of the conjugate acid by 0.3-0.5 units[8][9]. This can be highly advantageous, as reducing high basicity can mitigate interactions with off-target proteins like the hERG potassium channel and improve oral bioavailability[10][11].
-
For adjacent carboxylic acids: The carboxylate anion is stabilized, making the acid more acidic (lower pKa)[12][13].
2. Impact on Lipophilicity (LogP) and Solubility
The effect of gem-difluorination on lipophilicity is complex and context-dependent, defying simple prediction. While highly electronegative, fluorine is also lipophilic. The overall impact on LogP depends on the interplay between the CF₂ group and the rest of the molecule's structure, including ring conformation and the relative spatial orientation of C-F and neighboring C-H bonds[14][15].
-
In some studies on functionalized cycloalkanes, gem-difluorination led to a decrease in lipophilicity[9][16][17].
-
In other contexts, particularly within certain O-heterocycles, gem-difluorination has been shown to increase lipophilicity compared to non-fluorinated counterparts[16]. This variability underscores the necessity of empirical measurement for each new compound.
3. Conformational Effects: An Expert's Caution
The introduction of the CF₂ group can alter the conformational preferences of the cyclohexane ring. In most cases, this is a minor consideration. However, in sterically constrained systems, such as macrocycles, this effect can be profound. A fascinating case study revealed that gem-difluorination in a macrocycle induced a conformational change that, while successfully blocking oxidation at the intended site, exposed a previously shielded amide bond to hydrolysis[18][19][20]. The fluorinated analog was, counterintuitively, less metabolically stable than its non-fluorinated parent[18][19][20]. This serves as a critical reminder that the global molecular structure dictates the ultimate metabolic fate.
Part 4: Empirical Validation: The In Vitro Metabolic Stability Assay
Given the context-dependent nature of metabolic stability, theoretical design must be validated by robust experimental data. The in vitro human liver microsome (HLM) stability assay is the industry-standard method for this purpose[2][21]. Microsomes are vesicles of the endoplasmic reticulum isolated from hepatocytes that contain a high concentration of CYP450 enzymes[21]. This assay provides a reliable measure of a compound's intrinsic clearance (CLint), a key parameter for predicting in vivo behavior[21][22].
Detailed Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol represents a self-validating system. By including positive controls (compounds with known high and low clearance) and negative controls (incubations without the essential NADPH cofactor), the integrity of the assay is confirmed in every run.
1. Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in the presence of human liver microsomes.
2. Materials:
-
Test compound and non-fluorinated analog.
-
Control compounds (e.g., Verapamil for high clearance, Warfarin for low clearance).
-
Pooled Human Liver Microsomes (HLM), stored at -80°C.
-
0.1 M Phosphate Buffer (pH 7.4).
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).
-
Quenching Solution: Cold acetonitrile containing an internal standard (e.g., Tolbutamide, Labetalol).
-
96-well incubation plates and collection plates.
-
LC-MS/MS system for analysis.
3. Step-by-Step Methodology:
-
Preparation: Prepare stock solutions of the test and control compounds (e.g., 10 mM in DMSO). Create an intermediate working solution (e.g., 100 µM) by diluting the stock in buffer.
-
Incubation Mixture Setup: In a 96-well plate, add HLM to pre-warmed phosphate buffer to achieve a final protein concentration of 0.5-1.0 mg/mL[4]. Add the test compound's working solution to the HLM suspension to achieve a final concentration of 1 µM.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system to all wells[22]. For the negative control (T=0 and "no-NADPH" wells), add plain buffer instead.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), quench the reaction in the corresponding wells by adding a fixed volume of the cold quenching solution[22].
-
Sample Processing: Once all time points are collected, seal the plate, vortex, and centrifuge at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated protein.
-
Analysis: Carefully transfer the supernatant to a new 96-well plate for analysis by LC-MS/MS. Quantify the remaining parent compound at each time point relative to the internal standard.
4. Data Analysis:
-
Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k [22].
-
Calculate the intrinsic clearance (CLint) in µL/min/mg protein using the equation: CLint = (0.693 / t½) / (mg microsomal protein / mL) [22].
Comparative Metabolic Stability Data
| Compound Class | Analog | In Vitro System | t½ (min) | CLint (µL/min/mg) | Reference |
| nNOS Inhibitor | Non-Fluorinated | Rat Liver Microsomes | Too low to measure | - | [11] |
| gem-Difluorinated | Rat Liver Microsomes | 3.7 h (in vivo) | - | [11] | |
| Macrocycle | Non-Fluorinated | Human Liver Microsomes | 31 | - | [18] |
| gem-Difluorinated | Human Liver Microsomes | <2.3 | >301 | [18] | |
| MAPK Inhibitor | Non-Fluorinated | Human Liver Microsomes | - | 23 | [16] |
| gem-Difluorinated | Human Liver Microsomes | - | 14 | [16] |
Note: Data is compiled from multiple sources for illustrative purposes. Direct comparison between different compound classes is not advised. The nNOS inhibitor data reflects in vivo half-life, which is influenced by more than just metabolic clearance but demonstrates a dramatic improvement.
Part 5: Case Studies: Field-Proven Applications
-
A Success in CNS Drug Discovery: In the development of potent and selective neuronal nitric oxide synthase (nNOS) inhibitors, a lead compound suffered from rapid metabolism at a benzylic position. The introduction of a gem-difluoro group at this site effectively blocked this metabolic pathway. The resulting compound not only showed dramatically improved metabolic stability and a longer half-life but also exhibited 22% oral bioavailability, compared to essentially zero for the non-fluorinated parent[11].
-
Oncology Drug Development: The gem-difluorocycloalkyl motif has proven crucial in oncology. In the development of Ivosidenib, an inhibitor of isocitrate dehydrogenase 1 (IDH1), a gem-difluorocyclobutane group was key to increasing metabolic stability while maintaining potency[5]. Similar strategies have been successfully employed for inhibitors of glutaminase-1 (GLS-1) and melanin-concentrating hormone receptor 1 (MCHR1)[5].
-
A Cautionary Tale in Macrocycles: As previously mentioned, a study on a macrocyclic compound demonstrated that installing a gem-difluoroalkoxy group led to a conformational shift favoring a cis-amide bond. This conformation was more susceptible to amidase-mediated hydrolysis, causing a dramatic decrease in metabolic stability compared to the non-fluorinated version, which was primarily metabolized via O-dealkylation[18][19]. This highlights that the metabolic consequence of fluorination is a function of the entire molecule's interaction with the enzymatic environment.
Conclusion
The gem-difluorocyclohexane group is an invaluable tool in the medicinal chemist's arsenal for overcoming metabolic instability. Its primary role as a robust metabolic shield is well-grounded in the fundamental strength of the C-F bond. However, its application requires a sophisticated, multi-parameter analysis. As senior scientists, we must look beyond the single objective of blocking a metabolic hotspot and consider the compound's global properties. The introduction of a CF₂ group will invariably alter pKa, may unpredictably change lipophilicity, and can even induce significant conformational rearrangements. Therefore, a thorough in vitro evaluation, such as the microsomal stability assay detailed in this guide, is essential to empirically determine the impact of gem-difluorination on the metabolic profile of a drug candidate[22]. This data-driven approach allows for the rational design of molecules with optimized pharmacokinetic properties, ultimately increasing the probability of success in drug development.
References
- OUCI. (n.d.). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of ….
- Benchchem. (2025). Technical Support Center: Enhancing Metabolic Stability of Fluorinated Drug Candidates.
- Benchchem. (2025). Assessing the Metabolic Stability of Drug Candidates with a gem-Difluoro Group: A Comparative Guide.
- Liashuk, O. S., Moroz, B., Melnykov, K. P., et al. (2025, July 16). Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv.
- PubMed. (2022, April 1). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes.
- Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions. (n.d.).
- ResearchGate. (2025, October 30). Basicity and Lipophilicity of gem‐Difluorinated Saturated Bicyclic Amines: Advanced Building Blocks for Drug Discovery | Request PDF.
- Organolanthanum enabled synthesis and divergent catalytic functionalization of gem-difluorocyclobutanols. (n.d.). ChemRxiv.
- ResearchGate. (n.d.). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes | Request PDF.
- gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. (n.d.). ChemRxiv.
- Synthesis and Physicochemical Characteristics of 6,6-Difluorobicyclo[3.2.0]heptane Derivatives. (2024, November 7). Journal of Organic and Pharmaceutical Chemistry.
- The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. (n.d.). PMC.
- On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (n.d.). PMC.
- Benchchem. (n.d.). Application Notes and Protocols: Utilizing 1,1-Difluoro-3-methylcyclohexane in Medicinal Chemistry.
- Benchchem. (2025). The Strategic Advantage of Difluorocycloalkylamines in Medicinal Chemistry: A Comparative Analysis.
- ResearchGate. (n.d.). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes | Request PDF.
- Potent, Highly Selective, and Orally Bioavailable Gem-Difluorinated Monocationic Inhibitors of Neuronal Nitric Oxide Synthase. (n.d.). PMC.
- MDPI. (2022, August 7). Investigation of Radiotracer Metabolic Stability In Vitro with CYP-Overexpressing Hepatoma Cell Lines.
- Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery | CRO Services.
- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (n.d.). ChemRxiv.
- Melnykov, K., et al. (2025, December 11). Physicochemical and Biological Evaluation of gem‐Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery. Chemistry – A European Journal.
- ResearchGate. (2024, November 1). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system.
- The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. (n.d.). Chemical Science (RSC Publishing).
- Tuning P450 Enzymes as Oxidation Catalysts. (2012, February 22). University of Rochester.
- Pharmacokinetics: The Dynamics of Drug Absorption, Distribution, Metabolism, and Elimination. (n.d.). Goodman & Gilman's: The Pharmacological Basis of Therapeutics, 14th Edition | AccessPharmacy.
Sources
- 1. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 2. mdpi.com [mdpi.com]
- 3. sas.rochester.edu [sas.rochester.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Effect of <i>gem</i>‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of … [ouci.dntb.gov.ua]
- 9. Synthesis and Physicochemical Characteristics of 6,6-Difluorobicyclo[3.2.0]heptane Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Potent, Highly Selective, and Orally Bioavailable Gem-Difluorinated Monocationic Inhibitors of Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chemrxiv.org [chemrxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. chemrxiv.org [chemrxiv.org]
- 17. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]
- 18. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 21. nuvisan.com [nuvisan.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Whitepaper: Synthesis, Mechanics, and Applications of 3-(4,4-Difluorocyclohexyl)-3-oxopropanenitrile in Targeted Protein Degradation
Executive Summary
In the rapidly evolving landscape of targeted protein degradation (TPD), the design of molecular glues requires highly specific, metabolically stable synthetic building blocks. 3-(4,4-Difluorocyclohexyl)-3-oxopropanenitrile has emerged as a critical
Chemical Identity & Structural Rationale
The utility of 3-(4,4-Difluorocyclohexyl)-3-oxopropanenitrile stems directly from its bifunctional nature and its halogenated ring system[3].
-
The
-Keto Nitrile Backbone: This moiety provides two highly reactive electrophilic/nucleophilic centers. It serves as an ideal handle for cyclization reactions, particularly condensing with hydrazines to form substituted aminopyrazoles[4]. -
The gem-Difluoro Substitution: The 4,4-difluorocyclohexyl ring is not a random addition; it is a strategic bioisostere. The strong C-F bonds block cytochrome P450-mediated hydroxylation at the metabolically vulnerable 4-position of the cyclohexane ring. Furthermore, the electron-withdrawing nature of the fluorine atoms fine-tunes the lipophilicity (logP) of the final drug candidate, enhancing cellular permeability without drastically increasing molecular weight.
Physicochemical Profile
| Property | Value |
| IUPAC Name | 3-(4,4-Difluorocyclohexyl)-3-oxopropanenitrile |
| Common Synonyms | 4,4-Difluorocyclohexanecarbonylacetonitrile; |
| CAS Registry Number | 1546403-48-8 |
| Molecular Formula | C9H11F2NO |
| Molecular Weight | 187.19 g/mol |
| Structural Class |
Mechanistic Synthesis Protocol
The synthesis of 3-(4,4-Difluorocyclohexyl)-3-oxopropanenitrile is typically achieved via a Claisen-type condensation between ethyl 4,4-difluorocyclohexanecarboxylate and acetonitrile. To ensure high yields and prevent side reactions, the protocol must be executed as a self-validating system .
Step-by-Step Methodology
-
Preparation of the Base (Causality: pKa Matching): Cool a solution of diisopropylamine in anhydrous THF to -78°C under an inert argon atmosphere. Add n-butyllithium dropwise to generate Lithium Diisopropylamide (LDA). Mechanistic Insight: Acetonitrile has a pKa of ~25. Standard bases like NaOH or alkoxides are insufficiently basic to quantitatively deprotonate it. LDA (pKa ~36) ensures complete, irreversible deprotonation, preventing the unreacted ester from undergoing self-condensation.
-
Nucleophile Generation (Causality: Kinetic Control): Slowly add anhydrous acetonitrile to the LDA solution. Maintain the temperature at -78°C for 30 minutes. Mechanistic Insight: The resulting cyanomethyl anion is highly reactive. Keeping the reaction strictly at -78°C kinetically prevents the anion from attacking unreacted acetonitrile (which would form 3-aminocrotononitrile).
-
Electrophilic Addition: Add ethyl 4,4-difluorocyclohexanecarboxylate dropwise. Stir for 2 hours at -78°C, then allow the mixture to slowly warm to -20°C.
-
In-Process Control (IPC): Monitor the reaction via GC-MS or TLC (using a KMnO₄ stain, as the starting materials lack strong UV chromophores). The reaction validates its progression when the ester peak is entirely consumed.
-
Quenching & Workup (Self-Validation Checkpoint): Quench the reaction cold (-20°C) with 1M aqueous HCl. Validation Step: Test the pH of the aqueous layer; it must reach pH 3-4. Mechanistic Insight: In the basic reaction mixture, the product exists as a water-soluble enolate salt. Failing to sufficiently acidify the mixture will result in the product washing away in the aqueous layer during extraction.
-
Isolation: Extract the aqueous layer with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc) to yield the pure
-keto nitrile.
Fig 1: Synthesis workflow of 3-(4,4-Difluorocyclohexyl)-3-oxopropanenitrile via Claisen condensation.
Applications in Drug Development: Molecular Glues
The primary pharmaceutical value of 3-(4,4-Difluorocyclohexyl)-3-oxopropanenitrile lies in its role as an advanced precursor for molecular glues[2].
Conversion to the Active Pharmacophore
According to recent patent literature (e.g., Innovo Therapeutics, ), this compound is reacted with methylhydrazine to close the ring, forming a pyrazole. Subsequent diazotization and iodination yield 5-(4,4-Difluorocyclohexyl)-3-iodo-1-methylpyrazole [4]. This specific pyrazole derivative is a core structural motif integrated into complex molecular glues designed to degrade undruggable protein targets[5].
Mechanism of Action: The CRBN-CK1α Axis
Molecular glues synthesized from this intermediate are designed to bind to Cereblon (CRBN), the substrate receptor of the CRL4 E3 ubiquitin ligase complex[2].
-
Ternary Complex Formation: The molecular glue binds to CRBN, altering its surface topology. This allows CRBN to recruit neosubstrates—specifically CK1α (Casein kinase 1 alpha) or GSPT1 —which normally have no affinity for the E3 ligase[2].
-
Ubiquitination & Degradation: Once the ternary complex (CRBN–Glue–CK1α) is formed, the E3 ligase polyubiquitinates the neosubstrate, marking it for rapid destruction by the 26S proteasome. Degradation of CK1α has shown profound therapeutic potential in treating proliferative diseases, including specific subtypes of leukemia and autoimmune disorders[2].
Fig 2: CRBN-mediated targeted protein degradation pathway activated by the molecular glue derivative.
References
- Source: WIPO / Google Patents (Innovo Therapeutics, Inc.)
-
Title: Molecular Glues for Targeted Protein Degradation Source: Cancers (Charlinski et al., 2021, 13, 4666) URL: [Link]
Sources
- 1. 3-oxopropanenitrile | Sigma-Aldrich [sigmaaldrich.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. 3-(4,4-difluorocyclohexyl)-3-oxopropanenitrile CAS#: 1546403-48-8 [chemicalbook.com]
- 4. 3-(4,4-difluorocyclohexyl)-3-oxopropanenitrile - CAS号 1546403-48-8 - 摩熵化学 [molaid.com]
- 5. WO2024054832A1 - COMPOSÃS DE DÃGRADATION CK1α ET DOUBLE CK1α/GSPT1 - Google Patents [patents.google.com]
Bioisosteres of 3-Cyclohexyl-3-oxopropanenitrile for Drug Design: Structural Optimization and Target Engagement
Executive Summary
3-Cyclohexyl-3-oxopropanenitrile (CID 11309597) is a highly versatile
This technical guide explores the rational bioisosteric replacement of the structural vectors of 3-cyclohexyl-3-oxopropanenitrile, details its application in targeting "undruggable" oncogenes like MYCN, and provides a self-validating synthetic protocol for generating its active pyrazole pharmacophore.
Structural Deconstruction & Bioisosteric Rationale
Bioisosteric replacement is a cornerstone of rational drug design, aimed at improving pharmacodynamics (target affinity) and pharmacokinetics (ADME properties) while retaining the core biological activity[3]. For 3-cyclohexyl-3-oxopropanenitrile, modifications can be applied to three distinct regions:
A. The Cyclohexyl Ring (Hydrophobic Vector)
The cyclohexyl group typically occupies a size-limited hydrophobic pocket within the kinase hinge region[2].
-
Bioisosteres: Cyclopentyl, tetrahydropyranyl (THP), or bicyclo[1.1.1]pentane.
-
Causality: Replacing the highly lipophilic cyclohexyl ring with a THP ring introduces an oxygen heteroatom, which lowers the overall partition coefficient (LogP). This improves aqueous solubility and reduces off-target hERG liabilities. Conversely, utilizing a bicyclo[1.1.1]pentane group acts as a rigid, linear bioisostere that maintains the hydrophobic bulk but alters the spatial geometry, potentially increasing selectivity for specific kinase binding clefts.
B. The Oxo (Carbonyl) Group
-
Bioisosteres: Difluoromethylene (
), imine, or oxime[4]. -
Causality: The carbonyl is highly electrophilic and susceptible to metabolic reduction by aldo-keto reductases in the liver. A difluoromethylene group mimics the tetrahedral geometry and electron-withdrawing nature of the carbonyl but is metabolically inert, thus increasing the half-life of the compound in vivo.
C. The Nitrile (Cyano) Group
-
Bioisosteres: Tetrazole, oxadiazole, or trifluoromethyl[3].
-
Causality: While the nitrile is primarily used as a synthetic handle to form the 5-aminopyrazole, if the
-keto nitrile is retained as a reversible covalent warhead (e.g., targeting cysteine proteases), the nitrile can be replaced by a tetrazole. Tetrazoles act as non-classical bioisosteres that mimic the linear vector of the nitrile but offer a delocalized anionic charge at physiological pH, drastically altering the hydrogen-bonding network and cellular permeability.
Data Presentation: Physicochemical Profiling
The following table summarizes the predictive physicochemical shifts when applying bioisosteric replacements to the parent 3-cyclohexyl-3-oxopropanenitrile scaffold.
| Scaffold Modification | Bioisosteric Replacement | Predicted LogP Shift | Metabolic Stability | Primary Drug Design Utility |
| Parent Compound | None (Cyclohexyl-Oxo-Nitrile) | Baseline (~1.9) | Moderate | Precursor for 5-aminopyrazoles |
| Ring Modification | Tetrahydropyranyl (THP) | Decrease (-0.8) | High | Enhancing aqueous solubility |
| Ring Modification | Cyclopentyl | Slight Decrease (-0.3) | Moderate | Fitting smaller kinase pockets |
| Carbonyl Modification | Difluoromethylene ( | Increase (+0.5) | Very High | Preventing ketone reduction |
| Nitrile Modification | Tetrazole | Decrease (-1.2) | High | Altering pKa and H-bond profile |
Case Study: Aurora A Kinase and MYCN Degradation
The 5-aminopyrazole derived from 3-cyclohexyl-3-oxopropanenitrile is a critical component of conformation-disrupting (CD) inhibitors like CD532[5]. MYCN is a major oncogenic driver in neuroblastoma but is considered "undruggable" due to its lack of deep small-molecule binding pockets. However, MYCN is stabilized by forming a complex with Aurora A kinase, which prevents its ubiquitination and proteasomal degradation[6].
By incorporating the 3-cyclohexyl-1H-pyrazol-5-amine motif, CD532 binds directly to the hinge region of Aurora A. This binding induces an allosteric shift that disrupts the Aurora A/MYCN protein-protein interaction, exposing MYCN to ubiquitination and subsequent degradation[5].
Mechanism of MYCN degradation via Aurora A conformation disruption using pyrazole-based inhibitors.
Self-Validating Experimental Protocol: Synthesis of 3-Cyclohexyl-1H-pyrazol-5-amine
To utilize this building block in kinase inhibitor design, it must be converted into the active pyrazole pharmacophore. The following protocol details the cyclization with hydrazine, incorporating self-validating analytical checkpoints[5][6].
Materials
-
3-cyclohexyl-3-oxopropanenitrile (1.0 eq, 35 mmol)
-
Hydrazine monohydrate (2.0 eq, 70 mmol)
-
95% Ethanol (Solvent)
Step-by-Step Methodology
-
Preparation: Dissolve 5.3 g (35 mmol) of 3-cyclohexyl-3-oxopropanenitrile in 45 mL of 95% Ethanol in a round-bottom flask[6].
-
Causality: Ethanol provides a protic environment that facilitates the nucleophilic attack of hydrazine on the carbonyl carbon.
-
-
Reagent Addition: Add 3.5 mL (70 mmol) of hydrazine monohydrate dropwise at room temperature[6].
-
Safety Note: Hydrazine is highly toxic and a potent hepatotoxin; perform strictly in a fume hood with appropriate PPE.
-
-
Cyclization (Reflux): Stir the reaction under reflux for 2.5 hours[6].
-
Causality: Heat drives the initial hydrazone formation and the subsequent intramolecular nucleophilic attack of the terminal nitrogen onto the nitrile carbon. This is followed by rapid tautomerization to yield the stable aromatic pyrazole ring.
-
-
Workup: Evaporate the solvent under reduced pressure. Purify the crude reddish oil via flash chromatography (0-10% MeOH/CHCl3)[6].
-
Self-Validation (Analytical Checkpoints):
-
LC-MS Validation: Confirm the mass shift. The starting material has a mass of ~151.2 Da[1]. The product should show an
peak corresponding to the addition of hydrazine and loss of water. -
1H NMR Validation: The disappearance of the active methylene protons (
to the nitrile) and the appearance of a distinct aromatic pyrazole proton (typically around 5.3-5.8 ppm) confirms successful cyclization and aromatization.
-
Synthetic workflow for the conversion of the beta-keto nitrile into the active pyrazole pharmacophore.
References
-
PubChem: 3-Cyclohexyl-3-oxopropanenitrile | C9H13NO | CID 11309597. National Institutes of Health (NIH).[Link]
- Google Patents:EP2999472B1 - Aurora kinase inhibitors.
-
ResearchGate: Novel Hinge-Binding Motifs for Janus Kinase 3 Inhibitors: A Comprehensive Structure–Activity Relationship Study on Tofacitinib Bioisosteres.[Link]
- Google Patents:WO2016044666A1 - Heterocycle substituted amino-pyridine compounds and methods of use thereof.
-
PMC (NIH): Design and synthesis of fungal-selective resorcylate aminopyrazole Hsp90 inhibitors.[Link]
-
eScholarship (UC San Francisco): Electronic Theses and Dissertations - Targeting MYCN in Neuroblastoma.[Link]
Sources
- 1. 3-Cyclohexyl-3-oxopropanenitrile | C9H13NO | CID 11309597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EP2999472B1 - Aurora kinase inhibitors - Google Patents [patents.google.com]
- 3. WO2016044666A1 - Heterocycle substituted amino-pyridine compounds and methods of use thereof - Google Patents [patents.google.com]
- 4. Design and synthesis of fungal-selective resorcylate aminopyrazole Hsp90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 6. escholarship.org [escholarship.org]
Lipophilicity and logP Values of 4,4-Difluorocyclohexyl Derivatives: A Strategic Guide for Modern Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Lipophilicity, quantified by the octanol-water partition coefficient (logP), is a cornerstone of medicinal chemistry, profoundly influencing a drug candidate's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][2][3] The strategic incorporation of fluorine has become a key tactic for fine-tuning this and other molecular properties.[4][5][6] This guide provides an in-depth exploration of the 4,4-difluorocyclohexyl moiety, an increasingly important saturated aliphatic scaffold in drug design. We will dissect the nuanced effects of gem-difluorination on lipophilicity, present rigorous experimental protocols for accurate logP determination, evaluate computational prediction models, and analyze case studies where this unique structural motif has been successfully deployed to optimize drug-like properties.
The Strategic Imperative of Lipophilicity in Drug Design
The journey of a drug from administration to its biological target is a complex odyssey governed by physicochemical properties. Among these, lipophilicity stands out as a critical determinant of success. It dictates a molecule's ability to traverse cellular membranes, a prerequisite for oral bioavailability and distribution to tissues.[3] However, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.[1] The ideal drug candidate exists within an optimal lipophilicity window, generally considered to be a logD value between 1 and 3.[7]
Medicinal chemists employ various strategies to modulate lipophilicity, and the introduction of fluorine is one of the most powerful tools in their arsenal.[6][8] Fluorine's unique electronic properties and small size allow it to subtly alter a molecule's characteristics without significant steric penalty.[4][9][10]
The 4,4-Difluorocyclohexyl Moiety: A Modern Bioisostere
While the effects of fluorinating aromatic rings are well-documented, the focus is increasingly shifting towards saturated, sp³-rich scaffolds to improve the three-dimensionality and physicochemical properties of drug candidates.[11][12] The 4,4-difluorocyclohexyl group has emerged as a versatile bioisostere for common moieties like phenyl rings or other cyclic systems.[13][14][15]
Unlike the often lipophilicity-increasing effect of aromatic fluorination, gem-difluorination on an aliphatic ring like cyclohexane introduces a complex interplay of effects:[16][17]
-
Polarity and Dipole Moment : The two C-F bonds create a strong local dipole. This can increase the polarity of the molecule, which may, counterintuitively, lead to a decrease in logP compared to its non-fluorinated or monochlorinated counterparts.[17][18]
-
Conformational Control : The gem-difluoro group can influence the conformational preference of the cyclohexane ring, which in turn affects how the molecule presents itself to its biological target and metabolic enzymes.[19]
-
Metabolic Blocking : The C-F bond is exceptionally strong, making the 4-position of the cyclohexane ring resistant to oxidative metabolism, a common metabolic pathway for cyclohexyl groups.[5][20] This can enhance the metabolic stability and half-life of a drug.
-
pKa Modulation : The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic amines, which can be beneficial for reducing hERG liability and improving cell permeability.[8][9]
The 4,4-difluorocyclohexyl moiety thus offers a sophisticated method to escape "flatland" chemistry and fine-tune ADME properties, often leading to compounds with superior overall profiles.[21]
Experimental Determination of logP: Protocols for Accuracy
Accurate logP measurement is critical for building reliable structure-activity relationships (SAR). While several methods exist, the shake-flask method remains the gold standard, though modern techniques offer significant advantages for fluorinated compounds.
Gold Standard: The Shake-Flask Method
The shake-flask method directly measures the partitioning of a compound between 1-octanol and water at equilibrium.[22][23] Its directness is its strength, but it can be labor-intensive and prone to emulsion formation.[23]
-
Preparation : Prepare mutually saturated solvents by vigorously mixing 1-octanol and HPLC-grade water for 24 hours, followed by a 24-hour separation period.
-
Sample Preparation : Accurately weigh a small amount of the test compound (e.g., 1 mg) and dissolve it in a pre-determined volume of the saturated 1-octanol (e.g., 2 mL).
-
Partitioning : Add an equal volume of saturated water (2 mL) to the octanol solution in a glass vial.
-
Equilibration : Vigorously shake or stir the biphasic mixture at a constant temperature (typically 25°C) for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.[22]
-
Phase Separation : Centrifuge the mixture at a moderate speed (e.g., 2000 rpm) for 10-15 minutes to ensure complete separation of the two phases. Let the mixture settle for at least 1 hour.[22]
-
Sampling : Carefully withdraw a precise aliquot from both the upper octanol layer and the lower aqueous layer.
-
Quantification : Determine the concentration of the compound in each aliquot using a suitable analytical technique (e.g., HPLC-UV, LC-MS).
-
Calculation : Calculate logP using the formula: logP = log([Compound]octanol / [Compound]water).
The ¹⁹F NMR Method: A Superior Approach for Fluorinated Derivatives
For fluorinated molecules like 4,4-difluorocyclohexyl derivatives, ¹⁹F NMR spectroscopy offers a highly accurate, elegant, and straightforward method for logP determination.[24][25]
Causality Behind the Choice: This method leverages the unique NMR signature of the fluorine atoms. Its key advantages are that it does not require the compound to be UV-active or completely pure, and there is no need to measure exact masses or volumes, as the logP is determined from a ratio of integrals.[24][26]
-
System Preparation : Add the fluorinated compound of interest (e.g., 5-10 mg) and a fluorinated reference compound of known logP (e.g., 2,2,2-trifluoroethanol) to a vial.[22]
-
Solvent Addition : Add equal volumes (e.g., 2 mL each) of 1-octanol and water.
-
Equilibration : Stir the biphasic mixture at 25°C for at least 2 hours to reach equilibrium.[26]
-
Phase Separation : Allow the phases to separate completely overnight in a temperature-controlled environment.[26]
-
Sampling : Carefully withdraw an aliquot (~0.7 mL) from each layer and transfer to separate NMR tubes.
-
NMR Acquisition : Acquire the ¹⁹F NMR spectrum for each sample. Ensure the relaxation delay (d1) is sufficient for quantitative integration (e.g., 5-10 times the longest T1).
-
Data Processing : Integrate the signals for the test compound and the reference compound in both the octanol and water spectra.
-
Calculation : The logP is calculated based on the ratio of integrals, eliminating the need for concentration curves.
Caption: Workflow for ¹⁹F NMR-based logP determination.
Computational logP Prediction: Navigating the Models
While experimental determination is definitive, computational models are invaluable for rapidly assessing virtual compounds during the design phase.[27] However, accurately predicting logP for fluorinated molecules is a known challenge, as many standard algorithms are not adequately trained on these specific scaffolds.[28][29][30]
-
Fragment-Based Methods (e.g., ALOGP, ClogP, miLOGP) : These models dissect a molecule into atomic fragments and sum their pre-calculated lipophilicity contributions.[12][22] They are fast but can fail when encountering novel fragments or complex intramolecular interactions common in fluorinated compounds.[22][31]
-
Physics-Based (QM) Models : These methods use quantum mechanics and implicit solvent models to calculate the energetics of solvation. They are more computationally intensive but can offer better accuracy for novel structures, as they are based on first principles rather than empirical data.[18][22]
-
Machine Learning Models : Newer approaches use machine learning algorithms trained on curated datasets of fluorinated compounds.[28] When well-validated, these can provide superior predictive power for their chemical domain but may not generalize well to scaffolds outside their training set.[29]
For 4,4-difluorocyclohexyl derivatives, a consensus approach, comparing the output of several different models, is recommended. Any significant divergence between predicted values should be a flag for prioritizing experimental measurement.
Caption: Relationship between logP prediction methods.
Data Analysis: Lipophilicity of Key Derivatives
The true impact of the 4,4-difluorocyclohexyl group is best understood by comparing it to non-fluorinated or aromatic analogues. The table below summarizes experimental and calculated logP data for representative pairs.
| Parent Compound / Moiety | 4,4-Difluorocyclohexyl Derivative | ΔlogP (Derivative - Parent) | Experimental logP (Derivative) | Calculated ALOGP (Derivative) | Reference |
| Cyclohexane | 4,4-Difluorocyclohexane | - | ~2.5 (Est.) | 2.61 | - |
| Phenyl | 4,4-Difluorocyclohexyl | Varies | Varies | Varies | - |
| N-phenyl piperidine | N-(4,4-difluorocyclohexyl)piperidine | - | 2.9 (Measured) | 3.15 | [32] |
| tert-butyl | 4,4-difluoro-1-methylcyclohexyl | - | Varies | Varies | - |
Analysis: The data consistently shows that replacing a phenyl ring with a 4,4-difluorocyclohexyl group can modulate lipophilicity to be within a more drug-like range. In the case of the PARP-1 inhibitor core, this substitution was a key step in optimizing the overall ADME profile.[32] It is crucial to note that the magnitude and even the direction of the logP change (increase or decrease) can be highly dependent on the rest of the molecular structure, underscoring the need for experimental verification.
Case Study: PARP-1 Inhibitor NMS-P118
A compelling example of the successful application of the 4,4-difluorocyclohexyl motif is the discovery of NMS-P118, a potent and selective PARP-1 inhibitor.[32]
-
The Challenge : Early leads in the program suffered from poor pharmacokinetic properties. The optimization strategy focused on replacing a metabolically labile and potentially suboptimal lipophilic group with a saturated bioisostere.
-
The Solution : The team introduced the 4,4-difluorocyclohexyl group attached to a piperidine core.
-
The Outcome : The resulting compound, 2-[1-(4,4-Difluorocyclohexyl)piperidin-4-yl]-6-fluoro-3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide (NMS-P118) , demonstrated a superior profile:
-
Potency and Selectivity : Maintained high potency for PARP-1 with excellent selectivity over the PARP-2 isoform.
-
Optimized Lipophilicity : Achieved a favorable logP that balanced solubility and permeability.
-
Improved ADME : Showed excellent oral bioavailability and a favorable pharmacokinetic profile in preclinical species.[32]
-
This case study exemplifies how the 4,4-difluorocyclohexyl moiety is not merely a passive placeholder but an active modulator of multiple properties essential for advancing a compound toward clinical development. Similar strategies have been employed in the development of IL-17 modulators for autoimmune diseases.[33][34]
Conclusion and Future Outlook
The 4,4-difluorocyclohexyl group has cemented its place as a valuable building block in modern medicinal chemistry. Its ability to subtly modulate lipophilicity, block metabolic hotspots, and improve the overall ADME profile makes it a powerful tool for overcoming common challenges in drug discovery. As the pharmaceutical industry continues to explore chemical space beyond flat aromatic systems, the strategic use of fluorinated aliphatic scaffolds like this one will undoubtedly grow. Future efforts will likely focus on developing more diverse synthetic routes to access these derivatives and on refining computational models to predict their properties with greater accuracy, further empowering rational drug design.
References
- Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Bentham Science.
- Campos, S., et al. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC.
- Grygorenko, O. O., et al. (n.d.). Fluorinated building blocks in drug design: new pathways and targets. PMC.
- Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.
- Chemistry World. (2025). Putting the F in pharma. Chemistry World.
- Lin, K., et al. (2020). Predicting Octanol–Water Partition Coefficients of Fluorinated Drug-Like Molecules: A Combined Experimental and Theoretical Study. Australian Journal of Chemistry.
- Sukach, V. (2018). Fluorine as a key element in modern drug discovery and development. LE STUDIUM.
- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. PubMed.
- Grygorenko, O. O., et al. (2024). Fluorinated building blocks in drug design: new pathways and targets. Taylor & Francis Online.
- Wang, Z., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. PubMed.
- JoVE. (2023). Lipophilicity (logP) Measurement Using 19F NMR Spectroscopy. YouTube.
- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. ResearchGate.
- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. ACS Publications.
- ResearchGate. (n.d.). Measured log P values for compounds selectively fluorinated phenylcyclohexanes and reference compounds. ResearchGate.
- Wang, Z., et al. (2025). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. ResearchGate.
- Gurbych, A., et al. (2025). Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning. Blackthorn AI.
- Gurbych, A., et al. (n.d.). Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. ChemRxiv.
- Scott, J. S., et al. (n.d.). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. PMC.
- Fujitani, N., et al. (2019). Uncovering abnormal changes in logP after fluorination using molecular dynamics simulations. ResearchGate.
- Arp, H. P. H., et al. (2006). Predicting the Partitioning Behavior of Various Highly Fluorinated Compounds. ACS Publications.
- Google Patents. (n.d.). Preparation method of 4,4-difluorocyclohexanecarboxylic acid. Google Patents.
- Google Patents. (n.d.). Difluorocyclohexyl derivatives as il-17 modulators. Google Patents.
- Svatunek, D., et al. (n.d.). Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. ACS Publications.
- Wagner, T., et al. (2021). Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. PMC.
- Taylor & Francis Online. (n.d.). LogP – Knowledge and References. Taylor & Francis Online.
- PharmaBlock. (2023). Aliphatic Rings as Bioisosteres of Phenyl Ring in Drug Discovery. PharmaBlock.
- Chemspace. (n.d.). Bioisosteric Replacements. Chemspace.
- Zhao, Y., et al. (n.d.). Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. PMC.
- Papeo, G., et al. (2015). Discovery of 2-[1-(4,4-Difluorocyclohexyl)piperidin-4-yl]-6-fluoro-3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide (NMS-P118): A Potent, Orally Available, and Highly Selective PARP-1 Inhibitor for Cancer Therapy. ACS Publications.
- ResearchGate. (n.d.). Calculated logP values for investigated compounds. ResearchGate.
- Waring, M. J. (2010). Lipophilicity in drug discovery. PubMed.
- Sigma-Aldrich. (2012). The influence of lipophilicity in drug discovery and design. Sigma-Aldrich.
- OUCI. (n.d.). Case studies of fluorine in drug discovery. OUCI.
- ResearchGate. (n.d.). Synthesis of 1,2,3‐difluorocyclopropyl derivatives 464 and 465. ResearchGate.
- MDPI. (2024). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. MDPI.
- ResearchGate. (2025). Fluorine in Drug Design: A Case Study with Fluoroanisoles. ResearchGate.
- Lobo, S. (n.d.). (PDF) Lipophilicity Indices for Drug Development. ResearchGate.
- Chovatia, P. T., et al. (n.d.). Novel Difluorocyclohexyl Derivatives as IL-17 Modulators for Treating Inflammatory and Autoimmune Diseases. PMC.
- Drug Hunter. (2025). Top 10 Most Popular Drug Hunter Case Studies of 2025. Drug Hunter.
- Wagner, T., et al. (n.d.). Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. RSC Publishing.
- Podlewska, S., et al. (2023). Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action. PMC.
- Emery Pharma. (2017). Drug Lipophilicity and Absorption: A Continuous Challenge toward the Goal of Drug Discovery. Emery Pharma.
- Melnykov, K., et al. (2025). Physicochemical and Biological Evaluation of gem‐Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery. Chemistry – A European Journal.
- DSpace Repository. (n.d.). Publication: 3,4-Difluoro With in Silico Predictions: Synthesis, Spectral Analyses, ADME Studies, Targets and Biological Activity, Toxicity and Adverse Effects, Site of Metabolism, Taste Activity. DSpace Repository.
- Mardal, M., et al. (2021). Severe poisoning after smoking a mixture of 4-fluoroisobutyryl fentanyl (4-FiBF) and alpha-pyrolidinoisohexaphenone (α-PiHP). PubMed.
- MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
- Therapeutics Data Commons. (n.d.). ADME. Therapeutics Data Commons.
- IAPC Journals. (2018). In silico ADME in drug design – enhancing the impact. ADMET and DMPK.
Sources
- 1. The influence of lipophilicity in drug discovery and design. | Sigma-Aldrich [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. emerypharma.com [emerypharma.com]
- 4. benthamscience.com [benthamscience.com]
- 5. Putting the F in pharma | Feature | Chemistry World [chemistryworld.com]
- 6. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 7. Lipophilicity in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. img01.pharmablock.com [img01.pharmablock.com]
- 15. Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Case studies of fluorine in drug discovery [ouci.dntb.gov.ua]
- 21. chem-space.com [chem-space.com]
- 22. connectsci.au [connectsci.au]
- 23. Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. youtube.com [youtube.com]
- 27. In silico ADME in drug design – enhancing the impact | ADMET and DMPK [pub.iapchem.org]
- 28. ML for LogP and pKa in Fluorine-Containing Derivatives [blackthorn.ai]
- 29. chemrxiv.org [chemrxiv.org]
- 30. pubs.acs.org [pubs.acs.org]
- 31. researchgate.net [researchgate.net]
- 32. pubs.acs.org [pubs.acs.org]
- 33. WO2021204800A1 - Difluorocyclohexyl derivatives as il-17 modulators - Google Patents [patents.google.com]
- 34. Novel Difluorocyclohexyl Derivatives as IL-17 Modulators for Treating Inflammatory and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Novel Fluorinated Building Blocks for Heterocyclic Synthesis: A Strategic Guide for Modern Drug Discovery
An In-Depth Technical Guide
Abstract
The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, with over half of all new small-molecule drugs containing at least one fluorine atom.[1] This is not a coincidence but a testament to fluorine's profound ability to modulate key pharmacological properties, including metabolic stability, binding affinity, lipophilicity, and pKa.[2][3][4][5][6] However, the direct fluorination of complex heterocycles often presents significant synthetic challenges.[2][5] This guide provides researchers, scientists, and drug development professionals with an in-depth analysis of novel fluorinated building blocks—versatile molecular intermediates that enable the precise and efficient introduction of fluorine. By leveraging these building blocks, chemists can accelerate the exploration of structure-activity relationships (SAR) and more rapidly optimize lead compounds.[1] We will explore the causality behind the selection of specific building blocks, provide validated experimental protocols, and present a forward-looking perspective on this dynamic field.
The Fluorine Advantage: Why Strategic Fluorination is a Pillar of Drug Design
The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the C-F bond—make it a powerful tool for molecular design.[1] Judicious placement of fluorine or fluoroalkyl groups can fundamentally alter a molecule's behavior in a biological system.
Key benefits of fluorination include:
-
Enhanced Metabolic Stability: The strength of the C-F bond can block metabolically labile sites, preventing enzymatic degradation by cytochrome P450 enzymes and increasing the drug's half-life.[1][6]
-
Modulation of Physicochemical Properties:
-
Lipophilicity: Fluorination generally increases a molecule's lipophilicity, which can improve membrane permeability and cellular uptake.[2][6] The effect is nuanced; for instance, CF3 groups significantly increase lipophilicity, while CH2F and CF2H groups can act as hydrogen bond donors and may be less lipophilic than their trifluoromethylated counterparts.[7]
-
pKa Adjustment: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, such as amines, affecting the molecule's ionization state at physiological pH and thereby influencing its solubility and target engagement.[2][6]
-
-
Improved Binding Affinity: Fluorine can engage in favorable non-covalent interactions within a protein's binding pocket, including hydrogen bonds (with the CF2H group), dipole-dipole interactions, and interactions with electron-poor moieties, enhancing potency and selectivity.[3]
The fusion of heterocyclic frameworks, which are prevalent in nature and FDA-approved drugs, with the unique properties of fluorine creates a powerful synergy, increasing the likelihood of discovering effective therapeutic agents.[2][5]
Strategic Decision-Making: Building Block Approach vs. Late-Stage Fluorination
The introduction of fluorine can be broadly approached in two ways: incorporating a pre-fluorinated building block during scaffold construction or performing a direct "late-stage" fluorination on a fully formed heterocycle. The choice is a critical strategic decision in the synthetic workflow.
Caption: Decision workflow for choosing a fluorination strategy.
While late-stage fluorination is attractive for rapidly creating analogs from a common intermediate, it can suffer from issues with regioselectivity and functional group tolerance. The building block approach provides unambiguous placement of the fluorine substituent and is often more robust and scalable, making it a preferred method in many drug discovery programs.
Key Classes of Fluorinated Building Blocks and Their Applications
The modern synthetic chemist's toolbox contains a diverse array of building blocks designed to introduce specific fluorinated motifs.
Trifluoromethyl (-CF3) Group Donors
The trifluoromethyl group is one of the most popular substituents in medicinal chemistry due to its profound impact on lipophilicity and metabolic stability.[7] Building blocks for its introduction are categorized by their reaction mechanism.
-
Radical Trifluoromethylating Reagents: These are used to trifluoromethylate arenes and heterocycles, often under mild, photochemically-induced conditions.[8][9]
-
Langlois Reagent (CF3SO2Na): A cost-effective and widely used reagent that generates the CF3 radical upon oxidation.
-
Zinc(II) bis(trifluoromethanesulfinate) (Zn(SO2CF3)2): A bench-stable solid developed by the Baran group that enables radical trifluoromethylation of heterocycles with a simple oxidant like tert-butyl hydroperoxide.[10]
-
Togni Reagents: Hypervalent iodine compounds that serve as electrophilic sources of the CF3 group but can also participate in radical pathways.[10]
-
-
Nucleophilic Trifluoromethylating Reagents:
-
Ruppert-Prakash Reagent (TMSCF3): The most common nucleophilic "CF3-" source, which reacts with carbonyls and other electrophiles after activation with a fluoride source.[10]
-
-
Photocaged Reagents: A newer class of bench-stable reagents that release a CF3 radical upon irradiation with visible light, offering exceptional mildness and functional group tolerance, making them ideal for late-stage functionalization of complex molecules.[8][9]
Difluoromethyl (-CF2H) and Monofluoromethyl (-CH2F) Building Blocks
Systematic investigation into di- and monofluoromethylation has surged recently, as these groups offer more subtle property modulation compared to the -CF3 group.[11]
-
The -CF2H Group: Can act as a lipophilic hydrogen bond donor, a unique feature that makes it a bioisostere for hydroxyl (-OH) or thiol (-SH) groups.[7][11]
-
The -CH2F Group: Can serve as a bioisostere for a methyl (-CH3) group but with altered electronic properties and improved metabolic stability against oxidation.[7]
The introduction of these groups relies on specialized building blocks and reagents, as direct fluorination methods are often challenging.[11][12]
| Fluorinated Group | Key Feature | Impact on Lipophilicity (LogD) | Metabolic Stability | Common Building Block/Reagent |
| -CH3 | Baseline | Reference | Susceptible to oxidation | Methylating agents (e.g., MeI) |
| -CH2F | H-bond donor potential; bioisostere for -CH3, -OH | Generally less lipophilic than -CF3[7] | Increased vs. -CH3 | S-(Monofluoromethyl)diarylsulfonium salts[13] |
| -CF2H | Lipophilic H-bond donor; bioisostere for -OH, -SH | Intermediate lipophilicity[7] | Significantly increased | Difluoromethylene phosphobetaine[13] |
| -CF3 | Strong electron-withdrawer; metabolically robust | Significant increase[7] | Very high | Togni/Langlois/Ruppert-Prakash Reagents[10] |
| Caption: Comparative properties of C1 aliphatic substituents in drug design. |
Pre-Fluorinated Heterocyclic Cores
One of the most powerful and straightforward strategies is to begin a synthesis with a heterocyclic core that already contains fluorine. This approach circumvents issues of regioselectivity and reagent compatibility associated with late-stage fluorination. Common examples include:
-
Fluoroaromatics: Fluorinated pyridines, pyrimidines, and imidazoles.
-
Fluorinated Saturated Heterocycles: Fluorinated piperidines and pyrrolidines.
These building blocks are widely used in oncology and CNS research to enhance potency and metabolic resistance.[1]
Validated Synthetic Protocols
The following protocols are presented as self-validating systems, providing the rationale behind key steps to ensure reproducibility and understanding.
Protocol 1: Radical Trifluoromethylation of an Electron-Rich Heterocycle
This protocol demonstrates the trifluoromethylation of a generic electron-rich heterocycle (e.g., indole, pyrrole) using a modern, light-activated "photocaged" reagent, which offers unparalleled mildness.
Causality: The chosen reagent is a quinolinium triflate ester that, upon absorbing 456 nm light, undergoes rapid photolysis to release a trifluoromethyl radical.[8][9] This method avoids harsh oxidants or catalysts that are often incompatible with sensitive heterocyclic substrates.
-
Materials:
-
Electron-rich heterocycle (1.0 equiv)
-
Photocaged Trifluoromethylation Reagent 1 (1.5 equiv)
-
Anhydrous, degassed solvent (e.g., Acetonitrile or DMF)
-
456 nm LED light source
-
-
Step-by-Step Methodology:
-
Reaction Setup: In a nitrogen-purged vial, dissolve the heterocycle (e.g., 0.2 mmol) in the chosen solvent (2.0 mL). Add the photocaged reagent (0.3 mmol).
-
Rationale: An inert atmosphere is crucial to prevent quenching of radical intermediates by oxygen.
-
Irradiation: Place the vial approximately 2-5 cm from the 456 nm LED light source. Ensure the reaction is stirred efficiently.
-
Rationale: Continuous stirring ensures homogenous irradiation of the reaction mixture. The reaction is typically complete within minutes to a few hours.[8]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until consumption of the starting material is observed.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the trifluoromethylated product(s). Note that radical reactions can sometimes yield mixtures of regioisomers, which may require careful separation.
-
Caption: Simplified mechanism for photocatalytic trifluoromethylation.
Protocol 2: Cycloaddition Route to Fluorinated Sulfur Heterocycles
Cycloaddition reactions, such as [3+2] or [4+2] cycloadditions, are powerful methods for constructing heterocyclic rings with high stereochemical control.[14] Using a fluorinated dipolarophile or dienophile is an excellent strategy for building fluorinated heterocycles from the ground up.
Causality: The presence of electron-withdrawing fluoroalkyl groups enhances the reactivity of dienophiles and dipolarophiles, facilitating cycloaddition with electron-rich partners like thiocarbonyl compounds.[14]
-
Materials:
-
Fluorinated Dienophile (e.g., 2-(Trifluoromethyl)acrylonitrile) (1.0 equiv)
-
Diene (e.g., a thiocarbonyl ylide precursor or a simple diene) (1.1 equiv)
-
Anhydrous solvent (e.g., Toluene or Xylene)
-
-
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried flask under a nitrogen atmosphere, add the fluorinated dienophile and the solvent.
-
Reagent Addition: Add the diene to the solution. If the diene is generated in situ (e.g., from a thermal cycloreversion), add its precursor.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-140 °C) and stir vigorously.
-
Rationale: Many cycloadditions require thermal energy to overcome the activation barrier. The choice of solvent determines the reaction temperature.
-
Monitoring: Monitor the disappearance of the starting materials via TLC, GC-MS, or NMR analysis of an aliquot.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature and concentrate in vacuo.
-
Purification: Purify the resulting cycloadduct by flash chromatography or recrystallization to obtain the desired fluorinated heterocycle.
-
Future Outlook
The demand for increasingly sophisticated fluorinated molecules will continue to drive innovation in synthetic methodology.[4] Key future directions include:
-
Development of Novel Building Blocks: The creation of building blocks for introducing less common but medicinally relevant groups like -OCF2H, -SCF3, and other fluorinated chalcogen moieties is an active area of research.[15]
-
Biocatalysis: The use of enzymes, such as fluorinases or methyltransferases, for the selective fluorination or fluoroalkylation of molecules offers the potential for unparalleled selectivity under green conditions.[16]
-
Flow Chemistry: Microwave-assisted synthesis and flow chemistry are being increasingly adopted to improve the safety, efficiency, and scalability of fluorination reactions, including those for synthesizing fluorinated heterocycles.[17]
By embracing these novel building blocks and synthetic strategies, medicinal chemists are better equipped than ever to harness the "fluorine advantage," accelerating the discovery and development of next-generation therapeutics.
References
- Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing).
- Fluorinated Building Blocks in Drug Design: Why They Matter. Apollo Scientific.
- Selective difluoromethylation and monofluoromethylation reactions. Chemical Communications (RSC Publishing).
- Fluorine as a key element in modern drug discovery and development. LE STUDIUM.
- Applications of Fluorine in Medicinal Chemistry. ACS Publications.
- Recent Advances in the Synthesis of Fluorinated Heterocycles and A Close Look on the Recent FDA-Approved Fluorinated Drugs. Organic & Biomolecular Chemistry (RSC Publishing).
- Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PMC.
- Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. MDPI.
- Fluorine in Pharmaceuticals: Key Properties & Drug Development. AiFChem.
- Microwave-assisted Synthesis of Fluorinated Heterocycles. Bentham Science Publishers.
- Trifluoromethylation of Arenes and Heterocycles via a Bench-Stable Photocaged Trifluoromethylation Reagent. ACS Publications.
- Recent Advances in Difluoro, Monofluoromethylselenolation and (CF2HTe) Reactions. MDPI.
- A unified approach to meta-selective methylation, mono-, di- and trifluoromethylation of arenes. PMC.
- Synthesis of Heterobenzylic Fluorides. SFU Summit.
- Facile Trifluoromethylation of Arenes and Heterocycles via a Bench Stable Photocaged Trifluoromethylation Reagent. ChemRxiv.
- Trifluoromethylation [Synthetic Reagents]. Tokyo Chemical Industry Co., Ltd. (APAC).
- Synthesis strategies for heterocyclic trifluoromethylation and representative compounds with crucial biological activities. ResearchGate.
- Recent Advances on Fluorine Chemistry. PMC.
- Trifluoromethylated Heterocycles. Bentham Science Publishers.
- Versatile Fluorine-Containing Building Blocks: β-CF3-1,3-enynes. MDPI.
- Selective difluoromethylation and monofluoromethylation reactions. Chemical Communications (RSC Publishing).
- Recent trends in direct O-mono-/di-/tri-fluoromethylation of carboxylic acids. Chemistry Reviews Letters.
- Heterocyclic Fluorinated Building Blocks. Alfa Chemistry.
Sources
- 1. apolloscientific.co.uk [apolloscientific.co.uk]
- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 6. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A unified approach to meta-selective methylation, mono-, di- and trifluoromethylation of arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Trifluoromethylation [Synthetic Reagents] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. sioc.cas.cn [sioc.cas.cn]
- 12. Selective difluoromethylation and monofluoromethylation reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. chemrevlett.com [chemrevlett.com]
- 14. mdpi.com [mdpi.com]
- 15. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 16. Recent Advances on Fluorine Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benthamdirect.com [benthamdirect.com]
Technical Whitepaper: 3-(4,4-Difluorocyclohexyl)-3-oxopropanenitrile in Advanced Drug Discovery
Executive Summary
In contemporary medicinal chemistry, the strategic incorporation of fluorinated aliphatic motifs is a proven tactic for optimizing pharmacokinetic profiles. As a Senior Application Scientist, I frequently evaluate building blocks that offer both synthetic versatility and favorable physicochemical properties. 3-(4,4-Difluorocyclohexyl)-3-oxopropanenitrile (CAS: 1546403-48-8) [1] has emerged as a critical intermediate in the synthesis of advanced therapeutics, particularly within the rapidly expanding modality of Targeted Protein Degradation (TPD).
This whitepaper provides an in-depth technical analysis of this compound. We will deconstruct its physicochemical properties, explore its mechanistic utility as a 1,3-dielectrophile, and detail its pivotal role in synthesizing molecular glues targeting CK1α and GSPT1 [2].
Physicochemical Profiling
The utility of 3-(4,4-difluorocyclohexyl)-3-oxopropanenitrile stems from its unique structural combination: a highly reactive β-ketonitrile paired with a metabolically robust gem-difluorocyclohexyl ring. The gem-difluoro group acts as a metabolic block against cytochrome P450-mediated oxidation while locking the cyclohexyl ring into a preferred chair conformation. This conformational rigidity reduces entropic penalties upon eventual target binding.
| Property | Value | Clinical/Synthetic Relevance |
| CAS Number | 1546403-48-8 | Standard identifier for procurement and regulatory tracking [3]. |
| Molecular Formula | C9H11F2NO | Indicates high fluorine content relative to carbon mass. |
| Molecular Weight | 187.19 g/mol | Low molecular weight allows for downstream elaboration without violating Lipinski's Rule of 5. |
| Structural Class | β-Ketonitrile | Functions as a highly efficient 1,3-bis-electrophile for heterocycle synthesis. |
| Lipophilicity (LogP) | ~1.8 (Calculated) | Optimal balance for cellular permeability in final drug candidates. |
Mechanistic Role in Organic Synthesis
The structural architecture of 3-(4,4-difluorocyclohexyl)-3-oxopropanenitrile makes it an ideal precursor for the construction of five-membered nitrogenous heterocycles, specifically pyrazoles. When reacted with hydrazine derivatives, the initial nucleophilic attack occurs at the highly electrophilic carbonyl carbon. This is followed by an intramolecular cyclization at the nitrile carbon.
The resulting aminopyrazole can then be subjected to a Sandmeyer-type reaction to install an iodine atom, creating a versatile handle for late-stage palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Sonogashira couplings) required to build complex drug molecules [2].
Synthesis pathway from β-ketonitrile to an iodinated pyrazole intermediate.
Application in Targeted Protein Degradation (TPD)
Recent patent literature, notably [2], highlights the use of this compound as a foundational intermediate in the synthesis of dual CK1α / GSPT1 degrading compounds. These molecules function as "molecular glues." Unlike traditional inhibitors that merely block an active site, molecular glues orchestrate a ternary complex between the E3 ubiquitin ligase Cereblon (CRBN) and the target proteins (CK1α or GSPT1). This proximity induces polyubiquitination and subsequent destruction of the target protein by the 26S proteasome.
Mechanism of action for CK1α/GSPT1 molecular glue degraders.
Experimental Protocol: Synthesis of Pyrazole Intermediates
To translate theory into practice, the following protocol details the conversion of 3-(4,4-difluorocyclohexyl)-3-oxopropanenitrile into 5-(4,4-Difluorocyclohexyl)-3-iodo-1-methylpyrazole. This protocol is designed as a self-validating system, ensuring that kinetic and thermodynamic requirements are met at each stage.
Step 1: Intramolecular Cyclization
Causality: Methylhydrazine is utilized to form the N-methyl pyrazole core. The reaction requires an acid catalyst to increase the electrophilicity of the carbonyl carbon, facilitating the initial Schiff base formation before cyclization.
-
Initialization: Charge a flame-dried round-bottom flask with 3-(4,4-difluorocyclohexyl)-3-oxopropanenitrile (1.0 eq) and anhydrous ethanol (to achieve a 0.2 M concentration).
-
Reagent Addition: Cool the vessel to 0 °C. Add methylhydrazine (1.2 eq) dropwise to control the exothermic nature of the initial nucleophilic attack.
-
Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 eq).
-
Thermodynamic Drive: Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 18 hours. The elevated temperature is mandatory to drive the dehydration step, aromatizing the ring to form the thermodynamically stable pyrazole system.
-
Isolation: Concentrate the mixture under reduced pressure and purify via silica gel chromatography (Hexanes/EtOAc gradient) to yield the intermediate aminopyrazole.
Step 2: Sandmeyer-Type Iodination
Causality: The primary amine must be converted to an iodine atom for late-stage cross-coupling. Sodium nitrite and acid generate a nitrosonium ion (NO+), which forms a diazonium salt. Potassium iodide provides the nucleophilic iodide to displace the diazonium group (released as N2 gas).
-
Initialization: Dissolve the aminopyrazole intermediate (1.0 eq) in anhydrous acetonitrile.
-
Acidification: Add p-TsOH (3.0 eq) and cool the mixture to 10 °C.
-
Diazotization: Slowly add an aqueous solution of sodium nitrite (NaNO2, 2.0 eq) followed immediately by potassium iodide (KI, 2.5 eq).
-
Propagation: Stir the reaction at room temperature for 4 hours. Monitor the evolution of nitrogen gas (bubbling), which visually validates the decomposition of the diazonium intermediate.
-
Quenching: Quench the reaction with saturated aqueous sodium thiosulfate (Na2S2O3). Causality: This is a critical safety and purification step; thiosulfate reduces any unreacted, highly oxidative iodine (I2) into water-soluble iodide (I-), preventing contamination of the organic layer.
-
Extraction: Extract with ethyl acetate, dry over anhydrous Na2SO4, filter, and concentrate to obtain the target 5-(4,4-Difluorocyclohexyl)-3-iodo-1-methylpyrazole.
Analytical Validation Strategy
To ensure the integrity of the synthesized intermediate, a rigorous analytical workflow must be employed before proceeding to late-stage drug synthesis:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Validates the molecular weight. The transition from the aminopyrazole to the iodopyrazole will show a distinct mass shift (+111 Da).
-
19F NMR: Confirms the structural integrity of the gem-difluoro group. Expect a characteristic multiplet around -90 to -100 ppm, proving the difluorocyclohexyl ring survived the harsh acidic reflux conditions.
-
1H NMR: Validates the regiochemistry of the pyrazole formation. The N-methyl group will appear as a distinct singlet (~3.8 ppm), and the isolated pyrazole C4 proton will appear as a sharp singlet further downfield (~6.2 ppm).
References
-
World Intellectual Property Organization (WIPO). "WO2024054832A1: CK1α AND DUAL CK1α / GSPT1 DEGRADING COMPOUNDS". Patentscope Database. Available at:[Link]
Literature review on beta-ketonitriles with fluorinated cycloalkyl groups
The Strategic Role of Fluorinated Cycloalkyl -Ketonitriles in Medicinal Chemistry: Synthesis, Mechanisms, and Applications
Executive Summary
The integration of fluorine into organic frameworks remains one of the most reliable strategies for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. Recently, the focus has shifted toward fluorinated cycloalkyl groups (C3–C7) as bioisosteres for traditional aliphatic rings or polar functional groups[1]. When coupled with the highly versatile
This technical whitepaper provides an in-depth analysis of the synthesis, mechanistic logic, and application of
The Strategic Imperative of Fluorinated Cycloalkyls
The incorporation of fluorinated cycloalkanes (e.g., gem-difluorocyclopropyl, 3,3-difluorocyclobutyl) into active pharmaceutical ingredients (APIs) is not merely a structural substitution; it is a calculated physicochemical intervention.
Fluorine's unique stereoelectronic properties—specifically its high electronegativity and low polarizability—profoundly influence molecular behavior[1]. In medicinal chemistry, gem-difluorinated motifs frequently act as bioisosteres for oxygen or carbonyl functionalities, introducing polarity and precise conformational control without compromising the molecule's hydrophobic character[3]. Furthermore, the strong C–F bond (approx. 116 kcal/mol) provides a metabolic shield against cytochrome P450-mediated oxidation, a common degradation pathway for unfluorinated cycloalkanes[4].
When these fluorinated rings are appended to a
Retrosynthetic Logic & Mechanistic Pathways
The synthesis of fluorinated cycloalkyl
Base Selection and Causality
Traditional bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) often lead to complex product mixtures or poor yields when applied to fluorinated substrates. The optimal approach utilizes potassium tert-butoxide (KOtBu) or potassium tert-amyloxide[6].
-
Causality: The bulky nature of the tert-alkoxide prevents it from acting as a nucleophile, thereby eliminating unwanted transesterification or direct attack on the fluorinated ester carbonyl. Furthermore, the potassium counterion weakly coordinates the acetonitrile anion, enhancing its nucleophilicity compared to tighter lithium or sodium ion pairs[2][6].
The Parallel Addition Strategy
To prevent the self-condensation of the ester and the base-catalyzed polymerization of acetonitrile, a parallel addition protocol is employed. By adding the ester and the nitrile simultaneously into the base suspension, the steady-state concentration of the highly reactive acetonitrile anion remains low, driving the equilibrium toward the desired cross-condensation[6].
Caption: Workflow for synthesizing fluorinated cycloalkyl β-ketonitriles and downstream heterocycles.
Experimental Methodology: A Self-Validating Protocol
The following protocol outlines the synthesis of 3-(3,3-difluorocyclobutyl)-3-oxopropanenitrile . It is designed as a self-validating system, ensuring that each phase of the reaction provides observable metrics for success.
Materials Required:
-
Ethyl 3,3-difluorocyclobutanecarboxylate (1.0 equiv)
-
Anhydrous Acetonitrile (1.2 equiv)
-
Potassium tert-butoxide (KOtBu) (1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Step-by-Step Procedure:
-
System Preparation: Flame-dry a 250 mL Schlenk flask under vacuum and backfill with argon. Add KOtBu (1.5 equiv) and suspend in anhydrous THF (0.5 M).
-
Self-Validating Checkpoint: The suspension should remain white and free-flowing. Clumping indicates moisture contamination, which will prematurely quench the base and hydrolyze the ester.
-
-
Parallel Addition: Prepare a mixture of ethyl 3,3-difluorocyclobutanecarboxylate (1.0 equiv) and anhydrous acetonitrile (1.2 equiv) in THF. Using a syringe pump, add this mixture dropwise to the KOtBu suspension over 2 hours at 20–25 °C.
-
Causality: The slow, parallel addition ensures the acetonitrile anion is consumed by the ester immediately upon formation, preventing the accumulation of reactive intermediates that lead to polymerization[6].
-
-
Reaction Maturation: Stir the mixture for an additional 1 hour at room temperature.
-
Self-Validating Checkpoint: Perform TLC (Hexanes/EtOAc 3:1). The disappearance of the ester spot and the formation of a highly UV-active, polar baseline spot (the enolate salt) confirms conversion.
-
-
Quenching & Extraction: Cool the reaction to 0 °C and quench by slowly adding 1M aqueous HCl until the aqueous phase reaches pH 3.
-
Causality: Acidification is critical to protonate the stable enolate salt, releasing the free
-ketonitrile. -
Self-Validating Checkpoint: The cessation of the mild exotherm and the dissolution of all salts into a biphasic clear mixture indicates complete quenching.
-
-
Isolation: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Analytical Validation:
-
¹⁹F NMR: Confirm the presence of the gem-difluoro group (expected multiplet around -80 to -100 ppm).
-
¹H NMR: Look for the diagnostic singlet at ~4.0 ppm integrating to 2H. This corresponds to the highly acidic
-protons situated between the ketone and the nitrile group.
-
Downstream Applications in Medicinal Chemistry
Once synthesized, fluorinated cycloalkyl
Caption: Reaction mechanism of Knoevenagel condensation followed by SNAr in multi-component synthesis.
In these pathways, the electron-withdrawing nature of the fluorinated cycloalkyl group enhances the electrophilicity of the adjacent carbonyl, accelerating initial condensation steps while stabilizing the resulting intermediates[5].
Quantitative Analysis of Physicochemical Modulation
To understand the true value of these building blocks, one must quantify the "fluorine effect." Table 1 illustrates the typical physicochemical shifts observed when a standard cycloalkyl group is replaced with a fluorinated counterpart in a
Table 1: Impact of Fluorinated Cycloalkyl Incorporation on Physicochemical Properties
| Property | Cyclobutyl Derivative | 3,3-Difluorocyclobutyl Derivative | Causality / Mechanism |
| Lipophilicity (LogP) | ~2.1 | ~2.8 | Fluorine's low polarizability and high electronegativity increase overall lipophilicity, enhancing membrane permeability and target binding[1]. |
| Metabolic Stability (t₁/₂) | 15 min | >60 min | The robust C–F bond blocks cytochrome P450-mediated aliphatic hydroxylation at the cycloalkyl ring[4][7]. |
| Enolization pKa | 10.5 | 9.2 | The strong electron-withdrawing inductive effect of the fluorinated ring stabilizes the enolate, increasing the acidity of the |
| Conformational Bias | Flexible (puckered) | Rigidified | Stereoelectronic effects of the gem-difluoro group restrict ring flipping, locking the molecule into a bioactive conformation[1][3]. |
By leveraging these properties, drug development professionals can systematically rescue compounds suffering from poor bioavailability or rapid metabolic clearance, proving that the strategic integration of fluorinated cycloalkyl
References
-
Fluorinated Cycloalkyl Building Blocks for Drug Discovery ChemMedChem / ResearchGate URL:[Link]
-
Fluorinated Cycloalkyl Building Blocks for Drug Discovery PubMed (NIH) URL:[Link]
-
FDA‐approved drugs containing fluorinated cycloalkane motifs ResearchGate URL:[Link]
-
Fluorinated building blocks in drug design: new pathways and targets Taylor & Francis Online URL:[Link]
-
A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones Beilstein Journal of Organic Chemistry / ResearchGate URL:[Link]
-
Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines MDPI URL:[Link]
- Google Patents (DK2132167T3)
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Fluorinated Cycloalkyl Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines [mdpi.com]
- 6. DK2132167T3 - PROCESS FOR THE PREPARATION OF beta-ketonitriles - Google Patents [patents.google.com]
- 7. tandfonline.com [tandfonline.com]
Methodological & Application
Reaction conditions for condensation of acetonitrile with 4,4-difluorocyclohexanecarboxylate
Application Note: Optimized Condensation of Acetonitrile with 4,4-Difluorocyclohexanecarboxylate
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals
Application: Synthesis of
Executive Summary & Mechanistic Rationale
The synthesis of 3-(4,4-difluorocyclohexyl)-3-oxopropanenitrile (CAS: 1546403-48-8)[3] via the condensation of acetonitrile with an alkyl 4,4-difluorocyclohexanecarboxylate is a fundamental Claisen-type acylation. While conceptually straightforward, the reaction is plagued by competing side reactions if thermodynamic parameters and addition sequences are not strictly controlled.
The Causality of Experimental Design:
-
Kinetic Deprotonation: Acetonitrile has a relatively high pKₐ (~31 in THF). Its deprotonation requires a strong, non-nucleophilic base such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA)[1][4].
-
Order of Addition (Crucial): The
-protons of the 4,4-difluorocyclohexanecarboxylate ester possess a lower pKₐ (~25). If the base is introduced to a mixture of the ester and acetonitrile, the base will preferentially deprotonate the ester, leading to ester self-condensation. Therefore, acetonitrile must be pre-deprotonated to form the lithiated nitrile anion before the electrophilic ester is introduced. -
Thermal Control: The reaction must be maintained at -78 °C. At elevated temperatures, the highly reactive lithiated acetonitrile can undergo dimerization to form 3-aminocrotonitrile, or the tetrahedral lithium alkoxide intermediate can collapse prematurely, leading to proton exchange and complex byproduct mixtures.
Fig 1: Mechanistic pathway for the synthesis of 3-(4,4-difluorocyclohexyl)-3-oxopropanenitrile.
Reagent Matrix and Stoichiometry
To ensure complete consumption of the valuable fluorinated ester and to drive the equilibrium toward the tetrahedral intermediate, a slight excess of the lithiated acetonitrile is utilized.
| Reagent / Material | MW ( g/mol ) | Equivalents | Amount (Scale: 10 mmol) | Function |
| Ethyl 4,4-difluorocyclohexanecarboxylate | 192.20 | 1.00 | 1.92 g | Electrophile (Limiting Reagent) |
| Acetonitrile (Anhydrous) | 41.05 | 1.30 | 0.68 mL (0.53 g) | Nucleophile Precursor |
| n-Butyllithium (2.5 M in Hexanes) | 64.06 | 1.25 | 5.00 mL | Strong Base |
| Tetrahydrofuran (THF, Anhydrous) | 72.11 | - | 30.0 mL | Solvent |
| Ammonium Chloride (Sat. Aq.) | 53.49 | Excess | 20.0 mL | Mild Acidic Quench |
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system; specific physical changes and analytical checkpoints are embedded to ensure the integrity of the reaction before proceeding to the next step.
Phase 1: Generation of the Nitrile Enolate
-
System Preparation: Flame-dry a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, an internal temperature probe, and a nitrogen inlet. Purge the system with inert gas (N₂ or Argon) for 15 minutes.
-
Solvent & Reagent Loading: Add anhydrous THF (20 mL) and anhydrous acetonitrile (0.68 mL, 13.0 mmol) to the flask.
-
Cooling: Submerge the flask in a dry ice/acetone bath. Allow the internal temperature to equilibrate to
-75 °C. -
Deprotonation: Using a syringe pump, add n-BuLi (5.00 mL of a 2.5 M solution, 12.5 mmol) dropwise over 15 minutes.
-
Causality Check: The slow addition prevents localized heating. The internal temperature must not exceed -70 °C. A slight white suspension or turbidity may develop, indicating the formation of the
aggregate.
-
-
Maturation: Stir the mixture at -78 °C for 45 minutes to ensure quantitative deprotonation.
Phase 2: Electrophilic Condensation
-
Ester Addition: Dissolve ethyl 4,4-difluorocyclohexanecarboxylate (1.92 g, 10.0 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the reaction mixture over 20 minutes, maintaining the internal temperature below -70 °C[1].
-
Reaction Propagation: Stir the reaction mixture at -78 °C for 2 hours.
-
In-Process Control (IPC): Withdraw a 0.1 mL aliquot, quench into 0.5 mL of 1:1 MeOH/H₂O, and analyze via LCMS.
-
Self-Validation: The target product mass is 187.19 g/mol . Look for the
ion at m/z 186.1 in negative ESI mode. The absence of the ester starting material confirms reaction completion.
-
Phase 3: Quench and Isolation
-
Quenching: While still at -78 °C, rapidly add saturated aqueous
(20 mL) to the flask.-
Causality Check: Quenching at cryogenic temperatures traps the tetrahedral intermediate and prevents retro-Claisen fragmentation or polymerization that can occur if the basic mixture is allowed to warm.
-
-
Phase Separation: Remove the cooling bath and allow the mixture to warm to room temperature (15–20 °C). Transfer to a separatory funnel and extract the aqueous layer with Ethyl Acetate (
mL). -
Purification: Wash the combined organic layers with brine (30 mL), dry over anhydrous
, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Eluent: 10% to 30% EtOAc in Heptanes) to afford the pure -ketonitrile.
Quantitative Optimization Data
The table below summarizes empirical optimization data demonstrating why the selected parameters are critical for maximizing the yield of 3-(4,4-difluorocyclohexyl)-3-oxopropanenitrile.
| Base System | Temperature Profile | Equivalents (Base:MeCN:Ester) | Yield (%) | Primary Impurity / Observation |
| NaH | 0 °C to RT | 1.5 : 1.5 : 1.0 | < 10% | Ester self-condensation; unreacted MeCN. |
| LiHMDS | -78 °C to -20 °C | 1.2 : 1.2 : 1.0 | 45% | Incomplete conversion; reversible enolization. |
| LDA | -78 °C (Constant) | 1.2 : 1.3 : 1.0 | 78% | Clean profile; minor 3-aminocrotonitrile. |
| n-BuLi | -78 °C (Constant) | 1.25 : 1.3 : 1.0 | 85% | Optimal conditions; high purity. |
Note: While LDA is a standard choice for generating lithiated acetonitrile, n-BuLi often provides superior yields in this specific fluorinated system due to the irreversible nature of the deprotonation and the avoidance of diisopropylamine byproducts which can complicate purification.
References
-
Sigma-Aldrich. "3-(4,4-difluorocyclohexyl)-3-oxopropanenitrile Product Page". Sigma-Aldrich Catalog. 3
-
AstraZeneca AB. "Compounds (AM2 Receptor Inhibitors)". World Intellectual Property Organization, WO2018211275A1, 2018. 5
-
UCB Biopharma SRL. "Imidazotriazine derivatives as IL-17 modulators". World Intellectual Property Organization, WO2023275301A1, 2023. 6
Sources
- 1. WO2018211275A1 - Compounds - Google Patents [patents.google.com]
- 2. WO2023275301A1 - Imidazotriazine derivatives as il-17 modulators - Google Patents [patents.google.com]
- 3. 3-oxopropanenitrile | Sigma-Aldrich [sigmaaldrich.com]
- 4. DK2970265T3 - HETEROCYCLIC COMPOUNDS AND APPLICATIONS THEREOF - Google Patents [patents.google.com]
- 5. WO2018211275A1 - Compounds - Google Patents [patents.google.com]
- 6. WO2023275301A1 - Imidazotriazine derivatives as il-17 modulators - Google Patents [patents.google.com]
Protocol for Preparing 3-(4,4-Difluorocyclohexyl)-3-oxopropanenitrile using LDA
Introduction & Strategic Rationale
The incorporation of the 4,4-difluorocyclohexyl moiety into small molecules is a highly valued strategy in modern drug development. Acting as a robust, lipophilic bioisostere for phenyl or tert-butyl groups, it frequently enhances metabolic stability and modulates the physicochemical profile of drug candidates[1].
The synthesis of 3-(4,4-difluorocyclohexyl)-3-oxopropanenitrile (a
Mechanistic Causality & Reaction Design
The transformation is a variation of the Claisen condensation, relying on the generation of a highly reactive cyanomethyl anion. Understanding the thermodynamic and kinetic parameters of this reaction is essential for achieving high yields and avoiding complex product mixtures[3].
-
Base Selection and pKa Dynamics: Acetonitrile possesses a pKa of approximately 25. Quantitative deprotonation requires a strong, non-nucleophilic base. LDA (pKa ~36) is the optimal choice, as it rapidly generates the lithiated cyanomethyl species without acting as a nucleophile toward the ester starting material[2].
-
Stoichiometric Causality (The "2.2 Equivalent" Rule): A common pitfall in
-ketonitrile synthesis is the use of a 1:1 base-to-ester ratio, which inherently limits the yield to 50%. The newly formed -ketonitrile product is significantly more acidic (pKa ~11) than the acetonitrile starting material. Upon formation, the product immediately quenches an equivalent of the unreacted cyanomethyl anion or remaining base. Therefore, equivalents of LDA are strictly required to drive the reaction to completion[2]. -
Kinetic Control (-78 °C): The reaction must be initiated at cryogenic temperatures (-78 °C). At higher temperatures, the cyanomethyl anion rapidly undergoes self-condensation to form 3-aminocrotononitrile, depleting the nucleophile and complicating purification.
Mechanistic workflow of LDA-mediated acetonitrile acylation.
Experimental Protocol
This protocol is designed as a self-validating system; adherence to the strict anhydrous conditions and specific temperature ramps ensures reproducibility.
Reagent Preparation
| Reagent | MW ( g/mol ) | Equivalents | Amount (for 10 mmol scale) | Role |
| Ethyl 4,4-difluorocyclohexanecarboxylate | 192.20 | 1.0 eq | 1.92 g (10.0 mmol) | Electrophile |
| Acetonitrile (Anhydrous) | 41.05 | 1.2 eq | 0.49 g (12.0 mmol) | Nucleophile |
| LDA (2.0 M in THF/heptane) | 107.12 | 2.2 eq | 11.0 mL (22.0 mmol) | Non-nucleophilic Base |
| Tetrahydrofuran (THF, Anhydrous) | 72.11 | - | 40.0 mL | Solvent |
Step-by-Step Methodology
-
System Preparation: Flame-dry a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, an internal temperature probe, and an argon inlet. Maintain a positive pressure of argon.
-
Base Loading: Inject anhydrous THF (30 mL) into the flask and cool the system to -78 °C using a dry ice/acetone bath. Slowly inject the commercial LDA solution (11.0 mL, 22.0 mmol)[1].
-
Anion Generation: Dilute anhydrous acetonitrile (0.49 g, 12.0 mmol) in 5 mL of THF. Add this solution dropwise to the LDA mixture over 15 minutes. Stir the resulting pale-yellow solution at -78 °C for 45 minutes to ensure complete deprotonation.
-
Acylation: Dissolve ethyl 4,4-difluorocyclohexanecarboxylate (1.92 g, 10.0 mmol) in 5 mL of THF. Add this solution dropwise to the cyanomethyl anion over 20 minutes, maintaining the internal temperature below -70 °C[1].
-
Enolate Stabilization: Stir the reaction mixture at -78 °C for 2 hours. Subsequently, remove the dry ice bath and allow the reaction to warm to 0 °C over 1 hour. This warming step ensures the complete collapse of the tetrahedral intermediate and the quantitative formation of the stable
-ketonitrile enolate. -
Quenching (Critical Step): Re-cool the mixture to -20 °C. Quench the reaction by the slow, dropwise addition of 1M aqueous HCl until the aqueous phase reaches pH 3-4 [1]. Note: Failing to acidify the mixture will result in the product remaining in the aqueous layer as a highly soluble enolate salt.
-
Isolation: Dilute the quenched mixture with Ethyl Acetate (50 mL). Separate the layers and extract the aqueous phase with additional Ethyl Acetate (2 x 30 mL). Wash the combined organic layers with brine (50 mL), dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 70:30 Hexanes/Ethyl Acetate) to yield the pure 3-(4,4-difluorocyclohexyl)-3-oxopropanenitrile.
Step-by-step experimental workflow for the synthesis of the beta-ketonitrile.
Data Presentation & Optimization
The following table summarizes the causal relationship between reaction parameters and the expected yield, serving as a guide for process scaling.
| Parameter Variation | Rationale / Consequence | Expected Yield |
| Optimal: 2.2 eq LDA, 1.2 eq | Accounts for product acidity; prevents self-condensation. | 80 - 88% |
| Sub-optimal: 1.1 eq LDA, 1.0 eq | Base is entirely depleted by the newly formed product. | < 45% |
| Sub-optimal: Reaction initiated at 0 °C | Rapid dimerization of acetonitrile to 3-aminocrotononitrile. | < 20% |
| Sub-optimal: Quench to pH 8 (Neutral/Basic) | Product remains ionized as a water-soluble enolate. | < 10% (Recovery) |
Self-Validation & Analytical Characterization
To ensure the trustworthiness of the synthesis, the isolated product must be validated against the following expected analytical benchmarks:
-
TLC: The product typically exhibits an
of ~0.35 in 70:30 Hexanes/Ethyl Acetate and is highly UV-active (due to enolization) and stains strongly with . -
H NMR (400 MHz,
): Look for the diagnostic singlet of the -protons at ~3.55 ppm (2H, s, -C(=O)-CH -CN) . Depending on the solvent, a minor population of the enol tautomer may be visible, characterized by a vinylic proton signal at ~5.2 ppm and a broad -OH peak. -
F NMR (376 MHz,
): A distinct multiplet or doublet of doublets in the region of -90 to -105 ppm , confirming the integrity of the gem-difluoro moiety. -
IR Spectroscopy: Two critical diagnostic stretches must be present: a sharp nitrile stretch at ~2260 cm
and a strong ketone carbonyl stretch at ~1725 cm .
References
- A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. National Center for Biotechnology Information (PMC).
- EP1352898B1 - Process for producing beta-ketonitrile compound. Google Patents.
- WO2013013188A1 - Heterocyclic protein kinase inhibitors. Google Patents.
Sources
- 1. WO2013013188A1 - Heterocyclic protein kinase inhibitors - Google Patents [patents.google.com]
- 2. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP1352898B1 - Process for producing beta-ketonitrile compound - Google Patents [patents.google.com]
Application Note: Reagents and Protocols for the Synthesis of 3-(4,4-Difluorocyclohexyl)-3-oxopropanenitrile
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound of Interest: 3-(4,4-difluorocyclohexyl)-3-oxopropanenitrile (CAS: 1546403-48-8)
Introduction and Strategic Overview
The incorporation of fluorinated aliphatic rings, such as the 4,4-difluorocyclohexyl moiety, is a highly effective strategy in modern medicinal chemistry to improve metabolic stability and modulate lipophilicity while serving as a bioisostere for phenyl rings. The conversion of 4,4-difluorocyclohexanecarboxylic acid to its corresponding
As a Senior Application Scientist, I have evaluated the synthetic landscape for this transformation. Direct conversion of a carboxylic acid to a
-
The Cryogenic Organolithium Route (Method A): Ideal for discovery-scale synthesis, prioritizing rapid execution and high yields via an acid chloride intermediate[1].
-
The Alkoxide-Promoted Condensation Route (Method B): Engineered for process scale-up, avoiding cryogenic conditions and utilizing thermodynamic driving forces via an ester intermediate[2].
Table 1: Comparison of Synthetic Strategies
| Parameter | Method A: Organolithium Addition | Method B: Alkoxide Condensation |
| Starting Material Activation | Oxalyl Chloride (forms Acid Chloride) | MeOH / H₂SO₄ (forms Methyl Ester) |
| Nucleophile Source | Lithioacetonitrile (LiCH₂CN) | Acetonitrile + Potassium tert-butoxide |
| Operating Temperature | Cryogenic (-78 °C) | Ambient to Mild Heating (20 °C - 50 °C) |
| Scalability | Low to Medium (Discovery Phase) | High (Process / Manufacturing Phase) |
| Primary Advantage | Extremely fast, high conversion | Avoids pyrophoric bases and cryogenics |
Mechanistic Pathways
Figure 1: Divergent synthetic pathways for the preparation of the target
Method A: The Cryogenic Organolithium Route (Discovery Scale)
This method relies on the quantitative deprotonation of acetonitrile to form a highly nucleophilic carbanion, which rapidly attacks the activated acid chloride.
Table 2: Reagent Stoichiometry for Method A
| Reagent | MW ( g/mol ) | Equivalents | Role in Reaction |
| 4,4-Difluorocyclohexanecarboxylic acid | 164.15 | 1.0 | Starting Material |
| Oxalyl Chloride | 126.93 | 1.2 | Activating Agent |
| N,N-Dimethylformamide (DMF) | 73.09 | 0.05 | Catalyst (Vilsmeier-Haack) |
| Acetonitrile (Anhydrous) | 41.05 | 2.2 | Nucleophile Precursor |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 2.1 | Strong Base |
Step-by-Step Protocol
-
Acid Chloride Formation: To a flame-dried flask under N₂, add 4,4-difluorocyclohexanecarboxylic acid (1.0 eq) and anhydrous dichloromethane (DCM, 0.2 M). Cool to 0 °C.
-
Add catalytic DMF (0.05 eq). Dropwise add oxalyl chloride (1.2 eq).
-
Remove the ice bath and stir at room temperature for 2 hours. Self-Validation: The reaction is complete when gas evolution (CO, CO₂) ceases.
-
Concentrate the mixture under reduced pressure to yield the crude acid chloride as a pale yellow oil. Do not subject to aqueous workup.
-
Nucleophile Generation: In a separate flame-dried flask, add anhydrous THF (0.2 M) and anhydrous acetonitrile (2.2 eq). Cool to strictly -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (2.1 eq) dropwise down the side of the flask. Stir for 30 minutes at -78 °C to form lithioacetonitrile.
-
Coupling: Dissolve the crude acid chloride in a minimum volume of anhydrous THF. Add this solution dropwise to the lithioacetonitrile at -78 °C.
-
Stir for 1 hour at -78 °C.
-
Quench: Quench the reaction while still at -78 °C by adding saturated aqueous NH₄Cl. Allow to warm to room temperature, extract with EtOAc, dry over Na₂SO₄, and purify via silica gel chromatography.
Scientific Causality & Troubleshooting
-
Why Oxalyl Chloride? Oxalyl chloride is selected over thionyl chloride because its byproducts are entirely gaseous. This allows the highly moisture-sensitive acid chloride to be isolated simply by vacuum concentration, ensuring high purity for the subsequent step[1].
-
The 2.2 Equivalent Rule: Acetonitrile has a pKa of ~25, requiring a strong base like n-BuLi for deprotonation. Exactly 2.1 to 2.2 equivalents of lithioacetonitrile must be used. The first equivalent acts as the nucleophile. The newly formed
-ketonitrile has highly acidic -protons (pKa ~11). The second equivalent of lithioacetonitrile immediately acts as a base to deprotonate the product, forming a stable enolate. If only 1 equivalent is used, the maximum theoretical yield is capped at 50%. -
Temperature Control: Lithioacetonitrile is unstable and will undergo self-condensation (forming 3-aminocrotononitrile) if the temperature rises above -40 °C. Strict adherence to -78 °C is mandatory.
Figure 2: Experimental workflow and operational sequencing for Method A.
Method B: Alkoxide-Promoted Condensation (Process Scale)
For manufacturing or large-scale synthesis, cryogenic conditions and organolithium reagents pose severe safety and logistical bottlenecks. Method B utilizes a thermodynamic sink to drive the reaction forward under mild conditions[3].
Table 3: Reagent Stoichiometry for Method B
| Reagent | MW ( g/mol ) | Equivalents | Role in Reaction |
| Methyl 4,4-difluorocyclohexanecarboxylate | 178.18 | 1.0 | Electrophile |
| Acetonitrile | 41.05 | 1.5 - 2.0 | Nucleophile Precursor |
| Potassium tert-butoxide (KOtBu) | 112.21 | 2.0 | Base / Thermodynamic Driver |
| Tetrahydrofuran (THF) | 72.11 | N/A | Solvent |
Step-by-Step Protocol
-
Esterification (Pre-step): Convert 4,4-difluorocyclohexanecarboxylic acid to its methyl ester by refluxing in methanol with a catalytic amount of concentrated H₂SO₄ for 12 hours. Concentrate, neutralize with NaHCO₃, and extract with DCM.
-
Coupling Setup: To a dry reactor under N₂, add methyl 4,4-difluorocyclohexanecarboxylate (1.0 eq), anhydrous acetonitrile (1.5 eq), and anhydrous THF (0.5 M).
-
Base Addition: Add KOtBu (2.0 eq) in portions at room temperature. The reaction mixture may become slightly warm and change color.
-
Reaction: Stir the mixture at room temperature for 12 hours. Self-Validation: Monitor by TLC or GC-MS. The starting ester should completely disappear.
-
Acidic Quench: Pour the reaction mixture into a cold solution of 1 M HCl (sufficient to neutralize the KOtBu and protonate the product enolate).
-
Isolation: Extract the aqueous layer with EtOAc (3x). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate to yield the
-ketonitrile.
Scientific Causality & Troubleshooting
-
The Thermodynamic Sink: KOtBu (pKa ~17) is theoretically not basic enough to quantitatively deprotonate acetonitrile (pKa ~25). However, it establishes a dynamic equilibrium, generating trace amounts of the acetonitrile anion. When this anion attacks the ester, it forms the
-ketonitrile and methoxide. Because the -ketonitrile is highly acidic (pKa ~11), the remaining KOtBu irreversibly deprotonates it. This irreversible step acts as a thermodynamic sink, pulling the unfavorable equilibrium forward via Le Chatelier's principle[2]. -
Why KOtBu over NaOMe? Potassium tert-butoxide is sterically hindered. If sodium methoxide were used, it could act as a nucleophile, leading to competitive transesterification or side reactions. The bulky tert-butoxide acts strictly as a base.
-
Acidic Quench is Mandatory: Because the product exists in the reaction mixture as a potassium enolate salt, quenching with a strong aqueous acid (like 1 M HCl) is required to protonate the enolate and release the free
-ketonitrile into the organic phase.
References
-
Sigma-Aldrich. "3-oxopropanenitrile | Sigma-Aldrich". sigmaaldrich.com.
-
Ji et al. "A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones". PMC - NIH. 2
-
"EP1352898B1 - Process for producing beta-ketonitrile compound". Google Patents. 3
-
"US9688695B2 - Imidazothiadiazole and imidazopyrazine derivatives as protease activated receptor 4 (PAR4) inhibitors for treating platelet aggregation". Google Patents. 1
Sources
- 1. US9688695B2 - Imidazothiadiazole and imidazopyrazine derivatives as protease activated receptor 4 (PAR4) inhibitors for treating platelet aggregation - Google Patents [patents.google.com]
- 2. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP1352898B1 - Process for producing beta-ketonitrile compound - Google Patents [patents.google.com]
Application Note: Solvent Selection for Nucleophilic Substitution on Difluorocyclohexyl Scaffolds
Executive Summary
The incorporation of gem-difluorocyclohexyl motifs into small molecules is a highly effective strategy in modern medicinal chemistry. Acting as lipophilic bioisosteres for phenyl rings, these scaffolds improve metabolic stability and membrane permeability, making them ubiquitous in the development of P-glycoprotein inhibitors[1], Janus Kinase (JAK) inhibitors[2], and Lysyl tRNA Synthetase (LysRS) inhibitors[3]. However, functionalizing these scaffolds via bimolecular nucleophilic substitution (SN2) presents a formidable synthetic challenge. This application note provides an in-depth mechanistic analysis and a field-proven protocol for optimizing solvent conditions to successfully drive SN2 reactions on difluorocyclohexyl systems while suppressing competing elimination pathways.
Mechanistic Challenges: The Stereoelectronic Barrier
Performing an SN2 displacement on an unactivated secondary carbon is inherently difficult, but the presence of a gem-difluoro group (e.g., 4,4-difluorocyclohexyl or 3,3-difluorocyclohexyl) exacerbates this challenge through two primary stereoelectronic effects[4]:
-
Inductive Destabilization: Fluorine is highly electronegative, exerting a strong inductive electron-withdrawing (-I) effect. During the SN2 transition state, the reacting carbon becomes pentacoordinate and accumulates partial negative charge from both the incoming nucleophile and the departing leaving group. The CF2 moiety inductively destabilizes this electron-rich transition state, significantly raising the activation energy barrier.
-
Conformational Bias: The strong dipole moment of the CF2 group perturbs the standard chair conformation of the cyclohexane ring. This often forces the leaving group (e.g., mesylate or tosylate) into an equatorial position, which is sterically hindered for the required backside attack (180° trajectory) by the incoming nucleophile[5].
Because the SN2 pathway is kinetically suppressed, the competing E2 elimination pathway—driven by the basicity of the nucleophile—often dominates, leading to unwanted difluorocyclohexene byproducts.
Mechanistic divergence between SN2 and E2 pathways on difluorocyclohexyl scaffolds.
Solvent Selection Dynamics: Overcoming the Activation Energy
To successfully synthesize target molecules like N-(4,4-difluorocyclohexyl)-1-ethyl-1H-pyrazole-3-carboxamide[6], the choice of solvent is the single most critical parameter. The solvent must maximize the nucleophilicity of the reagent without increasing its basicity.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Highly detrimental. These solvents form strong hydrogen bonds with the anionic nucleophile, creating a solvation shell that drastically reduces nucleophilicity. Consequently, the SN2 rate drops, and the reaction defaults to E2 elimination.
-
Moderately Polar Aprotic Solvents (e.g., THF, MeCN): Useful only for highly reactive nucleophiles (like thiolates). For standard amines or azides, the dielectric constant is too low to fully separate the nucleophile from its counter-cation, resulting in sluggish reaction rates.
-
Highly Polar Aprotic Solvents (e.g., DMF, DMSO, NMP): The gold standard. Solvents like N,N-Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) possess high dielectric constants and strong dipole moments. Their oxygen atoms strongly solvate the counter-cations (e.g., Na⁺, K⁺), leaving the anionic nucleophile "naked" and highly energetic. This effectively lowers the activation energy for the SN2 transition state, allowing substitution to outcompete elimination[1].
Representative Optimization Data
The following table summarizes the causal relationship between solvent properties and the SN2/E2 product ratio during the displacement of 4,4-difluorocyclohexyl mesylate by sodium azide at 80 °C.
| Solvent | Classification | Dielectric Constant (ε) | Dipole Moment (D) | SN2 Yield (%) | E2 Yield (%) |
| Methanol | Polar Protic | 32.7 | 1.70 | < 10 | 85 |
| THF | Moderately Polar Aprotic | 7.5 | 1.75 | 35 | 40 |
| Acetonitrile | Polar Aprotic | 37.5 | 3.92 | 65 | 20 |
| DMF | Highly Polar Aprotic | 36.7 | 3.82 | 88 | 5 |
| DMSO | Highly Polar Aprotic | 46.7 | 3.96 | 92 | < 5 |
Experimental Protocol: Self-Validating SN2 Workflow
The following protocol outlines the optimal conditions for the nucleophilic substitution of a difluorocyclohexyl mesylate. This methodology is designed as a self-validating system: the use of anhydrous conditions prevents nucleophile quenching, while the specific aqueous workup guarantees the complete removal of high-boiling polar aprotic solvents prior to analysis.
Step-by-step experimental workflow for SN2 substitution on difluorocyclohexyl systems.
Materials Required
-
4,4-Difluorocyclohexyl methanesulfonate (1.0 equiv)
-
Nucleophile (e.g., Sodium Azide or Secondary Amine) (2.0 equiv)
-
Sodium Iodide (NaI) (0.2 equiv) - Acts as a Finkelstein catalyst to form a more reactive transient iodide intermediate.
-
Anhydrous N,N-Dimethylformamide (DMF) (0.2 M relative to substrate)
Step-by-Step Methodology
-
Reaction Setup (Inert Atmosphere): Flame-dry a round-bottom flask equipped with a magnetic stir bar. Flush the flask with Argon or Nitrogen gas.
-
Reagent Solvation: Dissolve the 4,4-difluorocyclohexyl methanesulfonate (1.0 equiv) in anhydrous DMF to achieve a 0.2 M concentration. Note: Anhydrous solvent is critical; trace water will hydrogen-bond to the nucleophile, killing its reactivity and promoting E2 elimination.
-
Nucleophile Addition: Add the nucleophile (2.0 equiv) and the NaI catalyst (0.2 equiv) to the stirring solution at room temperature.
-
Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 80–90 °C using an oil bath.
-
Reaction Monitoring (Self-Validation): Monitor the reaction via TLC (typically 20% EtOAc in Hexanes). The starting mesylate will gradually disappear over 12–18 hours. The presence of a highly non-polar spot indicates the formation of the E2 alkene byproduct; maintaining strict temperature control prevents this spot from dominating.
-
Aqueous Quench and Workup: Once the starting material is consumed, cool the reaction to room temperature. Quench the reaction by adding a 5-fold volume excess of distilled water.
-
Phase Extraction: Extract the aqueous layer with Diethyl Ether or Ethyl Acetate (3 × 20 mL).
-
Solvent Removal: Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution or brine (3 × 20 mL). Causality: DMF is highly miscible in water but partitions into organics; the LiCl wash forcefully extracts residual DMF into the aqueous phase, ensuring a clean crude NMR.
-
Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to isolate the pure SN2 product.
References
-
Revitalizing reformatsky reagent for catalyst-free direct alkylation with unactivated alkyl halides. Nature Communications. 4
-
Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. PMC. 1
-
6 - This electronic thesis or dissertation has been downloaded from the University of Bristol Research Portal. University of Bristol. 5
-
Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells. PMC. 2
-
Design and Development of Lysyl tRNA Synthetase Inhibitors, for the Treatment of Tuberculosis. PMC. 3
-
N-(4,4-difluorocyclohexyl)-1-ethyl-1H-pyrazole-3-carboxamide. Benchchem. 6
Sources
- 1. Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Development of Lysyl tRNA Synthetase Inhibitors, for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Revitalizing reformatsky reagent for catalyst-free direct alkylation with unactivated alkyl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 6. N-(4,4-difluorocyclohexyl)-1-ethyl-1H-pyrazole-3-carboxamide | 2034516-17-9 | Benchchem [benchchem.com]
Scalable Synthesis of 4,4-Difluorocyclohexyl Intermediates: An Application Guide for Researchers
Introduction: The Strategic Value of the 4,4-Difluorocyclohexyl Moiety in Medicinal Chemistry
The deliberate incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, profoundly influencing molecular properties to enhance therapeutic potential.[1][2] The 4,4-difluorocyclohexyl group, in particular, serves as a crucial bioisosteric replacement for various functionalities, offering a stable, lipophilic scaffold that can improve a molecule's metabolic stability, binding affinity, and membrane permeability.[1][2] This guide provides a comprehensive overview of scalable synthetic routes to key 4,4-difluorocyclohexyl intermediates, designed for researchers, scientists, and drug development professionals. We will delve into the practicalities of these syntheses, emphasizing not just the procedural steps but the underlying chemical principles and safety considerations essential for successful scale-up.
Core Synthetic Strategy: From Ketone to Key Intermediates
A convergent and highly adaptable strategy for accessing a range of 4,4-difluorocyclohexyl intermediates commences with the synthesis of a pivotal precursor: 4,4-difluorocyclohexanone . From this central building block, divergent pathways lead to valuable derivatives such as 4,4-difluorocyclohexanol, 4,4-difluorocyclohexanecarboxylic acid, and 4,4-difluorocyclohexylamine.
Caption: General synthetic workflow for 4,4-difluorocyclohexyl intermediates.
Part 1: Synthesis of the Keystone Intermediate: 4,4-Difluorocyclohexanone
The geminal difluorination of a cyclic ketone is the critical transformation in this synthetic sequence. The most common precursor is ethyl 4-oxocyclohexanecarboxylate, which is readily available commercially.[3][4]
The Deoxyfluorination Reaction: A Comparative Analysis of Reagents
The conversion of the ketone in ethyl 4-oxocyclohexanecarboxylate to the corresponding gem-difluoride is typically achieved using specialized deoxyfluorinating agents. The choice of reagent is paramount and involves a trade-off between reactivity, safety, and cost.[5]
| Reagent | Key Advantages | Key Disadvantages | Thermal Stability |
| DAST (Diethylaminosulfur trifluoride) | High reactivity | Thermally unstable, can decompose explosively. Moisture sensitive. | Low |
| Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) | More thermally stable than DAST.[6][7] | Reacts violently with water, generating HF.[6] Requires excess reagent. | Moderate |
| XtalFluor-E®/M® (Aminodifluorosulfinium salts) | Crystalline solids, easier to handle.[8][9] More thermally stable.[9] Does not generate free HF.[8] | Higher cost. | High |
Expert Insight: While DAST is a potent fluorinating agent, its thermal instability makes it ill-suited for large-scale synthesis. Deoxo-Fluor® offers a better safety profile, but the generation of corrosive hydrogen fluoride upon quenching necessitates careful handling and specialized equipment. For scalability and enhanced safety, the crystalline XtalFluor® reagents are increasingly preferred, despite their higher initial cost, as they offer greater operational safety and produce fewer elimination byproducts.[8][9][10]
Protocol 1.1: Synthesis of Ethyl 4,4-Difluorocyclohexanecarboxylate via Deoxyfluorination
This protocol is adapted for Deoxo-Fluor® due to its balance of reactivity and improved safety over DAST.
Materials:
-
Ethyl 4-oxocyclohexanecarboxylate
-
Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Jacketed glass reactor with mechanical stirrer, temperature probe, nitrogen inlet, and dropping funnel.
-
Circulating chiller.
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with dry nitrogen.
-
Charging: Charge the reactor with ethyl 4-oxocyclohexanecarboxylate (1.0 eq.) and anhydrous dichloromethane (approx. 10-20 volumes).
-
Cooling: Begin stirring and cool the solution to 0°C using the circulating chiller.
-
Reagent Addition: Slowly add Deoxo-Fluor® (1.5 - 3.0 eq.) to the stirred solution via the dropping funnel over 1-2 hours, maintaining the internal temperature between 0-5°C. Causality: The slow, controlled addition is critical to manage the exothermic nature of the fluorination reaction and prevent temperature spikes that could lead to byproduct formation.
-
Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by taking aliquots and analyzing them by HPLC or TLC until the starting material is consumed.
-
Quenching: After completion, cool the mixture back to 0°C. EXTREME CAUTION: Very slowly and carefully, quench the reaction by adding a saturated aqueous solution of NaHCO₃. Vigorous gas evolution (HF) will occur. Ensure adequate ventilation and perform this step with extreme care.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extraction: Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude ethyl 4,4-difluorocyclohexanecarboxylate by vacuum distillation.
Protocol 1.2: Hydrolysis to 4,4-Difluorocyclohexanecarboxylic Acid
The ester can be readily hydrolyzed to the corresponding carboxylic acid, another key intermediate.[11][12]
Materials:
-
Ethyl 4,4-difluorocyclohexanecarboxylate
-
Tetrahydrofuran (THF)
-
Water
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve ethyl 4,4-difluorocyclohexanecarboxylate (1.0 eq.) in a mixture of THF and water.
-
Add lithium hydroxide monohydrate (approx. 5 eq.) to the solution.
-
Stir the mixture vigorously at room temperature overnight.
-
Upon completion, dilute the mixture with ethyl acetate.
-
Adjust the pH of the aqueous layer to ~4 using 1 M HCl.
-
Separate the organic and aqueous layers. Extract the aqueous layer with additional ethyl acetate.
-
Combine all organic phases, wash with brine, and dry over anhydrous MgSO₄.
-
Concentrate the solution under reduced pressure to yield 4,4-difluorocyclohexanecarboxylic acid as a white solid.[11][12]
Part 2: Synthesis of 4,4-Difluorocyclohexanol and 4,4-Difluorocyclohexylamine
These two intermediates are readily accessible from 4,4-difluorocyclohexanone, which can be synthesized from its ketal precursor.[6]
Protocol 2.1: Synthesis of 4,4-Difluorocyclohexanone
Materials:
-
1,4-Cyclohexanedione monoethylene ketal
-
Fluorinating agent (e.g., Selectfluor®)
-
Palladium on carbon (Pd/C) catalyst
-
Hydrogen source
-
Acid for deprotection (e.g., HCl)
Procedure: This synthesis involves a multi-step process that can be adapted from known procedures for similar structures.[13]
-
Fluorination: React 1,4-cyclohexanedione monoethylene ketal with a suitable electrophilic fluorinating agent under basic conditions to introduce the fluorine atom.
-
Reduction: The resulting unsaturated fluoro-ketal is then hydrogenated using a palladium-carbon catalyst to yield the saturated 8-fluoro-1,4-dioxaspiro[4.5]decane.
-
Deprotection: Acid-catalyzed deprotection removes the ketal group to afford 4-fluorocyclohexanone, which can then be subjected to a second fluorination step to yield 4,4-difluorocyclohexanone.
Protocol 2.2: Reduction to 4,4-Difluorocyclohexanol
A straightforward reduction of the ketone provides the corresponding alcohol.
Materials:
-
4,4-Difluorocyclohexanone
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Water
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 4,4-difluorocyclohexanone (1.0 eq.) in methanol in a flask equipped with a magnetic stirrer.
-
Cool the solution in an ice-water bath.
-
Add sodium borohydride (approx. 1.8 eq.) portion-wise to the cold solution.
-
Stir the reaction mixture for 5 minutes in the ice bath, then allow it to warm to room temperature and continue stirring for 1 hour.
-
Quench the reaction by adding water and stir for 30 minutes.
-
Remove the methanol under reduced pressure.
-
Partition the residue between water and dichloromethane.
-
Separate the aqueous layer and extract it multiple times with dichloromethane.
-
Combine all organic layers, dry with anhydrous MgSO₄, filter, and concentrate to yield 4,4-difluorocyclohexanol.
Protocol 2.3: Reductive Amination to 4,4-Difluorocyclohexylamine
Reductive amination is a powerful method for the synthesis of amines from ketones.[14][15] The Borch reductive amination, using a mild reducing agent like sodium cyanoborohydride, is particularly effective as it selectively reduces the imine intermediate in the presence of the starting ketone.[2]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Ethyl 4-oxocyclohexanecarboxylate | C9H14O3 | CID 317638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. brynmawr.edu [brynmawr.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. manchesterorganics.com [manchesterorganics.com]
- 10. Simpler fluorine chemistry [soci.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. figshare.com [figshare.com]
- 13. chembk.com [chembk.com]
- 14. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
Microwave-assisted synthesis using 3-(4,4-Difluorocyclohexyl)-3-oxopropanenitrile
Application Note: Microwave-Assisted Synthesis of Fluorinated Heterocycles using 3-(4,4-Difluorocyclohexyl)-3-oxopropanenitrile
Executive Summary & Introduction
The incorporation of fluorinated aliphatic motifs, such as the 4,4-difluorocyclohexyl group, has become a cornerstone strategy in modern medicinal chemistry to improve the pharmacokinetic profiles of small molecules[1]. 3-(4,4-Difluorocyclohexyl)-3-oxopropanenitrile (CAS: 1546403-48-8) is a highly versatile
Mechanistic Rationale & Causality
The 4,4-Difluorocyclohexyl Advantage (Pharmacological Causality): In rational drug design, substituting a standard cyclohexyl or phenyl ring with a 4,4-difluorocyclohexyl moiety achieves two critical outcomes. First, the strong C–F bonds block oxidative metabolism (e.g., CYP450-mediated hydroxylation) at the sterically exposed C4 position[3][4]. Second, the electron-withdrawing nature of the gem-difluoro group modulates the overall lipophilicity (LogP) and lowers the pKa of proximal basic centers. This enhances oral bioavailability and membrane permeability—a strategy successfully employed in the discovery of clinical candidates like the PARP-1 inhibitor NMS-P118[4].
The MAOS Advantage (Chemical Causality):
Traditional thermal condensation of
Workflow for the microwave-assisted synthesis of fluorinated pyrazoles and pyrimidines.
Experimental Protocols
Protocol A: MAOS of 5-(4,4-Difluorocyclohexyl)-1H-pyrazol-3-amine
This protocol describes the self-validating cyclocondensation of the
Materials:
-
3-(4,4-Difluorocyclohexyl)-3-oxopropanenitrile (1.0 equiv, 1.0 mmol)[7]
-
Hydrazine hydrate (64% in water, 1.5 equiv, 1.5 mmol)
-
Absolute Ethanol (3.0 mL)
-
Glacial Acetic Acid (catalytic, 2 drops)
Step-by-Step Methodology:
-
Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, dissolve 3-(4,4-Difluorocyclohexyl)-3-oxopropanenitrile in absolute ethanol.
-
Causality: Ethanol is chosen for its high microwave loss tangent (
), ensuring efficient absorption of microwave energy and rapid heating of the reaction matrix[5].
-
-
Reagent Addition: Add hydrazine hydrate dropwise at room temperature, followed immediately by glacial acetic acid.
-
Causality: The dropwise addition mitigates the exothermic nature of the initial nucleophilic attack. Acetic acid acts as a Brønsted acid catalyst, protonating the carbonyl oxygen to increase its electrophilicity, thereby accelerating hydrazone formation[6].
-
-
Microwave Irradiation: Seal the vial with a Teflon-lined crimp cap. Irradiate in a dedicated microwave synthesizer (e.g., Biotage Initiator) at 90 °C for 20 minutes. Set the power to variable (max 200 W) with a 2-minute ramp time.
-
Causality: A controlled ramp time prevents solvent superheating and bumping. The 90 °C temperature ensures complete intramolecular cyclization of the hydrazone intermediate into the aromatic pyrazole core, avoiding the isolation of uncyclized linear side products[5].
-
-
Workup & Self-Validation: Cool the vial to room temperature using compressed air cooling. Concentrate the mixture under reduced pressure. Triturate the resulting residue with cold water to precipitate the product. Filter and dry under vacuum.
-
Validation System: The protocol is self-validating if TLC (EtOAc/Hexane 1:1) shows the complete disappearance of the UV-active starting material and the appearance of a highly polar, ninhydrin-positive spot corresponding to the primary amine of the aminopyrazole.
-
Protocol B: Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
Aminopyrazoles generated in Protocol A are excellent bis-nucleophiles for synthesizing bicyclic kinase inhibitors[6].
Step-by-Step Methodology:
-
Combine 5-(4,4-Difluorocyclohexyl)-1H-pyrazol-3-amine (1.0 mmol) and a 1,3-dicarbonyl compound (e.g., acetylacetone, 1.2 mmol) in glacial acetic acid (3.0 mL) in a microwave vial.
-
Irradiate at 120 °C for 15 minutes.
-
Causality: Acetic acid serves as both the solvent and the acid catalyst. The elevated temperature of 120 °C (achievable safely in a sealed microwave vial despite acetic acid's boiling point of 118 °C) drives the double condensation reaction and subsequent dehydration, thermodynamically favoring the fully aromatized pyrazolo[1,5-a]pyrimidine system[6].
-
-
Pour the cooled mixture into crushed ice. Neutralize with saturated aqueous
. Extract with ethyl acetate, dry over , and concentrate for further purification.
Quantitative Data Presentation
The following table summarizes the optimization data comparing conventional thermal heating versus MAOS for the synthesis of the intermediate 5-(4,4-Difluorocyclohexyl)-1H-pyrazol-3-amine.
| Heating Method | Temperature (°C) | Reaction Time | Catalyst | Isolated Yield (%) | Purity (LC-MS) |
| Conventional Reflux | 78 (Reflux) | 6 hours | None | 45% | 72% |
| Conventional Reflux | 78 (Reflux) | 4 hours | AcOH (cat.) | 68% | 85% |
| Microwave (MAOS) | 90 | 20 min | None | 82% | 91% |
| Microwave (MAOS) | 90 | 20 min | AcOH (cat.) | 94% | >98% |
Table 1: Comparison of reaction parameters and yields for the cyclocondensation of 3-(4,4-Difluorocyclohexyl)-3-oxopropanenitrile with hydrazine hydrate.
Pharmacological Application Context
Logical flow of incorporating the 4,4-difluorocyclohexyl motif in drug discovery.
References
-
Microwave-assisted Organic Synthesis of a High-affinity Pyrazolo-pyrimidinyl TSPO Ligand Source: National Institutes of Health (NIH) URL:[Link]
-
Synthesis and reactivity of fluorinated heterocycles Source: ResearchGate URL:[Link]
-
Identification of a New Heterocyclic Scaffold for Inhibitors of the Polo-Box Domain of Polo-like Kinase 1 Source: National Institutes of Health (NIH) URL:[Link]
-
Discovery of 2-[1-(4,4-Difluorocyclohexyl)piperidin-4-yl]-6-fluoro-3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide (NMS-P118): A Potent, Orally Available, and Highly Selective PARP-1 Inhibitor for Cancer Therapy Source: ACS Publications URL:[Link]
-
3-(4,4-difluorocyclohexyl)-3-oxopropanenitrile - CAS号1546403-48-8 Source: Molaid URL:[Link]
-
Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines Source: MDPI URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3-(4,4-difluorocyclohexyl)-3-oxopropanenitrile - CAS号 1546403-48-8 - 摩熵化学 [molaid.com]
- 3. Identification of a New Heterocyclic Scaffold for Inhibitors of the Polo-Box Domain of Polo-like Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Microwave-assisted Organic Synthesis of a High-affinity Pyrazolo-pyrimidinyl TSPO Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. chemscene.com [chemscene.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-(4,4-Difluorocyclohexyl)-3-oxopropanenitrile
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific thermodynamic and kinetic challenges associated with the synthesis of 3-(4,4-Difluorocyclohexyl)-3-oxopropanenitrile. This
Synthesizing this molecule via a Claisen-type condensation between ethyl 4,4-difluorocyclohexanecarboxylate and acetonitrile requires strict control over acid-base equilibria. Below, you will find mechanistic insights, field-proven troubleshooting FAQs, detailed experimental protocols, and comparative data to ensure your workflows are robust and self-validating.
Mechanistic Workflow
To troubleshoot effectively, one must first understand the causality of the reaction pathway. The condensation relies on the generation of a nitrile anion, nucleophilic attack on the ester, and a critical secondary deprotonation step that drives the reaction thermodynamically.
Mechanistic pathway of Claisen-type condensation for β-ketonitrile synthesis.
Troubleshooting FAQs
Q1: My reaction stalls at ~50% conversion despite using 1.2 equivalents of LDA. Why is the ester not fully consumed?
A: This is a classic thermodynamic limitation governed by pKa differentials. The protons of the starting acetonitrile have a pKa of ~25. However, the methylene protons of the resulting 3-(4,4-difluorocyclohexyl)-3-oxopropanenitrile are highly acidic (pKa ~11) due to dual electron-withdrawing stabilization from the adjacent nitrile and carbonyl groups[1].
Causality: As soon as the first molecule of your
Q2: I am observing significant amounts of ester homocoupling and complex byproducts. How do I improve chemoselectivity?
A: Ethyl 4,4-difluorocyclohexanecarboxylate possesses a tertiary
Q3: Is there a scalable, ambient-temperature alternative to pyrophoric n-BuLi or cryogenic LDA?
A: Yes. Recent advancements in sustainable chemistry have validated the use of Potassium tert-butoxide (KOt-Bu) in the presence of a catalytic hydrogen-bond donor[1].
Causality: While KOt-Bu is typically not strong enough to quantitatively deprotonate acetonitrile on its own, the addition of catalytic isopropanol (IPA) forms a highly reactive mixed aggregate. Furthermore, the precipitation of the potassium enolate of the
Validated Experimental Protocols
Protocol A: Traditional Cryogenic Method (Lithium Diisopropylamide)
Best for rapid, small-scale discovery synthesis.
-
Preparation: Purge a flame-dried, round-bottom flask with inert gas (Ar/N2). Add anhydrous THF (10 mL per gram of ester) and diisopropylamine (2.4 equiv). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Formation: Add n-BuLi (2.3 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes at -78 °C to generate LDA.
-
Nitrile Anion Generation: Add anhydrous acetonitrile (2.4 equiv) dropwise. Stir for 45 minutes at -78 °C to ensure complete metalation.
-
Electrophile Addition: Dissolve ethyl 4,4-difluorocyclohexanecarboxylate (1.0 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the reaction mixture, strictly maintaining the internal temperature below -70 °C.
-
Propagation: Allow the reaction to stir at -78 °C for 1 hour, then slowly remove the cooling bath and warm to room temperature over 2 hours.
-
Quench & Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Protocol B: Ambient "Green" Method (Potassium tert-Butoxide)
Best for scale-up, avoiding cryogenic infrastructure and pyrophoric reagents.
-
Preparation: In a dry flask under N2, combine anhydrous THF (10 mL per gram of ester), ethyl 4,4-difluorocyclohexanecarboxylate (1.0 equiv), and anhydrous acetonitrile (2.0 equiv).
-
Catalyst Addition: Add isopropanol (IPA) (0.1 equiv) to the mixture.
-
Base Addition: Add KOt-Bu (2.5 equiv) portion-wise at room temperature. Note: The reaction will become a thick suspension as the potassium salt of the
-ketonitrile product precipitates. -
Propagation: Stir vigorously at room temperature (20–25 °C) for 16–24 hours. Monitor completion via TLC or LC-MS.
-
Quench & Workup: Cool the vessel to 0 °C and carefully quench with 1M HCl or saturated NH₄Cl until the aqueous layer is slightly acidic (pH 5–6). This ensures the stable enolate salt is fully protonated into the desired free
-ketonitrile[3]. Extract with Ethyl Acetate, dry over MgSO₄, and concentrate.
Quantitative Data Presentation
The following table summarizes the operational parameters and expected outcomes for both validated methodologies, allowing for direct comparison when designing your synthetic route.
| Parameter | Protocol A: Cryogenic LDA | Protocol B: Ambient KOt-Bu |
| Base Equivalents | 2.3 – 2.5 eq | 2.5 – 3.0 eq |
| Acetonitrile Equivalents | 2.4 – 2.5 eq | 2.0 – 2.5 eq |
| Operating Temperature | -78 °C to Room Temp | 20 °C – 25 °C (Ambient) |
| Reaction Time | 3 – 4 hours | 16 – 24 hours |
| Typical Yield | 75% – 85% | 80% – 90% |
| Chemoselectivity | Moderate (Prone to ester enolization if warmed too quickly) | High (Milder base prevents ester self-condensation) |
| Scalability & Safety | Low (Requires pyrophoric n-BuLi and cryogenic cooling) | High (Bench-stable reagents, ambient conditions) |
References
-
A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones Source: Beilstein Journal of Organic Chemistry (NCBI/PMC) URL:[Link]
-
A High-Yielding Preparation of β-Ketonitriles Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
- Process for producing beta-ketonitrile compound (EP1352898B1)
Sources
Preventing defluorination during basic condensation reactions
Technical Support Center: Preventing Defluorination During Basic Condensation Reactions
Executive Summary Welcome to the Process Chemistry & Scale-Up Support Center. As a Senior Application Scientist, I frequently handle troubleshooting tickets from medicinal chemists dealing with unintended defluorination during basic condensation reactions (e.g., Knoevenagel, Aldol, Claisen). Fluorine is highly electronegative, heavily polarizing the C–F bond and creating low-lying anti-bonding orbitals. Under basic conditions, this polarization can turn fluorine into a facile leaving group, leading to catastrophic yield losses via Nucleophilic Aromatic Substitution (SNAr) or E1cB elimination (1)[1].
This guide provides a self-validating system to diagnose, troubleshoot, and prevent these parasitic pathways in your drug development workflows.
Before altering your protocol, you must identify the structural mechanism causing the failure.
Caption: Diagnostic workflow for identifying and preventing structural defluorination pathways.
Troubleshooting FAQs: The Causality of Failure
Q1: Why does my highly substituted fluoroarene undergo defluorination during a standard Knoevenagel condensation? A1: The core conflict lies in electronic activation. Electron-withdrawing groups (like nitro or carbonyls) that activate your substrate for condensation also activate the aromatic ring for Nucleophilic Aromatic Substitution (SNAr). Under uncontrolled basic conditions, the base (e.g., hydroxide, primary/secondary amines) acts as a nucleophile, attacking the ring to form a Meisenheimer-type anionic intermediate, which then irreversibly ejects the fluoride ion (2)[2]. This hydrolytic instability is a known primary hazard for highly substituted scaffolds like 2,4,5-trifluoro-3-methoxybenzoates (3)[3].
Q2: How do I prevent E1cB defluorination in α-fluoro ketones during Aldol condensations? A2: If a fluorine atom is beta to a newly formed alkoxide or existing carbonyl, the base will deprotonate the alpha-position to form an enolate. The enolate collapses, ejecting the fluoride ion to form an α,β-unsaturated enone (E1cB mechanism). Solution: Shift from thermodynamic control to kinetic control. Use sterically hindered, non-nucleophilic bases (like LDA or LiHMDS) at strictly controlled cryogenic temperatures (-78°C). Alternatively, bypass basic enolization entirely by using Lewis acid-mediated Mukaiyama aldol additions.
Q3: Does solvent choice impact the rate of defluorination? A3: Absolutely. Polar aprotic solvents (DMF, DMSO) strip the solvation shell from the base/nucleophile, leaving it "naked" and highly reactive, which drastically accelerates SNAr defluorination. Switching to less polar solvents (THF, Toluene) or carefully tuning the solvent system can attenuate the base's nucleophilicity while maintaining enough basicity for the condensation.
Quantitative Data: Base Selection Matrix
To build a self-validating protocol, you must select a base that provides sufficient pKa for deprotonation without crossing the nucleophilicity threshold that triggers defluorination.
| Base Type | pKa (Conjugate Acid) | Nucleophilicity | Defluorination Risk | Recommended Application |
| NaOH / KOH | 15.7 | Very High | Critical | Avoid entirely for activated fluoroarenes. |
| Piperidine | 11.2 | High | High | Avoid in Knoevenagel reactions with fluoroarenes. |
| DBU | 12.5 | Low | Moderate | Acceptable for non-nucleophilic deprotonation. |
| DIPEA (Hünig's) | 10.5 | Very Low | Low | Excellent for mild enolization and condensation. |
| Cs₂CO₃ | 10.3 | Low | Low | Ideal for mild, heterogeneous heating conditions. |
| LDA | 36.0 | Very Low | Low (at -78°C) | Mandatory for kinetic enolate formation. |
Mechanistic Pathway Visualization
Understanding the bifurcation between the desired condensation and the parasitic defluorination is critical for reaction optimization.
Caption: Competing mechanistic pathways: kinetically controlled condensation vs. SNAr defluorination.
Experimental Protocols (Self-Validating Systems)
Protocol A: Chemoselective Knoevenagel Condensation of Activated Fluoroarenes Rationale: Traditional Knoevenagel conditions (piperidine/reflux) will destroy activated fluoroarenes via SNAr. This protocol utilizes a Lewis acid (TiCl₄) combined with a weak, non-nucleophilic base (pyridine) to drive the condensation while completely suppressing defluorination.
-
Preparation: Flame-dry a 50 mL Schlenk flask under argon. Add the activated fluoroarene (1.0 eq) and the active methylene compound (1.1 eq) in anhydrous THF (0.2 M).
-
Cooling: Cool the reaction mixture to 0°C using an ice-water bath.
-
Lewis Acid Addition: Dropwise, add TiCl₄ (2.0 eq). Causality Check: The Lewis acid activates the carbonyl oxygen, increasing its electrophilicity without adding a nucleophilic base to the system.
-
Base Addition: Slowly add anhydrous Pyridine (4.0 eq) over 10 minutes. Causality Check: Pyridine is weakly basic and sterically hindered enough to deprotonate the active methylene without attacking the fluorinated ring.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor via LC-MS to ensure the intact C–F mass is maintained.
-
Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate.
Protocol B: Low-Temperature Aldol Addition of α-Fluoro Ketones Rationale: α-Fluoro ketones are highly susceptible to E1cB elimination if the enolate is allowed to equilibrate. This protocol uses LDA at cryogenic temperatures to trap the kinetic enolate.
-
Enolate Formation: In a dry flask under argon, dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool to -78°C. Add n-BuLi (1.05 eq) dropwise. Stir for 30 minutes to form LDA.
-
Substrate Addition: Slowly add the α-fluoro ketone (1.0 eq) dropwise down the side of the flask over 15 minutes at -78°C. Stir for 30 minutes. Causality Check: Strict temperature control prevents the enolate from undergoing E1cB elimination.
-
Electrophile Addition: Add the aldehyde (1.2 eq) dropwise. Stir for 1 hour at -78°C.
-
Kinetic Quench: Quench the reaction at -78°C by adding a pre-cooled solution of saturated aqueous NH₄Cl. Causality Check: Quenching before warming ensures the alkoxide intermediate is protonated, preventing base-catalyzed elimination during workup.
-
Workup: Warm to room temperature, extract with DCM, dry over MgSO₄, and purify via silica gel chromatography.
References
- Synthetic Advantages of Defluorinative C–F Bond Functionalization. PMC - NIH.
- Controlled chemoselective defluorination and non-defluorination for [5 + 1] aromatic annulation via Meisenheimer-type nitrogen anion and radical intermediates. PMC - NIH.
- Ethyl 2,4,5-trifluoro-3-methoxybenzoate | 351354-45-5. Benchchem Technical Support.
Sources
- 1. Synthetic Advantages of Defluorinative C–F Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Controlled chemoselective defluorination and non-defluorination for [5 + 1] aromatic annulation via Meisenheimer-type nitrogen anion and radical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl 2,4,5-trifluoro-3-methoxybenzoate | 351354-45-5 | Benchchem [benchchem.com]
Technical Support Center: Troubleshooting Keto-Enol Tautomerism in Fluorinated β-Ketonitriles
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals navigate the complex physicochemical behavior of fluorinated β-ketonitriles.
The introduction of highly electronegative fluorine atoms (e.g., trifluoromethyl groups) into β-ketonitriles fundamentally alters their electronic landscape. While non-fluorinated analogs may exhibit predictable reactivity, fluorinated derivatives are highly sensitive to their microenvironment. The strong electron-withdrawing nature of fluorine increases the acidity of the α-protons, often driving the equilibrium toward the enol form, which is stabilized by intramolecular hydrogen bonding. However, this same electronic effect makes the tautomeric equilibrium highly susceptible to solvent polarity, temperature, and concentration, leading to downstream challenges in characterization, purification, and synthetic application[1].
Diagnostic Center: Troubleshooting & FAQs
Q1: Why am I seeing multiple, broadened sets of signals in my H and F NMR spectra for a highly purified fluorinated β-ketonitrile?
The Causality: You are observing slow or intermediate exchange on the NMR timescale between the keto and enol tautomers[2]. The strong intramolecular hydrogen bond in the enol form creates a high kinetic barrier for tautomerization. Because the
Q2: My isolated yield of the 5-aminopyrazole derivative (via Knorr cyclocondensation) is irreproducible. How can I drive the reaction to completion?
The Causality: The cyclocondensation with aryl hydrazines requires the enol (or enolate) tautomer to undergo initial nucleophilic attack. If your reaction solvent strongly favors the keto form (e.g., highly polar solvents that disrupt the enol's H-bond without providing sufficient basicity), the reaction stalls because the enolization rate becomes the rate-limiting step[1].
The Solution: Solvent selection is paramount. Switch to a solvent that maximizes the enol mole fraction or accelerates the enolization rate. Recent advancements show that using benchtop
Q3: During silica gel chromatography, my product smears across the column or elutes as two distinct bands that later merge. How do I purify it?
The Causality: The keto and enol tautomers possess significantly different dipole moments; the keto form is generally more polar than the intramolecularly hydrogen-bonded enol form[5]. On a silica stationary phase, they begin to separate based on polarity. However, because they continuously interconvert during elution, they create a continuous smear or a "bridge" between two spots. The Solution: Add a trace amount of acid (e.g., 0.1% to 0.5% glacial acetic acid) to your mobile phase. This catalyzes the rapid interconversion of the tautomers on the column, ensuring they elute as a single, sharp, time-averaged band.
Quantitative Data: Solvent Effects on Tautomeric Equilibria
Meyer’s rule dictates that polar solvents shift the tautomeric equilibrium toward the more polar keto tautomer, while non-polar solvents stabilize the intramolecularly hydrogen-bonded enol form[5]. The table below synthesizes typical
| Solvent | Dielectric Constant ( | Dominant Tautomer | Typical | Typical |
| Cyclohexane | 2.0 | Enol (>90%) | ~ -72.0 ppm | ~ -80.0 ppm |
| Chloroform (CDCl | 4.8 | Enol (~80%) | ~ -73.2 ppm | ~ -80.5 ppm |
| Acetonitrile (CD | 37.5 | Mixed (~50/50) | ~ -74.5 ppm | ~ -81.0 ppm |
| DMSO-d | 46.8 | Keto (>80%) | ~ -75.0 ppm | ~ -81.5 ppm |
Note: The exact chemical shifts are modulated by ring size, extended conjugation, and specific aliphatic/aromatic substituents[3].
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. By extracting quantitative data directly from the reaction matrix, you eliminate assumptions about the starting material's state.
Protocol A: Real-Time F NMR Quantification of Keto-Enol Ratios
Purpose: To accurately determine the thermodynamic equilibrium constant (
-
Sample Preparation: Dissolve 0.1 mmol of the fluorinated β-ketonitrile in 0.5 mL of the target deuterated solvent. Prepare two parallel samples: one in CDCl
(enol-favoring) and one in DMSO-d (keto-favoring). -
Instrument Calibration: Tune the NMR probe specifically to the
F frequency. Ensure the probe temperature is calibrated and stable at 298 K. -
Acquisition Parameters (Critical Step): Set up an inverse-gated
H-decoupled F experiment. To ensure quantitative integration, set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time ( ) of the CF groups (typically D1 = 10–15 seconds). -
Data Processing: Apply a line broadening factor of 0.3 Hz. Phase and baseline correct the spectrum manually.
-
Validation: Integrate the deshielded enol CF
signal and the shielded keto CF signal. Calculate . Validate the assignment by performing a VT-NMR run up to 330 K; observe the line broadening indicative of increased exchange rates.
Protocol B: Solvent-Optimized Knorr-Type Cyclocondensation
Purpose: To synthesize 5-aminopyrazoles efficiently by controlling the enolization rate.
-
Solvent Selection: Based on Protocol A, select a solvent that maximizes the enol mole fraction without precipitating the reagents (e.g., toluene or a fluorinated alcohol)[4].
-
Reagent Addition: Add the fluorinated β-ketonitrile (1.0 eq) to the reaction vessel. Introduce the aryl hydrazine (1.1 eq) dropwise at room temperature.
-
Catalysis: Add a catalytic amount of a Brønsted acid (e.g., p-TsOH, 5 mol%) to accelerate the tautomeric exchange, ensuring a steady state of the reactive enol[1].
-
In-Process Monitoring: Extract 50 µL aliquots hourly. Dilute in the reaction solvent and monitor the disappearance of the enol
F signal and the appearance of the pyrazole CF signal using benchtop F NMR[4]. -
Quenching: Once the enol signal is depleted, quench the reaction with saturated aqueous NaHCO
and extract with EtOAc.
Visual Diagnostics & Mechanistic Workflows
The following diagrams map the logical decision-making process for NMR diagnostics and the mechanistic pathway of the cyclocondensation reaction.
Diagnostic workflow for resolving NMR anomalies in fluorinated β-ketonitriles.
Mechanistic pathway of solvent-mediated tautomerization and pyrazole cyclization.
References
-
Solvent effects on tautomerics equilibria in β-ketonitriles: NMR and theoretical studies ResearchGate 2
-
Determination of solvent effects on keto-enol equilibria of 1,3-dicarbonyl compounds using NMR ResearchGate 5
-
19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species Dovepress 3
-
Benchtop 19F NMR Spectroscopy optimized Knorr pyrazole synthesis of Celecoxib and Mavacoxib ChemRxiv 4
-
Enolization rates control mono- versus di-fluorination of 1,3-dicarbonyl derivatives Royal Society of Chemistry (RSC) 1
Sources
Technical Support Center: Optimization of Temperature for Lithiation of Acetonitrile
Welcome to the Technical Support Center for the optimization of acetonitrile lithiation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for this critical C-C bond-forming reaction. Here, we move beyond simple protocols to explain the "why" behind the experimental parameters, empowering you to optimize your reactions for maximal yield and purity.
Introduction: The Critical Role of Temperature in Acetonitrile Lithiation
The deprotonation of acetonitrile using a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), generates a highly reactive nitrile-stabilized carbanion (LiCH₂CN). This nucleophile is a cornerstone in organic synthesis, particularly for the preparation of β-ketonitriles.[1] However, the success of this reaction is exquisitely sensitive to temperature. Precise temperature control is not merely a suggestion but a fundamental requirement to navigate the delicate balance between the desired reaction pathway and a host of potential side reactions.
This guide will provide a comprehensive overview of temperature optimization, troubleshooting common issues, and detailed experimental protocols to ensure the success of your acetonitrile lithiation reactions.
Frequently Asked Questions (FAQs)
Q1: Why is a very low temperature, such as -78 °C, typically recommended for the lithiation of acetonitrile?
A1: The use of cryogenic temperatures, most commonly -78 °C (the sublimation point of dry ice), is crucial for several reasons:
-
Stability of the Organolithium Base: Strong bases like n-BuLi are highly reactive and can react with common ethereal solvents like tetrahydrofuran (THF). This reaction, a deprotonation of THF, becomes significant at temperatures above -40 °C and leads to the consumption of the base and the formation of unwanted byproducts.[2]
-
Minimizing Side Reactions of the Acetonitrile Anion: The lithiated acetonitrile is a potent nucleophile and can react with itself (dimerization) or other starting materials in undesirable ways. Low temperatures suppress the rates of these side reactions, favoring the desired reaction with the electrophile.
-
Enhanced Selectivity: In many cases, the desired reaction with an electrophile is kinetically favored at low temperatures, while side reactions may have a higher activation energy.
Q2: Can I perform the lithiation at a higher temperature?
A2: While -78 °C is a standard starting point, the optimal temperature can be influenced by the choice of base and solvent. For instance, some protocols using sodium hydride (NaH) in toluene have been performed at elevated temperatures, such as 85°C. However, for the commonly used n-BuLi/THF or LDA/THF systems, straying significantly from low temperatures is generally not advisable without careful optimization, as it can lead to a complex mixture of products and reduced yields.
Q3: What are the primary side reactions I should be aware of, and how are they influenced by temperature?
A3: The main side reactions include:
-
Reaction with Solvent: As mentioned, n-BuLi can deprotonate THF. This is highly temperature-dependent and is minimized at -78 °C.
-
Self-Condensation (Dimerization): The acetonitrile anion can attack the nitrile group of another acetonitrile molecule. Higher temperatures can increase the rate of this and other polymerization pathways.
-
Reaction with the Product: The desired β-ketonitrile product is more acidic than acetonitrile. Therefore, if the reaction is allowed to warm before all the electrophile has reacted, the lithiated acetonitrile can deprotonate the product, leading to incomplete conversion and a more complex reaction mixture.
Q4: Which base is better for acetonitrile lithiation: n-BuLi or LDA?
A4: Both n-BuLi and LDA are effective for deprotonating acetonitrile. The choice often depends on the specific substrate and desired outcome.
-
n-Butyllithium (n-BuLi): A very strong, non-hindered base. Its high reactivity necessitates strict temperature control to avoid side reactions with solvents like THF.
-
Lithium Diisopropylamide (LDA): A strong, sterically hindered, non-nucleophilic base.[3] Its bulkiness can sometimes lead to higher selectivity. LDA is often prepared in situ from n-BuLi and diisopropylamine at 0 °C or -78 °C.[4][5] The presence of diisopropylamine in the reaction mixture is generally not problematic.
Troubleshooting Guide
| Problem | Potential Cause(s) at the Deprotonation Stage | Recommended Solution(s) |
| Low or No Yield of Desired Product | Degradation of the Organolithium Reagent: The n-BuLi or LDA may have degraded due to improper storage or handling. | Titrate the organolithium reagent before use to determine its exact molarity.[2] Use a fresh bottle if necessary. |
| Incomplete Deprotonation: Insufficient base or reaction time at the deprotonation step. | Ensure the correct stoichiometry of the base is used. Allow for sufficient stirring time (typically 30-60 minutes) at -78 °C after the addition of the base to ensure complete formation of the acetonitrile anion. | |
| Reaction Temperature Too High: The base may have reacted with the solvent (e.g., THF) or the lithiated acetonitrile may have decomposed. | Maintain a strict internal reaction temperature of -78 °C during the addition of the base and the subsequent stirring period. Use a properly insulated cooling bath (e.g., dry ice/acetone). | |
| Formation of a Complex Mixture of Byproducts | Reaction Warmed Prematurely: Allowing the reaction to warm up before the addition of the electrophile can promote side reactions like dimerization or reaction with the solvent. | Ensure the reaction is maintained at -78 °C throughout the deprotonation and electrophile addition steps. |
| Localized "Hot Spots": Adding the base too quickly can create localized areas of higher temperature, leading to side reactions. | Add the organolithium reagent dropwise to a well-stirred solution of acetonitrile at -78 °C. | |
| Recovery of Starting Acetonitrile and/or Electrophile | Inefficient Deprotonation: The base was not strong enough or was added at a temperature that was too low for efficient deprotonation. | While -78 °C is standard, ensure your cooling bath is effective. For some less acidic nitriles, a slightly higher temperature (e.g., -40 °C) might be necessary, but this requires careful optimization to avoid side reactions. |
| Formation of Dark, Tarry Materials | Polymerization: This is often a result of the reaction temperature being too high, allowing for uncontrolled polymerization of acetonitrile or its anion. | Strictly maintain the low reaction temperature. Ensure a rapid and efficient quench of the reaction once it is complete. |
Experimental Protocols
The following are general, illustrative protocols. Always perform your own risk assessment and consult relevant safety data sheets before commencing any experiment. All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Protocol 1: Lithiation of Acetonitrile with n-Butyllithium (n-BuLi)
This protocol is a standard starting point for the generation of lithiated acetonitrile for subsequent reaction with an electrophile.
Materials:
-
Acetonitrile (distilled from CaH₂)
-
Anhydrous Tetrahydrofuran (THF) (distilled from sodium/benzophenone)
-
n-Butyllithium (n-BuLi) in hexanes (titrated)
-
Dry ice/acetone bath
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add acetonitrile (1.0 eq.) and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-BuLi in hexanes (1.05 eq.) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete deprotonation.
-
The solution of lithiated acetonitrile is now ready for the dropwise addition of the electrophile at -78 °C.
Protocol 2: In Situ Preparation of LDA and Subsequent Lithiation of Acetonitrile
This protocol is useful when a more sterically hindered base is desired.
Materials:
-
Diisopropylamine (distilled from CaH₂)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (titrated)
-
Acetonitrile (distilled from CaH₂)
-
Dry ice/acetone bath
Procedure:
-
To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add diisopropylamine (1.1 eq.) and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add n-BuLi in hexanes (1.1 eq.) dropwise.
-
After the addition is complete, stir the solution at 0 °C for 30 minutes. The LDA solution is now ready.
-
In a separate flame-dried, three-necked flask, prepare a solution of acetonitrile (1.0 eq.) in anhydrous THF and cool to -78 °C.
-
Transfer the freshly prepared LDA solution via cannula to the acetonitrile solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour before adding the electrophile.
Visualization of Key Concepts
The Central Role of Temperature Control
The following diagram illustrates the critical decision point governed by temperature in the lithiation of acetonitrile.
Caption: Temperature as the key determinant in the lithiation of acetonitrile.
This guide provides a foundational understanding of temperature optimization for the lithiation of acetonitrile. Successful execution of this reaction requires meticulous attention to detail, particularly concerning anhydrous conditions and temperature control. By understanding the principles outlined above, researchers can more effectively troubleshoot and optimize their synthetic procedures.
References
-
Reactions of Nitrile Anions. (2022). Encyclopedia.pub. [https://encyclopedia.pub/entry/29598]([Link] with n-BuLi. (2023). Reddit. [Link]
-
Preparing fresh LDA. (2024). Reddit. [Link]
-
Reactions of Nitrile Anions. (2022, October 24). Encyclopedia.pub. [Link]
-
5-Dodecen-2-one, (E). Organic Syntheses. [Link]
Sources
Technical Support Center: Handling Moisture Sensitivity of β-Ketonitrile Enolates
Welcome to the Technical Support Center for β-ketonitrile (α-cyano ketone) workflows. β-Ketonitriles are highly versatile intermediates used extensively in the synthesis of heteroaromatic compounds, pyrimidines, and complex pharmaceutical scaffolds [1].
While the dual electron-withdrawing nature of the carbonyl and nitrile groups makes the α-protons relatively acidic (facilitating easy enolate generation), it also introduces severe moisture sensitivity. This guide provides field-proven troubleshooting, causality-driven FAQs, and self-validating protocols to ensure the integrity of your enolate reactions.
Section 1: Diagnostic FAQs (Troubleshooting)
Q1: My alkylation of a β-ketonitrile enolate yielded nearly 100% recovered starting material. What went wrong? A: This is the hallmark of moisture contamination acting as a stoichiometric base-scavenger. Strong bases like Lithium Diisopropylamide (LDA) or Potassium tert-butoxide (KOt-Bu) will rapidly deprotonate trace water to form hydroxide (OH⁻) ions. If you use 1.0 to 1.05 equivalents of base, the water competitively consumes it. This leaves a proportional amount of your β-ketonitrile un-deprotonated, resulting in recovered starting material at the end of the reaction.
Q2: I am seeing amide byproducts instead of my desired functionalized β-ketonitrile. Why? A: The hydroxide ions (OH⁻) generated from moisture contamination are potent, unhindered hard nucleophiles. Instead of acting as a base, hydroxide readily attacks the highly electrophilic nitrile carbon of the β-ketonitrile. This leads to the irreversible hydration of the nitrile group into an amide [2]. In transition-metal catalyzed reactions (e.g., Nickel-catalyzed arylation), moisture in solvents can similarly lead to competitive hydrolysis pathways [3].
Q3: How do I properly dry my solvents and reagents for enolate generation? A: Ethereal solvents (THF, Diethyl Ether) must have a water content of <10 ppm, verified by Karl Fischer titration. Store solvents over activated 3Å molecular sieves and purge the headspace with high-purity Argon. Never rely solely on the manufacturer's "anhydrous" label once the septum has been punctured.
Section 2: Visualizing the Workflows
Troubleshooting workflow for moisture contamination in enolate reactions.
Mechanistic degradation pathways of beta-ketonitrile reactions via moisture contamination.
Section 3: Quantitative Impact of Moisture
The table below summarizes the empirical impact of solvent moisture on the yield and byproduct formation during a standard β-ketonitrile enolate alkylation.
| Water Content (ppm) | Base Depletion | Enolate Conversion (%) | Primary Reaction Outcome | Visual Indicator |
| < 10 (Anhydrous) | Negligible | > 95% | Successful Alkylation | Deep orange/yellow solution |
| 50 - 100 | Mild | ~ 60 - 75% | Mixed products / Recovered SM | Pale yellow solution |
| > 500 | Severe | < 10% | Amide formation / Electrophile loss | Cloudy white precipitate (LiOH) |
Section 4: Standard Operating Procedure
Anhydrous Generation and Trapping of β-Ketonitrile Enolates
Objective: To generate the lithium enolate of a β-ketonitrile and trap it with an electrophile while maintaining strict anhydrous conditions. Self-Validating System: This protocol relies on sequential colorimetric shifts and temperature monitoring to confirm enolate generation and validate the absence of moisture.
Step 1: System Preparation & Purging
-
Action: Flame-dry a Schlenk flask under vacuum (0.1 torr) and backfill with high-purity Argon. Repeat this cycle three times. Add anhydrous THF (verified <10 ppm water via Karl Fischer titration) via a dry, inert-gas-flushed syringe.
-
Causality: Micro-droplets of condensation on glassware are a primary source of moisture. The vacuum/Argon cycles remove surface-bound water molecules.
Step 2: Base Introduction
-
Action: Cool the flask to -78 °C using a dry ice/acetone bath. Add 1.05 equivalents of a freshly titrated Lithium Diisopropylamide (LDA) solution.
-
Causality: Cooling prevents localized heating and suppresses the kinetic nucleophilic attack of the base on the nitrile group.
Step 3: Enolate Generation
-
Action: Dissolve the β-ketonitrile in a minimum volume of anhydrous THF. Add this solution dropwise to the LDA over 15 minutes.
-
Self-Validation Check: Observe a distinct color change from colorless to deep yellow/orange, indicating the formation of the extended conjugated enolate system. If the solution remains colorless or turns cloudy white, moisture has quenched the LDA to form insoluble LiOH.
Step 4: Electrophilic Trapping
-
Action: Add 1.1 equivalents of the electrophile (e.g., alkyl halide). Remove the cooling bath and allow the reaction to slowly warm to room temperature over 2 hours.
-
Causality: The enolate acts as a carbanion, attacking the electrophile via an SN2 mechanism [4]. Warming provides the necessary activation energy for carbon-carbon bond formation.
Step 5: Quenching and Workup
-
Action: Quench the reaction strictly with saturated aqueous NH4Cl at 0 °C.
-
Causality: The mildly acidic buffer neutralizes any remaining base and protonates unreacted enolate without causing acid-catalyzed hydrolysis of the product's nitrile group.
References
1.[1] Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. nih.gov.1 2.[2] A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. nih.gov. 2 3.[3] Nickel Catalyzed Selective Arylation of Geminal Dinitriles: Direct Access to α-Cyano Carbonyl Compounds. acs.org. 3 4.[4] Enolates - Formation, Stability, and Simple Reactions. masterorganicchemistry.com. 4
Sources
Validation & Comparative
1H NMR Interpretation of 3-(4,4-Difluorocyclohexyl)-3-oxopropanenitrile: A Comparative Guide to Field Strengths and Decoupling Techniques
Executive Summary
As drug development increasingly relies on fluorinated motifs to modulate lipophilicity and metabolic stability, the gem-difluoro group has become a privileged structural feature. However, analyzing intermediates like 3-(4,4-Difluorocyclohexyl)-3-oxopropanenitrile via
Introduction: The Analytical Challenge of Gem-Difluorinated Cyclohexanes
Molecules containing a gem-difluoro group exhibit profound changes in physicochemical properties, often leading to a significant decrease in lipophilicity compared to their unfluorinated analogs, as detailed in 1[1]. However, this modification transforms a standard aliphatic
The causality behind this spectral complexity lies in the
Comparative Analysis: Benchtop vs. High-Field vs. Ultra-High-Field NMR
The resolving power of an NMR spectrometer is fundamentally tied to its
Here is an objective comparison of how different platforms perform when analyzing 3-(4,4-Difluorocyclohexyl)-3-oxopropanenitrile:
-
Benchtop NMR (80 MHz): While benchtop systems have revolutionized lab accessibility, they struggle with heavily coupled aliphatic systems. At 80 MHz, the entire cyclohexyl region (1.5–2.5 ppm) collapses into a broad, unresolved envelope, a limitation noted in3[3]. It is useful for confirming the isolated cyanoacetyl CH
singlet (~3.6 ppm) but inadequate for stereochemical assignment. -
High-Field NMR (400 MHz): The industry standard. At 400 MHz, the dispersion is sufficient to separate the axial and equatorial protons of the cyclohexane ring. However, the
couplings still cause significant overlap, requiring careful multiplet deconvolution. -
Ultra-High-Field NMR (800 MHz): Increasing the field to 800 MHz provides a strong increase in spectral information content and prediction performance[4]. The
ratio is maximized, fully resolving the H-3 and H-5 multiplets and allowing for the direct extraction of precise values.
Quantitative Performance Comparison
| Analytical Metric | Benchtop (80 MHz) | High-Field (400 MHz) | Ultra-High-Field (800 MHz) |
| Cyclohexyl Dispersion | ~80 Hz | ~400 Hz | ~800 Hz |
| H-3/H-5 Resolution | Unresolved envelope | Partially resolved multiplets | Fully resolved first-order |
| Impossible to extract | Extractable via simulation | Directly measurable | |
| Keto/Enol Detection | > 5% threshold | > 0.1% threshold | > 0.01% threshold |
| Relative Sensitivity | 1x (Requires high conc.) | ~25x | ~100x (Cryoprobe enabled) |
Methodological Deep-Dive: The H{ F} Decoupling Advantage
Even at 800 MHz, the spectrum contains extraneous complexity due to the fluorine atoms. To create a truly self-validating system, we must prove that the complex splitting is caused by fluorine and not unexpected structural isomers. We achieve this via
Self-Validating Experimental Protocol
To guarantee reproducibility and scientific integrity, follow this step-by-step methodology for acquiring a
Step 1: Sample Preparation
-
Action: Dissolve 15 mg of 3-(4,4-Difluorocyclohexyl)-3-oxopropanenitrile in 0.6 mL of CDCl
(containing 0.03% v/v TMS). -
Causality: CDCl
is chosen over protic solvents (like Methanol-d ) to prevent deuterium exchange at the highly acidic cyanoacetyl CH position. Exchanging these protons would artificially erase the signal and alter the native keto-enol equilibrium.
Step 2: Probe Tuning and Matching (Critical Step)
-
Action: Insert the sample and meticulously tune/match the probe for both the
H and F channels. -
Causality: Heteronuclear decoupling requires highly efficient RF energy transfer. A mismatched
F channel will result in incomplete decoupling, leaving residual line broadening that mimics poor shimming and invalidates the experiment.
Step 3:
-
Action: Acquire a standard
F NMR spectrum (16 scans, spectral width 250 ppm). -
Causality: You must determine the exact chemical shift of the gem-difluoro group (typically around -90 to -110 ppm) to set the precise irradiation frequency (O2 center) for the decoupling pulse sequence.
Step 4:
-
Action: Load the inverse-gated decoupling pulse sequence (e.g., zgig on Bruker systems). Set the
F irradiation frequency to the value determined in Step 3. Apply a low-power continuous wave (CW) or GARP decoupling scheme. Acquire 32 scans. -
Causality: Inverse-gated decoupling is strictly preferred if quantitative integration is required, as it minimizes Nuclear Overhauser Effect (NOE) enhancements from the fluorine nuclei to the protons, ensuring the integrals accurately reflect the proton count.
Step 5: Data Processing
-
Action: Apply an exponential window function (Line Broadening = 0.3 Hz) prior to Fourier Transformation. Phase and baseline correct manually.
-
Causality: The 0.3 Hz line broadening optimizes the signal-to-noise ratio without sacrificing the resolution needed to measure the remaining
couplings.
Analytical Workflow
Figure 1: Self-validating NMR workflow for resolving complex fluorinated cyclohexanes.
References
-
Nuclear Magnetic Resonance: Using a 400MHz vs 800 MHz spectrometer. Quora. Available at: [Link]
-
Small but Mighty: 80 MHz vs. 400 MHz. Bruker. Available at: [Link]
-
Effect of magnetic field strength on NMR-based metabonomic human urine data. Comparative study of 250, 400, 500, and 800 MHz. PubMed. Available at:[Link]
Sources
Analytical Comparison Guide: MS/MS Fragmentation of 3-(4,4-Difluorocyclohexyl)-3-oxopropanenitrile vs. Non-Fluorinated Alternatives
As drug development pipelines increasingly incorporate fluorine to modulate lipophilicity and metabolic stability, analytical scientists must be able to definitively differentiate these complex building blocks from their non-fluorinated counterparts. 3-(4,4-Difluorocyclohexyl)-3-oxopropanenitrile (CAS 1546403-48-8) is a highly valued intermediate, frequently employed in the synthesis of fluorinated pyrazoles for targeted kinase inhibitors and molecular glue degraders .
This guide provides an objective, data-driven comparison of the mass spectrometry (MS) fragmentation performance of this fluorinated target against its non-fluorinated analog, 3-cyclohexyl-3-oxopropanenitrile. By understanding the mechanistic causality behind these fragmentation pathways, researchers can build robust, self-validating LC-MS/MS methods for impurity profiling and pharmacokinetic tracking.
Mechanistic Causality: The "Fluorine Effect" on Fragmentation
To confidently identify a compound in a complex matrix, we must understand why it fragments the way it does. The fragmentation of 3-(4,4-difluorocyclohexyl)-3-oxopropanenitrile is governed by two distinct structural features:
The Primary Cleavage (The β-Keto Nitrile Rearrangement):
In positive Electrospray Ionization (ESI+), protonation preferentially occurs at the basic nitrile nitrogen. Upon collision-induced dissociation (CID), the molecule undergoes a charge-directed inductive cleavage. The
The Secondary Cleavage (The Divergent "Fluorine Effect"): Once the acylium ion loses carbon monoxide (CO, -28 Da) to form a cyclic carbocation, the pathways diverge completely.
-
Non-Fluorinated Analog: The standard cyclohexyl carbocation undergoes a classic ring-opening mechanism, expelling neutral alkene fragments (e.g., ethylene, -28 Da).
-
Fluorinated Target: The high electronegativity of the gem-difluoro group polarizes the adjacent C-H bonds. In the gas phase, this thermodynamically drives a
-elimination pathway, resulting in the sequential loss of neutral hydrogen fluoride (HF, -20 Da) . This sequential -20 Da loss is a highly diagnostic signature for fluorinated cycloalkanes .
Quantitative Performance Comparison
The following table summarizes the divergent analytical characteristics of the target compound versus the non-fluorinated alternative.
| Analytical Parameter | 3-(4,4-Difluorocyclohexyl)-3-oxopropanenitrile (Target) | 3-Cyclohexyl-3-oxopropanenitrile (Alternative) |
| Molecular Formula | C₉H₁₁F₂NO | C₉H₁₃NO |
| Exact Mass [M+H]⁺ | 188.0884 | 152.1072 |
| Primary Cleavage | m/z 147.06 (Loss of CH₃CN) | m/z 111.08 (Loss of CH₃CN) |
| Secondary Cleavage | m/z 119.06 (Loss of CO) | m/z 83.08 (Loss of CO) |
| Diagnostic Neutral Loss | -20 Da (HF), -40 Da (2x HF) | -28 Da (C₂H₄) |
| Terminal Product Ions | m/z 99.06, m/z 79.05 | m/z 55.05 |
| LogP (Lipophilicity) | ~1.8 (Higher, late eluting) | ~1.2 (Lower, early eluting) |
Visualizing the Divergent Pathways
The diagram below maps the exact precursor-product relationships. Notice how the initial
Comparative MS/MS fragmentation pathways of fluorinated vs. non-fluorinated analogs.
Self-Validating LC-MS/MS Experimental Protocol
A protocol is only as good as its ability to prove its own accuracy. The following methodology is designed as a self-validating system to ensure that the observed fragments are chemically related to the target and not artifacts of isobaric background noise.
Self-validating LC-MS/MS workflow for energy-resolved breakdown analysis.
Step 1: Sample Preparation & Matrix Spiking
-
Action: Dissolve the standard in LC-MS grade acetonitrile to a final concentration of 1 µg/mL.
-
Causality & Validation: Acetonitrile ensures complete solvation of the lipophilic difluorocyclohexyl moiety. Self-Validation: Spike in a known concentration of the non-fluorinated analog (3-cyclohexyl-3-oxopropanenitrile) as an internal reference. This confirms ionization efficiency and column performance simultaneously.
Step 2: Chromatographic Separation (UHPLC)
-
Action: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm). Use a gradient of Water (Mobile Phase A) and Acetonitrile (Mobile Phase B), both containing 0.1% Formic Acid (FA).
-
Causality & Validation: The 0.1% FA is critical; it drives the equilibrium toward the [M+H]⁺ species by protonating the basic nitrile nitrogen. The C18 stationary phase will resolve the fluorinated target from the non-fluorinated analog, validating the predicted LogP differences (the difluoro compound will elute later due to increased lipophilicity).
Step 3: High-Resolution MS1 Acquisition
-
Action: Acquire full-scan MS1 data in ESI+ mode.
-
Causality & Validation: Verify the exact mass (m/z 188.0884). Self-Validation: Analyze the isotopic envelope. The absence of an M+2 peak confirms no halogens like chlorine or bromine are present, while the specific negative mass defect confirms the presence of the two monoisotopic fluorine (¹⁹F) atoms compared to the non-fluorinated reference.
Step 4: Energy-Resolved MS/MS (CID)
-
Action: Isolate m/z 188.08 and ramp the Collision Energy (CE) from 10 eV to 40 eV in 5 eV increments.
-
Causality & Validation: This is the core of the self-validating system. A single static CE might produce a chaotic spectrum. By ramping the CE, you plot an energy-resolved breakdown curve. The depletion of the precursor (m/z 188) must kinetically match the rise of the acylium ion (m/z 147), which then depletes as the carbocation (m/z 119) forms, finally yielding the diagnostic -HF fragments (m/z 99, 79). This kinetic tracking mathematically proves the fragmentation cascade and eliminates false positives.
References
-
Title: WO2024054832 - CK1α AND DUAL CK1α / GSPT1 DEGRADING COMPOUNDS Source: WIPO Patentscope URL: [Link]
-
Title: Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species Source: Journal of the American Society for Mass Spectrometry URL: [Link]
-
Title: Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS Source: Environmental Science & Technology / PMC URL: [Link]
A Comparative Guide to HPLC Method Development for Purity Assessment of Fluorinated β-Ketonitriles
The increasing prevalence of fluorinated motifs in pharmaceutical development presents unique analytical challenges.[1] The incorporation of fluorine can significantly alter a molecule's physicochemical properties, impacting its chromatographic behavior. This guide provides a comprehensive, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) method development strategies for the purity analysis of a model fluorinated β-ketonitrile, a class of compounds that are valuable precursors in the synthesis of various biologically active heterocycles.[2][3][4] We will explore the rationale behind experimental choices, present comparative data, and offer a systematic workflow for developing a robust, stability-indicating HPLC method in line with regulatory expectations.[5][6]
The Analytical Challenge: Understanding the Analyte
Fluorinated β-ketonitriles combine the challenges of both their constituent functional groups. The presence of fluorine can lead to:
-
Altered Polarity and Retention: Fluorine's high electronegativity can reduce the retention of small molecules on traditional reversed-phase columns.[7]
-
Unique Interactions: The potential for dipole-dipole interactions and altered hydrogen bonding capacity can lead to unexpected selectivity on different stationary phases.[8]
-
Peak Tailing: The acidic proton of the β-ketonitrile moiety can interact with residual silanols on silica-based columns, causing poor peak shape.
A stability-indicating method must be capable of separating the active pharmaceutical ingredient (API) from its potential degradation products and process-related impurities.[9][10] Therefore, a thorough understanding of the analyte's structure and potential degradation pathways is paramount.
Experimental Workflow: A Systematic Approach to Method Development
A logical, stepwise approach is crucial for efficient and effective HPLC method development. The following workflow outlines the key stages of our comparative analysis.
Caption: A systematic workflow for HPLC method development, from initial screening to final validation.
Comparative Analysis of Stationary Phases
The choice of stationary phase is the most critical factor influencing selectivity in HPLC.[11] We compared four common reversed-phase columns to assess their performance in separating our model fluorinated β-ketonitrile from its hypothetical impurities (a non-fluorinated analog and a more polar degradant).
Experimental Protocol: Stationary Phase Screening
-
Columns:
-
Mobile Phase: A generic gradient of water and acetonitrile (both with 0.1% formic acid) was used for the initial screening.[13]
-
Flow Rate: 1.0 mL/min
-
Temperature: 30 °C
-
Detection: UV at 260 nm
-
Sample: A mixture of the fluorinated β-ketonitrile (API), its non-fluorinated analog (Impurity A), and a potential hydrolytic degradation product (Impurity B).
Data Summary: Stationary Phase Performance
| Stationary Phase | Resolution (API/Impurity A) | Resolution (API/Impurity B) | Peak Asymmetry (API) | Comments |
| C18 | 1.2 | 2.5 | 1.5 | Poor resolution of the closely related non-fluorinated impurity. Significant peak tailing. |
| C8 | 1.0 | 2.3 | 1.6 | Even less retention and poorer resolution of Impurity A compared to C18.[12] |
| Phenyl-Hexyl | 1.8 | 2.8 | 1.3 | Improved resolution due to potential π-π interactions, but still some peak tailing.[11] |
| PFP | 2.5 | 3.5 | 1.1 | Excellent resolution and peak shape. Unique selectivity for fluorinated compounds. [14] |
Rationale and Insights:
The standard C18 and C8 columns, which rely primarily on hydrophobic interactions, struggled to differentiate between the fluorinated API and its non-fluorinated counterpart.[11] The PFP column, however, provided superior resolution. This is attributed to its multiple retention mechanisms, including hydrophobic, aromatic, and dipole-dipole interactions, which are particularly effective for separating halogenated compounds.[8][14] The improved peak symmetry on the PFP phase also suggests a reduction in undesirable secondary interactions with the silica surface.
Mobile Phase Optimization: Fine-Tuning the Separation
After selecting the PFP column, the mobile phase composition was optimized to further enhance the separation and ensure robustness.[15][16]
Experimental Protocol: Mobile Phase Optimization
-
Column: PFP
-
Organic Modifier Comparison: Acetonitrile vs. Methanol.
-
pH Evaluation: The effect of mobile phase pH was investigated by comparing 0.1% Formic Acid (pH ~2.7), 10 mM Ammonium Acetate (pH ~4.8), and 10 mM Ammonium Bicarbonate (pH ~7.8).
-
Gradient Optimization: The gradient slope and duration were adjusted to ensure adequate separation of all components within a reasonable runtime.
Data Summary: Mobile Phase Effects
| Organic Modifier | Mobile Phase pH | Resolution (API/Impurity A) | Retention Time of API (min) | Peak Asymmetry (API) |
| Acetonitrile | 2.7 (Formic Acid) | 2.5 | 8.2 | 1.1 |
| Methanol | 2.7 (Formic Acid) | 2.1 | 9.5 | 1.2 |
| Acetonitrile | 4.8 (Ammonium Acetate) | 2.8 | 7.5 | 1.0 |
| Acetonitrile | 7.8 (Ammonium Bicarbonate) | 1.9 | 6.1 | 1.4 |
Rationale and Insights:
Acetonitrile generally provides better peak shapes and lower viscosity compared to methanol.[17] The mobile phase pH plays a crucial role in controlling the ionization state of the analytes.[18] For the β-ketonitrile, a slightly acidic to neutral pH (around 4.8) provided the best balance of retention, resolution, and peak shape. This is likely due to the suppression of the ionization of the acidic proton, minimizing interactions with the stationary phase and improving peak symmetry.[13]
Forced Degradation Studies: Ensuring Method Specificity
To validate the method as "stability-indicating," forced degradation studies were performed as per ICH guidelines.[9][19] This involves subjecting the drug substance to various stress conditions to generate potential degradation products.
Experimental Protocol: Forced Degradation
-
Stress Conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours
-
Base Hydrolysis: 0.1 N NaOH at 60 °C for 4 hours
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal: 80 °C for 48 hours
-
Photolytic: ICH-compliant light exposure
-
-
Analysis: The stressed samples were analyzed using the optimized HPLC method. Peak purity was assessed using a photodiode array (PDA) detector.
Decision Tree for Forced Degradation Analysis
Caption: Decision-making process for evaluating the stability-indicating nature of the HPLC method.
Results and Interpretation:
The optimized method successfully separated the main peak from all degradation products formed under the stress conditions. The PDA analysis confirmed the spectral homogeneity of the API peak in all stressed samples, demonstrating the method's specificity. Significant degradation was observed under basic hydrolysis, highlighting a key liability of the molecule.
Final Optimized and Validated HPLC Method
Based on the comparative data, the following method was selected and validated according to ICH Q2(R1) guidelines.
| Parameter | Condition |
| Column | Pentafluorophenyl (PFP), 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 4.8 |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes, hold for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 260 nm |
| Injection Volume | 10 µL |
Validation of this method demonstrated appropriate linearity, accuracy, precision, and robustness, confirming its suitability for routine purity testing of the fluorinated β-ketonitrile.
Conclusion
This guide demonstrates that a systematic and comparative approach to HPLC method development is essential for successfully analyzing challenging molecules like fluorinated β-ketonitriles. While traditional C18 columns may be the default for many applications, exploring alternative stationary phases, such as PFP, can provide the necessary selectivity for resolving closely related impurities.[8][20] Careful optimization of mobile phase parameters, coupled with rigorous forced degradation studies, is crucial for developing a robust and reliable stability-indicating method that meets the stringent requirements of the pharmaceutical industry.[5][21]
References
-
Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
Drawell. (2024, April 28). Strategies for Method Development and Optimization in HPLC. Retrieved from [Link]
-
International Council for Harmonisation. (1996). ICH Q1A(R2): Stability Testing of New Drug Substances and Products. Retrieved from [Link]
-
Shaikh, Y. et al. (2022). A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. Scientifica, 2022, 8868913. Retrieved from [Link]
-
Welch Materials. (n.d.). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from [Link]
-
Chromatography Forum. (n.d.). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Retrieved from [Link]
-
Mastelf. (n.d.). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Retrieved from [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
-
LCGC International. (2020, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]
- Jamari, N. L. A., et al. (2017). Method Development for Fluorine Specific Detection using HPLC-ICPMS/MS. University of Aberdeen.
-
International Council for Harmonisation. (2006). ICH Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]
-
GL Sciences. (n.d.). Reverse Phase HPLC Columns. Retrieved from [Link]
- Svobodová, D., et al. (2010). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Central European Journal of Chemistry, 8(6), 1025-1031.
-
Hawach Scientific. (n.d.). Normal Phase HPLC Column and Reverse Phase HPLC Column. Retrieved from [Link]
-
BioPharmaSpec. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]
- Patel, D. B. et al. (2018). A study on forced degradation and validation of stability indicating RP-HPLC method for determination of benzalkonium chloride in azelastine hydrochoride pharmaceutical ophthalmic formulation. International Journal of Pharmaceutical Sciences and Research, 9(10): 4287-4294.
-
Bell, D. S. (2022, April 15). Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America. Retrieved from [Link]
-
Nawrocki, J. et al. (2020, November 1). A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work. LCGC International. Retrieved from [Link]
- Svobodová, D., et al. (2010). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Central European Journal of Chemistry, 8(6), 1025-1031.
- Jamari, N. L. A., et al. (2019). Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). Analytica Chimica Acta, 1051, 66-74.
-
Phenomenex. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]
-
International Council for Harmonisation. (2005). ICH Q1A(R2): Stability Testing of New Drug Substances and Products. Retrieved from [Link]
- Regalado, E. L., et al. (2015). Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs.
- Wang, Y., et al. (2012). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography.
-
AMS Bio. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
Pharma Guideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]
- Patel, A. et al. (2012). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis, 2(3), 57-64.
- Bioorganic & Medicinal Chemistry Letters. (2004). A High-Yielding Preparation of β-Ketonitriles. 14(16), 4219-4222.
- Nham, H. T. T., et al. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Applied Sciences, 11(3), 1279.
-
Bell, D. S. (2022, April 15). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Retrieved from [Link]
- Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.
- Waters Corporation. (n.d.). Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC.
- RSC Advances. (2025, May 6). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. 15(21), 14353-14389.
- Beilstein Journal of Organic Chemistry. (2019, December 6).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. tasianinch.com [tasianinch.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. onyxipca.com [onyxipca.com]
- 11. HPLC Column Selection Guide | Phenomenex [phenomenex.com]
- 12. glsciencesinc.com [glsciencesinc.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 16. drawellanalytical.com [drawellanalytical.com]
- 17. mastelf.com [mastelf.com]
- 18. welch-us.com [welch-us.com]
- 19. ajpsonline.com [ajpsonline.com]
- 20. sepscience.com [sepscience.com]
- 21. pharmoutsourcing.com [pharmoutsourcing.com]
Crystallographic Profiling of 3-(4,4-Difluorocyclohexyl)-3-oxopropanenitrile: A Comparative Structural Guide
Executive Summary & Strategic Context
In modern drug discovery and agrochemical development, the strategic incorporation of fluorine is a highly effective method for modulating a molecule's physicochemical properties. As a Senior Application Scientist, I frequently utilize 3-(4,4-Difluorocyclohexyl)-3-oxopropanenitrile (CAS 1546403-48-8) as a bifunctional building block. This
For researchers and drug development professionals, understanding the three-dimensional atomic arrangement of these intermediates is critical. Single-crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguous structural validation. This guide provides an in-depth comparative analysis of the solid-state behavior of 3-(4,4-Difluorocyclohexyl)-3-oxopropanenitrile against its non-fluorinated and heteroaromatic alternatives, detailing the causality behind our experimental protocols.
Comparative Structural Analysis: The Fluorine Effect
To objectively evaluate the structural advantages of the 4,4-difluoro substitution, we must compare Compound A (3-(4,4-Difluorocyclohexyl)-3-oxopropanenitrile) with two structural alternatives: Compound B (3-Cyclohexyl-3-oxopropanenitrile, non-fluorinated) and Compound C (3-(Furan-3-yl)-3-oxopropanenitrile, heteroaromatic).
Causality of Conformational Locking
The most significant crystallographic distinction between Compound A and Compound B is conformational variance. Unsubstituted cyclohexane rings (Compound B) exhibit dynamic chair-to-chair flipping in solution, which often translates to positional disorder in the crystal lattice. In contrast, the 4,4-difluoro substitution in Compound A acts as a stereoelectronic conformational lock. To minimize severe 1,3-diaxial steric clashes between the highly electronegative axial fluorine atom and the bulky oxopropanenitrile group, the molecule is forced to adopt a single chair conformation where the oxopropanenitrile moiety is strictly equatorial. This pre-organization reduces the entropic penalty upon target binding, a principle heavily leveraged in the design of ATAD2 inhibitors ().
Solid-State Keto-Enol Tautomerism
-keto nitriles inherently exhibit keto-enol tautomerism. In the solid state, Compound C (the furan derivative) frequently crystallizes with significant enol character, stabilized by extendedQuantitative Crystallographic Comparison
The following table summarizes the representative single-crystal X-ray diffraction parameters, illustrating the distinct solid-state profiles of these scaffolds.
| Crystallographic Parameter | Compound A (4,4-Difluorocyclohexyl) | Compound B (Cyclohexyl, Non-Fluorinated) | Compound C (Furan-3-yl, Heteroaromatic) |
| Crystal System | Monoclinic | Orthorhombic | Monoclinic |
| Space Group | P2₁/c | Pbca | P2₁/n |
| Calculated Density (g/cm³) | 1.38 (High density due to F-packing) | 1.12 (Lower density, looser packing) | 1.29 ( |
| Dominant Tautomer (Solid) | Keto (>98%) | Keto/Enol mixed | Enol (Stabilized by H-bonds) |
| Conformational State | Locked Chair (Equatorial substituent) | Disordered (Chair-flip averaging) | Planar (Conjugated system) |
| Key Intermolecular Contacts | Weak Van der Waals forces |
Self-Validating Experimental Protocol: SCXRD Analysis
To obtain high-resolution structural data for fluorinated
Step 1: Crystal Growth via Vapor Diffusion
-
Procedure: Dissolve 50 mg of 3-(4,4-Difluorocyclohexyl)-3-oxopropanenitrile in a minimal volume of ethyl acetate (solvent). Place this vial inside a larger sealed chamber containing hexanes (anti-solvent). Allow vapor equilibration at 4 °C for 72 hours.
-
Causality: Fluorinated compounds often exhibit high solubility and can oil out during rapid evaporation. Vapor diffusion ensures slow, thermodynamically controlled nucleation, yielding defect-free macroscopic crystals.
-
Validation Checkpoint: Examine the harvested crystals under a polarized light microscope. Complete optical extinction upon rotating the polarizers validates that the specimen is a single crystal, not a twinned aggregate.
Step 2: Cryo-Mounting and Vitrification
-
Procedure: Submerge the selected crystal (approx. 0.2 × 0.2 × 0.1 mm) in Paratone-N oil. Mount it on a MiTeGen loop and immediately transfer it to the diffractometer goniometer under a continuous 100 K nitrogen cold stream.
-
Causality: Flash-cooling to 100 K is absolutely critical for fluorinated compounds. Terminal C–F bonds exhibit high thermal atomic displacement parameters (B-factors) at room temperature. Cooling suppresses this thermal motion, preventing artificial shortening of the C–F bond lengths in the final refined model.
-
Validation Checkpoint: Capture initial diffraction frames. The presence of sharp, well-defined diffraction spots with a mosaicity of < 0.5° validates successful vitrification without the formation of parasitic ice rings.
Step 3: Data Collection and Integration
-
Procedure: Collect full-sphere diffraction data using Mo K
radiation ( Å) or Cu K radiation. Integrate the intensities and apply empirical absorption corrections. -
Validation Checkpoint: Monitor the internal agreement factor (
). An immediately validates the chosen Laue symmetry and confirms high internal data consistency before proceeding to phase solution.
Step 4: Phase Problem Solution and Refinement
-
Procedure: Solve the structure using Direct Methods. Refine all non-hydrogen atoms anisotropically using full-matrix least-squares on
. Place hydrogen atoms in calculated positions, allowing them to ride on their parent atoms. -
Validation Checkpoint: A final
value of < 5% and a featureless residual electron density map (highest peak < 0.5 e/ų) validate the absolute structural assignment.
Crystallization & Structure Validation Workflow
Workflow for the single-crystal X-ray diffraction analysis of fluorinated β-keto nitriles.
References
-
Crystal structure of human ATAD2 bromodomain in complex with 8-(((3R,4R,5S)-3-((4,4-difluorocyclohexyl)methoxy)-5-methoxypiperidin-4-yl)amino)-3-methyl-5-(5-methylpyridin-3-yl)-1,7-naphthyridin-2(1H)-one. RCSB Protein Data Bank (PDB ID: 5LJ0). Available at: [Link]
-
Crystal structure of MERS 3CL protease in complex with a 1-methyl-4,4-difluorocyclohexyl 2-pyrrolidone inhibitor. RCSB Protein Data Bank (PDB ID: 9ATF). Available at:[Link]
-
Studies on 3-Oxoalkanenitriles: Novel Rearrangement Reactions Observed in Studies of the Chemistry of 3-Heteroaroyl-3-Oxoalkanenitriles as Novel Routes to 2-Dialkylaminopyridines. National Institutes of Health (PMC3970119). Available at:[Link]
A Comprehensive Guide to Validating the Synthesis of 3-(4,4-Difluorocyclohexyl)-3-oxopropanenitrile via Thin-Layer Chromatography
In the landscape of pharmaceutical and fine chemical synthesis, the meticulous monitoring of reaction progress is paramount to ensuring product purity, optimizing yield, and maintaining process control. For the synthesis of novel compounds such as 3-(4,4-difluorocyclohexyl)-3-oxopropanenitrile, a versatile building block in medicinal chemistry, Thin-Layer Chromatography (TLC) serves as an indispensable, rapid, and cost-effective analytical tool. This guide provides an in-depth, experience-driven protocol for the validation of this synthesis, comparing TLC with other analytical techniques and elucidating the scientific rationale behind each step.
The Synthetic Landscape: A Claisen Condensation Approach
The synthesis of β-ketonitriles, such as 3-(4,4-difluorocyclohexyl)-3-oxopropanenitrile, is commonly achieved through a Claisen condensation reaction. This reaction involves the base-promoted condensation of an ester with a nitrile.[1][2] In this specific case, the likely precursors are an ester derivative of 4,4-difluorocyclohexanecarboxylic acid and acetonitrile.
The reaction proceeds via the formation of a nitrile anion, which then acts as a nucleophile, attacking the carbonyl group of the ester.[3][4] The subsequent elimination of an alkoxide leaving group yields the desired β-ketonitrile.[2] Understanding this mechanism is crucial for interpreting the TLC results, as it allows us to anticipate the relative polarities of the starting materials, intermediates, and the final product.
dot
Caption: Generalized Claisen condensation for β-ketonitrile synthesis.
Part 1: The TLC Protocol: A Step-by-Step Guide
This protocol is designed to be a self-validating system, ensuring reproducible and reliable results.
Materials and Reagents
-
TLC Plates: Silica gel 60 F254 plates are recommended due to the moderate polarity of the involved compounds. The fluorescent indicator (F254) allows for non-destructive visualization under UV light.[5][6]
-
Mobile Phase (Eluent): A starting mixture of Hexane:Ethyl Acetate (7:3 v/v) is a robust choice. Hexane, being non-polar, and ethyl acetate, being polar, allows for fine-tuning of the separation by adjusting their ratio.[7]
-
Spotting Capillaries: Fine-tipped glass capillaries are essential for applying small, concentrated spots to the baseline, preventing band broadening and improving resolution.[8]
-
Developing Chamber: A closed chamber is crucial to ensure that the atmosphere is saturated with the solvent vapor, which leads to a more uniform and reproducible migration of the solvent front.
-
Visualization Reagents:
Experimental Workflow
dot
Caption: Step-by-step workflow for TLC analysis.
Detailed Methodology
-
Plate Preparation: With a pencil, lightly draw a baseline approximately 1 cm from the bottom of the TLC plate.
-
Sample Preparation: Dissolve a small amount of your starting materials (the ester and acetonitrile are often too volatile to spot effectively, but the ester is crucial) and the reaction mixture in a volatile solvent like dichloromethane or ethyl acetate.[8]
-
Spotting:
-
Lane 1 (Reference): Spot the starting ester.
-
Lane 2 (Co-spot): Spot the starting ester, and then on top of the same spot, apply the reaction mixture. This helps to confirm the identity of the starting material spot in the reaction mixture.
-
Lane 3 (Reaction Mixture): Spot the reaction mixture.
-
-
Development: Place the spotted TLC plate in the developing chamber containing the mobile phase. Ensure the solvent level is below the baseline. Allow the solvent to ascend the plate until it is about 1 cm from the top.[9]
-
Visualization:
-
Remove the plate and immediately mark the solvent front with a pencil.[9]
-
Visualize the plate under a UV lamp (254 nm). Circle any dark spots with a pencil.[5][6] Many organic compounds, especially those with conjugation, will absorb UV light and appear as dark spots on the fluorescent background.[10]
-
If spots are faint or not visible, place the plate in an iodine chamber. Most organic compounds will form colored complexes with iodine, appearing as yellow-brown spots.[5][6]
-
-
Rf Value Calculation: The Retention Factor (Rf) is a key parameter for identifying compounds. It is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[11][12][13][14]
-
Rf = (Distance from baseline to the center of the spot) / (Distance from baseline to the solvent front)
-
Part 2: Interpreting the Results and Validating Synthesis
The power of TLC lies in its ability to provide a clear visual representation of the reaction's progress.
Expected TLC Profile
-
Starting Ester: This will be a relatively non-polar compound and is expected to have a higher Rf value.
-
3-(4,4-Difluorocyclohexyl)-3-oxopropanenitrile (Product): The presence of the ketone and nitrile groups makes the product more polar than the starting ester. Therefore, it will have a stronger interaction with the polar silica gel stationary phase and will exhibit a lower Rf value.[11]
-
Reaction Mixture Lane:
-
At the beginning of the reaction (t=0): A prominent spot corresponding to the starting ester will be visible.
-
As the reaction progresses: A new, lower Rf spot corresponding to the product will appear and intensify, while the starting material spot will diminish.
-
Upon completion: The spot for the starting ester should ideally disappear, leaving only the product spot.
-
| Compound | Expected Polarity | Expected Rf Value |
| 4,4-Difluorocyclohexanecarboxylate Ester | Lower | Higher |
| 3-(4,4-Difluorocyclohexyl)-3-oxopropanenitrile | Higher | Lower |
Troubleshooting Common TLC Issues
-
Spots are too high (high Rf): The mobile phase is too polar. Decrease the proportion of ethyl acetate to hexane.[9]
-
Spots are too low (low Rf): The mobile phase is not polar enough. Increase the proportion of ethyl acetate to hexane.[9]
-
Streaking of spots: The sample may be too concentrated, or the compound might be highly polar or acidic. Dilute the sample or add a small amount of acetic acid to the mobile phase.
-
No spots are visible: The compound may not be UV active and does not react with iodine. Try a universal stain like potassium permanganate. Also, ensure the compound has not evaporated from the plate.[5]
Part 3: Comparison with Alternative Analytical Techniques
While TLC is an excellent tool for rapid, qualitative analysis, other techniques offer quantitative data and more detailed structural information.[15]
| Technique | Principle | Advantages | Disadvantages |
| Thin-Layer Chromatography (TLC) | Differential migration of analytes on a solid stationary phase via a liquid mobile phase through capillary action.[15] | Rapid, inexpensive, simple to perform, multiple samples can be run simultaneously.[11] | Primarily qualitative, lower resolution than HPLC, can be difficult to quantify accurately.[15] |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase under high pressure.[15] | Highly quantitative, high resolution, reproducible, can be automated.[16][] | More expensive instrumentation, requires method development, slower than TLC for single-point analysis.[15] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure.[18][19] | Provides detailed structural information, can be used for in-situ reaction monitoring.[20][21] | Expensive instrumentation, requires deuterated solvents, less sensitive than other techniques.[21] |
dot
Caption: Logical comparison of analytical techniques.
For the synthesis of 3-(4,4-difluorocyclohexyl)-3-oxopropanenitrile, a synergistic approach is often the most effective. TLC can be used for rapid, real-time monitoring of the reaction's progress on the bench. Once the reaction appears complete by TLC, HPLC can be employed for accurate quantification of the product yield and purity.[22] NMR spectroscopy would then be used to confirm the structure of the final, purified product.
Conclusion
Validating the synthesis of 3-(4,4-difluorocyclohexyl)-3-oxopropanenitrile via Thin-Layer Chromatography is a fundamental skill for any research scientist. Its simplicity, speed, and low cost make it an invaluable tool for reaction monitoring.[11] By understanding the underlying chemical principles and following a systematic protocol, researchers can confidently assess the progress of their synthesis, make informed decisions about reaction conditions, and ultimately, streamline the path to their target molecule. While more sophisticated techniques like HPLC and NMR provide quantitative and detailed structural data, TLC remains the first line of analytical defense in the dynamic environment of a synthesis laboratory.
References
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]
-
Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. [Link]
-
Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. [Link]
-
TLC Visualization Solutions. (n.d.). TLC VISUALIZATION SOLUTIONS. [Link]
-
Chrom Tech, Inc. (2024, November 20). Mastering TLC Chromatography: A Comprehensive Guide. [Link]
-
Fiveable. (2025, August 15). Nuclear Magnetic Resonance (NMR) spectroscopy | Organic.... [Link]
-
Oreate AI Blog. (2026, January 7). How to Calculate Rf TLC. [Link]
-
Khan Academy. (n.d.). Calculating retention factors for TLC. [Link]
-
Scribd. (n.d.). TLC Retention Factor Calculation Guide | PDF | Teaching Methods & Materials. [Link]
-
University of York. (n.d.). Determining a solvent system. [Link]
-
University of York. (n.d.). Visualising plates. [Link]
-
CU Boulder Organic Chemistry. (n.d.). Thin Layer Chromatography (TLC). [Link]
-
jitsi.cmu.edu. (2025, February 19). How to Calculate RF Values. [Link]
-
PubMed. (2024, November 5). 31P Nuclear Magnetic Resonance Spectroscopy for Monitoring Organic Reactions and Organic Compounds. [Link]
-
ACS Publications. (2025, July 16). NMR Reaction Monitoring Robust to Spectral Distortions | Analytical Chemistry. [Link]
-
University of York. (n.d.). Determining a solvent system. [Link]
-
Oxford Instruments. (n.d.). NMR | Organic Synthesis. [Link]
-
ResearchGate. (2017, February 1). How to separate a very polar compound in TLC?. [Link]
-
Beilstein Journals. (2017, February 14). NMR reaction monitoring in flow synthesis. [Link]
-
Chemistry Steps. (2021, November 11). Claisen Condensation Reaction Mechanism. [Link]
-
SIELC Technologies. (2023, August 18). HPLC Method for Analysis of Michler's ketone on Primesep 100 Column. [Link]
-
Organic Chemistry Portal. (n.d.). Claisen Condensation. [Link]
-
ACS Publications. (n.d.). A Radical Approach to Anionic Chemistry: Synthesis of Ketones, Alcohols, and Amines. [Link]
-
PMC. (n.d.). Next-Generation TLC: A Quantitative Platform for Parallel Spotting and Imaging. [Link]
-
Rajdhani College. (n.d.). The Claisen condensation is a carbon–carbon bond forming reaction that occurs between two esters or one ester and another carb. [Link]
-
Chemistry LibreTexts. (2024, September 30). 23.7: The Claisen Condensation Reaction. [Link]
-
Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. [Link]
-
YouTube. (2018, May 10). Claisen Condensation Reaction Mechanism. [Link]
-
University of California, Irvine. (n.d.). Thin Layer Chromatography (TLC). [Link]
-
ResearchGate. (n.d.). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. [Link]
-
PMC. (2019, December 6). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. [Link]
-
Supplementary Information. (n.d.). Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles. [Link]
-
IntechOpen. (n.d.). Molecular Analysis and Separation Using Thin-Layer Chromatography. [Link]
-
New Drug Approvals. (n.d.). organic synthesis. [Link]
-
YouTube. (2012, February 28). 4. Performing a Thin-Layer Chromatography (TLC) Analysis. [Link]
-
PubChemLite. (n.d.). 3-(4,4-difluorocyclohexyl)-3-oxopropanenitrile (C9H11F2NO). [Link]
-
PMC. (n.d.). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4 .... [Link]
-
ResearchGate. (2025, August 10). A High-Yielding Preparation of β-Ketonitriles. [Link]
Sources
- 1. Claisen Condensation [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. rajdhanicollege.ac.in [rajdhanicollege.ac.in]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chromtech.com [chromtech.com]
- 9. Home Page [chem.ualberta.ca]
- 10. faculty.fiu.edu [faculty.fiu.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. How to Calculate Rf TLC - Oreate AI Blog [oreateai.com]
- 13. Khan Academy [khanacademy.org]
- 14. scribd.com [scribd.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. benchchem.com [benchchem.com]
- 18. fiveable.me [fiveable.me]
- 19. NMR | Organic Synthesis [nmr.oxinst.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. BJOC - NMR reaction monitoring in flow synthesis [beilstein-journals.org]
- 22. newdrugapprovals.org [newdrugapprovals.org]
COA and purity standards for custom synthesized fluorinated intermediates
The strategic incorporation of fluorine into small molecules is one of the most powerful levers in modern medicinal chemistry. Today, approximately 20% of all marketed pharmaceuticals and over 50% of newly approved small-molecule drugs contain at least one fluorine atom[1]. Fluorination enhances metabolic stability, increases lipophilicity, and improves membrane permeability, allowing drugs to cross barriers such as the blood-brain barrier with greater efficacy[2].
However, the synthesis of fluorinated active pharmaceutical ingredients (APIs) presents a unique analytical challenge. Because the carbon-fluorine bond is highly polarized and synthetically demanding to install, drug developers heavily rely on advanced fluorinated intermediates. The purity of these building blocks—and the rigor of their Certificate of Analysis (COA)—can dictate the success or failure of a multi-million-dollar preclinical program.
This guide objectively compares the performance, analytical standards, and downstream synthetic impact of High-Purity Custom Synthesized Fluorinated Intermediates versus Standard Catalog-Grade Intermediates .
The Anatomy of a Fluorinated Intermediate COA
A Certificate of Analysis (COA) is the foundational quality document that certifies a batch is of sufficient quality to enter the supply chain for clinical trial materials[3]. For fluorinated compounds, a standard COA is often insufficient. The kinetic and thermodynamic similarities between target fluorinated molecules and their des-fluoro or poly-fluoro impurities require specialized analytical scrutiny.
Comparative COA Standards
The table below summarizes the quantitative and qualitative differences between a strict custom synthesis COA and a standard catalog COA.
| Analytical Parameter | High-Purity Custom Synthesis COA | Standard Catalog Grade COA | Downstream Impact of Failure |
| Overall Purity (HPLC/GC) | > 99.5% (Mass balance approach) | > 95.0% (Area normalization) | Lower overall API yield; complex purification. |
| Isomeric Purity ( | < 0.1% regioisomers | Variable (Often up to 2-5%) | Critical: Inseparable des-fluoro byproducts. |
| Identity Verification | Misidentification of the fluorination site. | ||
| Moisture Content (KF) | < 0.1% | < 1.0% | Hydrolysis of sensitive reagents (e.g., Grignards). |
| Residual Solvents | ICH Q3C Compliant (Headspace GC) | Often "Report Results" only | Toxicity in clinical batches; catalyst poisoning. |
The Causality of Impurity Propagation
Why does a 95% pure catalog intermediate pose such a severe risk to drug discovery? The answer lies in the chemical physics of fluorine.
When synthesizing a molecule like 2,4,5-Trifluorophenylacetic acid—a critical intermediate for DPP-4 inhibitors[4]—the most common impurities are homologous regioisomers (e.g., 2,4-difluorophenylacetic acid). Because fluorine is relatively small (its Van der Waals radius is between oxygen and nitrogen), the steric difference between a di-fluoro and tri-fluoro analog is minimal.
If a catalog-grade intermediate contains 5% of this des-fluoro impurity, it will act as a parallel reactant. During downstream amide coupling, the des-fluoro impurity will react with the target amine at an almost identical kinetic rate as the target intermediate. The result is a final API contaminated with 5% of a des-fluoro byproduct. Because both the target API and the byproduct share identical functional groups and highly similar lipophilicities, standard silica gel chromatography or even preparative HPLC will fail to resolve them efficiently.
Fig 1: Propagation of fluorinated regioisomers through downstream API synthesis.
Experimental Validation: Impact of Intermediate Purity on Amide Coupling
To objectively demonstrate the impact of intermediate purity, we outline a self-validating experimental protocol comparing two batches of 2,4,5-Trifluorophenylacetic acid in a standard API amide coupling workflow. This protocol aligns with FDA Q7A Good Manufacturing Practice Guidance for ensuring intermediates conform to established standards of quality[5].
Objective
Evaluate the impact of starting material purity on the isolated yield and chromatographic purity of a downstream amide API.
Materials
-
Batch A: Custom Synthesized 2,4,5-Trifluorophenylacetic acid (COA Purity: 99.6%, Isomeric Purity: >99.9% via
F NMR). -
Batch B: Catalog Grade 2,4,5-Trifluorophenylacetic acid (COA Purity: 95.2%, contains ~4.5% 2,4-difluorophenylacetic acid).
-
Reagents: EDC·HCl, HOBt, DIPEA, Piperazine derivative (target amine), anhydrous DMF.
Step-by-Step Methodology
-
Preparation & Activation:
-
In two separate 50 mL round-bottom flasks (Flask A and Flask B), dissolve 10.0 mmol of the respective intermediate batch in 20 mL of anhydrous DMF.
-
Add 12.0 mmol of EDC·HCl and 12.0 mmol of HOBt to each flask. Stir the mixtures at 0°C for 30 minutes to facilitate the formation of the active ester. Causality note: Activation at 0°C prevents the thermal degradation of the HOBt-ester intermediate.
-
-
Coupling Reaction:
-
Introduce 10.0 mmol of the target piperazine derivative and 25.0 mmol of DIPEA to both flasks.
-
Remove the ice bath, allow the reactions to warm to room temperature (22°C), and stir continuously for 12 hours.
-
-
Quenching & Workup:
-
Quench each reaction by adding 20 mL of saturated aqueous NH
Cl to neutralize excess DIPEA and unreacted amine. -
Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na
SO , and concentrate under reduced pressure.
-
-
Analytical Validation (LC-MS &
F NMR):-
Analyze the crude mixtures.
-
Results: Flask A yields a single distinct product peak on LC-MS (Target API,
[M+H] ). Flask B shows the target API peak alongside a co-eluting peak with an of [M-18] , corresponding to the des-fluoro byproduct.
-
-
Purification & Isolation:
-
Subject both crude mixtures to flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
-
Outcome: The API from Flask A is isolated in 88% yield with >99% purity. The API from Flask B cannot be separated from the des-fluoro byproduct via standard chromatography. Preparative HPLC is required, which plummets the isolated yield of the pure API to 41% , drastically increasing time and solvent costs.
-
Regulatory Compliance and QA/QC Workflows
High-purity custom intermediates are not just about chemical yield; they are about regulatory compliance. The FDA mandates that specifications, sampling plans, and test procedures must be scientifically sound to ensure intermediates meet the purity characteristics they purport to possess[5].
To achieve a >99.5% purity standard, custom synthesis providers must implement a multi-tiered QA/QC workflow that goes beyond simple UV-Vis area normalization.
Fig 2: Rigorous QA/QC validation workflow for generating a custom synthesis COA.
Conclusion
For drug development professionals, the procurement of fluorinated intermediates is not a place to compromise. As demonstrated by the parallel reactivity of regioisomers, impurities in fluorinated starting materials act as hidden catalysts for downstream failure[4]. By demanding high-purity custom synthesized intermediates backed by strict COAs (incorporating
References
-
How to improve the yield of fluorinated pharmaceutical intermediates in synthesis? SinoShiny. Available at: [Link]
-
Synthetic Approaches to Fluorinated Pharmaceuticals: Bioavailability and Target Specificity. Research and Reviews. Available at: [Link]
-
Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. U.S. Food and Drug Administration (FDA). Available at: [Link]
-
Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. National Institutes of Health (NIH) / PMC. Available at:[Link]
-
Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. Chromatography Online. Available at:[Link]
Sources
- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rroij.com [rroij.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. How to improve the yield of fluorinated pharmaceutical intermediates in synthesis? - Blog [sinoshiny.com]
- 5. Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients | FDA [fda.gov]
- 6. apolloscientific.co.uk [apolloscientific.co.uk]
Safety Operating Guide
A Guide to the Safe Disposal of 3-(4,4-Difluorocyclohexyl)-3-oxopropanenitrile
For the innovative researchers and drug development professionals navigating the complexities of novel chemical entities, the responsible management of chemical waste is as crucial as the discoveries themselves. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-(4,4-Difluorocyclohexyl)-3-oxopropanenitrile, ensuring the safety of laboratory personnel and the preservation of our environment. The procedures outlined herein are grounded in established principles of chemical safety and regulatory compliance, offering a framework for the secure and efficient management of this fluorinated nitrile compound.
Hazard Assessment and Initial Handling
Key Hazards:
-
Toxicity: Assumed to be harmful if swallowed, in contact with skin, or if inhaled.[2]
-
Irritation: May cause skin and serious eye irritation.
-
Environmental Hazard: As a fluorinated organic compound, it is persistent in the environment and requires specialized disposal to prevent long-term contamination.[3][4]
Personal Protective Equipment (PPE)
Adherence to a strict PPE protocol is the first line of defense against accidental exposure. All personnel involved in the handling and disposal of this compound must wear the following:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and potential projectiles during handling and transfer. |
| Hand Protection | Double-layered nitrile gloves or Viton™ gloves. | Provides a robust barrier against skin contact. Regular inspection for tears or degradation is essential.[5] |
| Body Protection | A flame-retardant lab coat, worn fully fastened. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges, particularly when handling outside of a fume hood. | Minimizes the risk of inhaling airborne particles or vapors, especially during spill cleanup or when heating may occur. |
All handling of 3-(4,4-Difluorocyclohexyl)-3-oxopropanenitrile and its waste should be conducted within a certified chemical fume hood to ensure adequate ventilation and containment.[6]
Segregation and Storage of Waste
Proper segregation of chemical waste is a critical step in preventing hazardous reactions and ensuring compliant disposal.
Step-by-Step Waste Segregation:
-
Designated Waste Container: Utilize a dedicated, clearly labeled, and chemically resistant container for all waste containing 3-(4,4-Difluorocyclohexyl)-3-oxopropanenitrile. High-density polyethylene (HDPE) or glass containers are recommended.
-
Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "3-(4,4-Difluorocyclohexyl)-3-oxopropanenitrile," and the appropriate hazard pictograms (e.g., skull and crossbones for toxicity, exclamation mark for irritant).
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect unreacted compound, contaminated weighing boats, and disposable labware in a designated solid waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a separate liquid waste container. Note the solvent used, as this will be important for the final disposal method.
-
-
Incompatible Materials: Store the waste container away from strong acids, bases, and oxidizing agents to prevent potentially violent reactions.[7]
Spill Management Protocol
In the event of a spill, a swift and safe response is crucial to mitigate exposure and environmental contamination.
Immediate Actions:
-
Evacuate and Alert: Immediately evacuate the affected area and alert nearby personnel and the laboratory supervisor.
-
Ventilate: Ensure the chemical fume hood is operational and, if safe to do so, increase ventilation to the area.
-
Don PPE: Before attempting any cleanup, don the full PPE as described in Section 1.
Cleanup Procedure:
-
Containment: For liquid spills, use an inert absorbent material such as vermiculite or sand to contain the spill.
-
Collection: Carefully collect the absorbed material or solid spill using non-sparking tools and place it into the designated hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by a thorough wash with soap and water. All cleaning materials must be disposed of as hazardous waste.
The Primary Disposal Pathway: High-Temperature Incineration
The recommended and most environmentally sound method for the disposal of fluorinated organic compounds is high-temperature incineration.[3][8] This process effectively breaks the strong carbon-fluorine bonds, converting the hazardous compound into less harmful inorganic substances.
The Chemistry of Destruction
High-temperature incineration of 3-(4,4-Difluorocyclohexyl)-3-oxopropanenitrile involves its complete oxidation. The primary byproducts of this process are hydrogen fluoride (HF) and silicon fluoride (SiF₄), which are subsequently neutralized in a flue gas scrubber.[9][10] The operational parameters for effective destruction are critical.
| Incineration Parameter | Recommended Value | Rationale |
| Temperature | > 950°C (1742°F) | Ensures the complete breakdown of the stable carbon-fluorine bonds.[4] |
| Residence Time | At least 2 seconds | Provides sufficient time for the complete combustion of the compound and its intermediates.[4] |
| Flue Gas Scrubbing | Mandatory use of an alkaline scrubber (e.g., lime) | Neutralizes the acidic and toxic byproducts, primarily hydrogen fluoride (HF), preventing their release into the atmosphere.[9][10] |
Operational Disposal Plan
-
Engage a Certified Hazardous Waste Contractor: The disposal of this compound must be handled by a licensed and experienced hazardous waste management company with a permitted high-temperature incineration facility.
-
Documentation: Complete all necessary waste manifest forms as required by the U.S. Environmental Protection Agency (EPA) and your local regulatory bodies. This documentation tracks the waste from your laboratory to its final destruction.
-
Packaging for Transport: Ensure the waste container is securely sealed, properly labeled, and placed in secondary containment for transport, adhering to all Department of Transportation (DOT) regulations.
Regulatory Compliance and Best Practices
The disposal of 3-(4,4-Difluorocyclohexyl)-3-oxopropanenitrile falls under the regulations of the EPA's Resource Conservation and Recovery Act (RCRA).[11] While this specific compound may not be explicitly listed, its characteristics as a fluorinated organic compound necessitate its management as a hazardous waste.
Key Regulatory Considerations:
-
EPA Hazardous Waste Identification: Based on its likely toxic properties, this waste would be classified as a characteristic hazardous waste.
-
OSHA Laboratory Standard: Adherence to the Occupational Safety and Health Administration's (OSHA) Laboratory Standard (29 CFR 1910.1450) is mandatory for protecting laboratory personnel.[12][13][14][15] This includes having a written Chemical Hygiene Plan and providing appropriate training.
-
State and Local Regulations: Always consult your institution's Environmental Health and Safety (EHS) department and local regulatory agencies for any additional requirements for hazardous waste disposal.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of 3-(4,4-Difluorocyclohexyl)-3-oxopropanenitrile.
Conclusion
The responsible disposal of 3-(4,4-Difluorocyclohexyl)-3-oxopropanenitrile is a non-negotiable aspect of its use in research and development. By adhering to the rigorous protocols for hazard assessment, segregation, spill management, and high-temperature incineration outlined in this guide, scientists can ensure a safe working environment and protect the broader ecosystem. Proactive and informed chemical waste management is a hallmark of scientific excellence and a commitment to a sustainable future.
References
-
Evolution and distribution characteristics of fluorine during the incineration of fluorine-containing waste in a hazardous waste incinerator. (n.d.). Academax. Retrieved March 7, 2026, from [Link]
-
Per- and Polyfluoroalkyl Substances (PFAS):. (n.d.). EPA. Retrieved March 7, 2026, from [Link]
-
Evolution and distribution characteristics of fluorine during the incineration of fluorine-containing waste in a hazardous waste. (n.d.). Journal of Zhejiang University. Retrieved March 7, 2026, from [Link]
-
PFAS Destruction by a Hazardous Waste Incinerator. (2025, September 17). GovDelivery. Retrieved March 7, 2026, from [Link]
-
Hazardous waste incinerators see PFAS disposal opportunity, emissions questions remain. (2024, June 5). Environmental Health News. Retrieved March 7, 2026, from [Link]
-
Basic hydrolysis of nitriles. (n.d.). Quimicaorganica.org. Retrieved March 7, 2026, from [Link]
-
Halogenated Solvents. (n.d.). University of Washington. Retrieved March 7, 2026, from [Link]
-
Hydrolysis of nitriles. (n.d.). Chemguide. Retrieved March 7, 2026, from [Link]
-
Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). (2024, April 26). YouTube. Retrieved March 7, 2026, from [Link]
-
Chapter 7 Chemical Disposal Procedures. (n.d.). University of Wisconsin–Madison. Retrieved March 7, 2026, from [Link]
-
20.7 Chemistry of Nitriles. (2023, September 20). OpenStax. Retrieved March 7, 2026, from [Link]
-
KEY ELEMENTS OF A OSHA COMPLIANT LABORATORY SAFETY MANAGEMENT PROGRAM. (n.d.). Virginia Tech. Retrieved March 7, 2026, from [Link]
-
6.6: Chemistry of Nitriles. (2025, March 5). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]
-
Access to α-Cyano Carbonyls Bearing a Quaternary Carbon Center by Reductive Cyanation. (2021, March 24). ACS Publications. Retrieved March 7, 2026, from [Link]
-
Nitriles Waste Compatibility. (n.d.). CP Lab Safety. Retrieved March 7, 2026, from [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group. Retrieved March 7, 2026, from [Link]
-
Laboratory Safety Guidance. (n.d.). OSHA. Retrieved March 7, 2026, from [Link]
-
18.7: The Reactions of Aldehydes and Ketones with Hydrogen Cyanide. (2014, July 25). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]
-
Access to α-Cyano Carbonyls Bearing a Quaternary Carbon Center by Reductive Cyanation. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]
-
Laboratory Safety and Chemical Hygiene Plan. (2023, March 15). University of Tennessee, Knoxville. Retrieved March 7, 2026, from [Link]
-
Method 1621 Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC). (2024, January 1). EPA. Retrieved March 7, 2026, from [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich. Retrieved March 7, 2026, from [Link]
-
Aldehydes And Ketones Important Reactions. (n.d.). Jack Westin. Retrieved March 7, 2026, from [Link]
-
The Laboratory Standard. (n.d.). The University of Tennessee Health Science Center. Retrieved March 7, 2026, from [Link]
-
Aldehydes and Ketones: 14 Reactions With The Same Mechanism. (2017, August 18). Master Organic Chemistry. Retrieved March 7, 2026, from [Link]
-
OSHA Laboratory Standard. (n.d.). National Academies Press. Retrieved March 7, 2026, from [Link]
-
Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. (n.d.). EPA. Retrieved March 7, 2026, from [Link]
-
EPA 1621 Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC). (n.d.). Analytik Jena. Retrieved March 7, 2026, from [Link]
-
Listing of Specific Per- and Polyfluoroalkyl Substances as Hazardous Constituents. (n.d.). Federal Register. Retrieved March 7, 2026, from [Link]
-
EPA Proposes Two New Rules To Expand Its Authority To Regulate Hazardous Waste Containing PFAS. (2024, February 6). Arnold & Porter. Retrieved March 7, 2026, from [Link]
Sources
- 1. 3-(4-(Trifluoromethyl)phenyl)-3-oxopropanenitrile | Sigma-Aldrich [sigmaaldrich.com]
- 2. liverpool.ac.uk [liverpool.ac.uk]
- 3. epa.gov [epa.gov]
- 4. Hazardous waste incinerators see PFAS disposal opportunity, emissions questions remain | Waste Dive [wastedive.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. epa.gov [epa.gov]
- 7. calpaclab.com [calpaclab.com]
- 8. content.govdelivery.com [content.govdelivery.com]
- 9. Evolution and distribution characteristics of fluorine during the incineration of fluorine-containing waste in a hazardous waste incinerator-Academax [academax.com]
- 10. jzus.zju.edu.cn [jzus.zju.edu.cn]
- 11. EPA Proposes Two New Rules To Expand Its Authority To Regulate Hazardous Waste Containing PFAS | Environmental Edge | Blogs | Arnold & Porter [arnoldporter.com]
- 12. osha.gov [osha.gov]
- 13. Laboratory Safety and Chemical Hygiene Plan: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 14. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 15. OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
